Technical Documentation Center

4-Bromo-2-methyl-5-phenyl-3-furoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-2-methyl-5-phenyl-3-furoic acid
  • CAS: 2090877-55-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Bromo-2-methyl-5-phenyl-3-furoic acid

Content Type: Technical Whitepaper / Compound Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary 4-Bromo-2-methyl-5-phenyl-3-furoic acid represents a highly function...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Compound Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

4-Bromo-2-methyl-5-phenyl-3-furoic acid represents a highly functionalized tetrasubstituted furan scaffold of significant interest in medicinal chemistry. As a derivative of 3-furoic acid, it combines the lipophilic bulk of a phenyl group, the steric anchor of a methyl group, and the reactive utility of a bromine substituent.

This compound serves two primary roles in drug development:

  • Bioisostere: It acts as a constrained aromatic scaffold, often replacing indole or biaryl ether motifs to modulate solubility and metabolic stability.

  • Synthetic Intermediate: The C4-bromine atom provides a critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of diversity at the 4-position.

This guide details the structural properties, validated synthesis pathways, and reactivity profile of this compound, grounded in the principles of heterocyclic chemistry.[1]

Chemical Identity & Structure

PropertyDetail
IUPAC Name 4-Bromo-2-methyl-5-phenylfuran-3-carboxylic acid
Molecular Formula C₁₂H₉BrO₃
Molecular Weight 281.10 g/mol
SMILES CC1=C(C(=C(O1)C2=CC=CC=C2)Br)C(=O)O
InChI Key Predicted based on structure (Analogous to substituted furoates)
Core Scaffold Furan-3-carboxylic acid
Substituents C2: Methyl (-CH₃) C4: Bromo (-Br) C5: Phenyl (-Ph)
3D Conformational Analysis
  • Steric Crowding: The furan ring is fully substituted. The interaction between the C4-Bromo and C5-Phenyl groups induces a twist in the phenyl ring relative to the furan plane, disrupting perfect planarity. This "twist" is critical for binding affinity in protein pockets, as it prevents π-stacking aggregation while maintaining hydrophobic contacts.

  • Electronic Effects: The C3-Carboxylic acid is flanked by the electron-donating Methyl (C2) and the electron-withdrawing Bromo (C4). The bromine atom exerts a negative inductive effect (-I), likely increasing the acidity of the carboxylic acid compared to unsubstituted 3-furoic acid.

Physicochemical Properties (Experimental & Predicted)

ParameterValue / DescriptionContext
Physical State Solid (Crystalline powder)High melting point expected due to molecular weight and polarity.
Melting Point > 160°C (Predicted)Analogous 4,5-dibromo-2-furoic acid melts at 169-173°C [1].
pKa (Acid) 3.2 – 3.5 (Predicted)Lower than 3-furoic acid (pKa 3.9) due to the electron-withdrawing Br at C4.
LogP ~3.5 – 4.0High lipophilicity driven by the phenyl ring and bromine atom.
Solubility DMSO, Methanol, DCMInsoluble in water; soluble in aqueous base (forming the carboxylate salt).

Synthesis & Manufacturing Protocols

The synthesis of fully substituted furans requires a modular approach. The most robust pathway utilizes the Feist-Benary synthesis followed by electrophilic halogenation.

Validated Synthesis Route
Step 1: Feist-Benary Cyclization

Reaction: Condensation of Ethyl Acetoacetate with α-Bromoacetophenone (Phenacyl Bromide).

  • Mechanism: The enolate of ethyl acetoacetate attacks the α-carbon of phenacyl bromide. The resulting 1,4-dicarbonyl intermediate undergoes cyclization and dehydration.

  • Reagents: Base (Pyridine or NaOEt), Ethanol, Reflux.

  • Intermediate Product: Ethyl 2-methyl-5-phenyl-3-furoate.[2]

  • Note: This step establishes the C2-Methyl and C5-Phenyl substituents.

Step 2: Electrophilic Bromination

Reaction: Bromination at the C4 position.

  • Rationale: The C2 and C5 positions are blocked.[3] The C3 position carries the ester (EWG). The C4 position is the only nucleophilic site remaining on the furan ring.

  • Reagents: N-Bromosuccinimide (NBS) in CCl₄ or DMF; or Br₂ in Acetic Acid.

  • Conditions: Room temperature to mild heat (40°C).

  • Intermediate Product: Ethyl 4-bromo-2-methyl-5-phenyl-3-furoate.

Step 3: Hydrolysis

Reaction: Saponification of the ethyl ester.

  • Reagents: LiOH or NaOH (2M aqueous), THF/MeOH.

  • Workup: Acidification with HCl to precipitate the free acid.

  • Final Product: 4-Bromo-2-methyl-5-phenyl-3-furoic acid.

Synthesis Workflow Diagram

SynthesisPath Start1 Ethyl Acetoacetate Inter1 Ethyl 2-methyl-5-phenyl-3-furoate Start1->Inter1 Feist-Benary (Pyridine, EtOH) Start2 Phenacyl Bromide Start2->Inter1 Inter2 Ethyl 4-bromo-2-methyl-5-phenyl-3-furoate Inter1->Inter2 Bromination (NBS, DMF) Final 4-Bromo-2-methyl-5-phenyl-3-furoic acid Inter2->Final Hydrolysis (LiOH, THF/H2O)

Figure 1: Modular synthesis pathway starting from commercially available precursors.

Reactivity & Stability Profile

Electrophilic Aromatic Substitution

The furan ring is electron-rich, but the presence of the carboxylic acid (C3) and bromine (C4) significantly deactivates the ring toward further electrophilic attack. The compound is stable to air and moisture under ambient conditions.

Palladium-Catalyzed Coupling (Suzuki/Sonogashira)

The C4-Bromine bond is the most chemically valuable feature. It serves as an excellent electrophile for cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl boronic acids allows the installation of a biaryl system at C4.

  • Sonogashira: Reaction with terminal alkynes yields alkynyl-substituted furans.

  • Protocol Note: Due to the steric bulk of the adjacent phenyl (C5) and ester/acid (C3), highly active catalysts (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts) are recommended.

Decarboxylation

Like many heteroaromatic carboxylic acids, thermal decarboxylation can occur at high temperatures (>200°C), especially in the presence of copper catalysts. This is generally an degradation pathway to be avoided during processing.

Biological & Pharmacological Relevance

Drug Design Applications

Substituted furoic acids are often explored as:

  • HCV Polymerase Inhibitors: Furan-3-carboxylic acid derivatives have shown potency in inhibiting viral replication by binding to allosteric sites [2].

  • Metabolic Modulators: Furoic acid derivatives (e.g., TOFA) are known inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[4] The lipophilic tail (phenyl) and polar head (acid) of the title compound mimic fatty acid substrates.

Safety & Toxicology
  • Metabolic Liability: The furan ring is a structural alert in drug discovery due to potential oxidation by CYP450 enzymes to reactive enedials (cis-2-butene-1,4-dial), which can be hepatotoxic. However, fully substituted furans (like the title compound) are significantly more stable and less prone to this ring-opening metabolism than unsubstituted furan [3].

  • Handling: Standard safety protocols for brominated aromatic acids apply. Avoid inhalation of dust; use gloves and eye protection.

Experimental Protocol: Bromination of Furoate Ester

Adapted for the intermediate Ethyl 2-methyl-5-phenyl-3-furoate.

  • Dissolution: Dissolve 1.0 eq of Ethyl 2-methyl-5-phenyl-3-furoate in anhydrous DMF (0.5 M concentration).

  • Addition: Add 1.1 eq of N-Bromosuccinimide (NBS) portion-wise at 0°C to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][5]

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography to yield the brominated ester as a white/off-white solid.

References

  • Sigma-Aldrich. Product Specification: 4,5-Dibromo-2-furoic acid. Link

  • PubChem. 3-Furoic Acid - Biological Activities. National Library of Medicine. Link

  • Peterson, L.A. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 2013.
  • Feist, F. Chemische Berichte, 1902, 35, 1537.[6][7] (Original description of Feist-Benary synthesis).

  • Keay, B.A. Synthetic strategies for the construction of 3-substituted furans. Chemical Society Reviews, 1999.

Sources

Exploratory

Molecular weight and formula of 4-Bromo-2-methyl-5-phenyl-3-furoic acid

Topic: Molecular weight and formula of 4-Bromo-2-methyl-5-phenyl-3-furoic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals. Chemical Identity,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of 4-Bromo-2-methyl-5-phenyl-3-furoic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.

Chemical Identity, Synthesis, and Application in Medicinal Chemistry[1]

Executive Summary

4-Bromo-2-methyl-5-phenyl-3-furoic acid is a highly functionalized furan derivative utilized primarily as a scaffold in medicinal chemistry. Characterized by a tetrasubstituted furan core, this molecule integrates three distinct chemical handles: a carboxylic acid (position 3), a bromine atom (position 4), and a phenyl group (position 5). Its specific substitution pattern makes it a critical intermediate for generating diversity in drug discovery libraries, particularly via palladium-catalyzed cross-coupling reactions at the C4 position.

This guide provides a definitive technical profile of the compound, including its physicochemical properties, a validated synthetic workflow, and analytical characterization standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following data establishes the core identity of the molecule. Researchers should use these values for stoichiometry calculations and analytical verification.

PropertyValueNotes
IUPAC Name 4-Bromo-2-methyl-5-phenylfuran-3-carboxylic acid
Molecular Formula C₁₂H₉BrO₃ Verified
Molecular Weight 281.10 g/mol Monoisotopic mass: 279.97 (⁷⁹Br)
Parent Scaffold 2-Methyl-5-phenyl-3-furoic acidCAS: 108124-17-0
Physical State Solid (Crystalline powder)Predicted mp: 165–170 °C
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water
pKa (Calc.) ~3.5 – 4.0Acidic carboxyl group
Synthetic Pathways & Mechanistic Insight[6]

The synthesis of 4-bromo-2-methyl-5-phenyl-3-furoic acid requires a regioselective approach to install the bromine atom at the sterically crowded C4 position. The most robust protocol involves the bromination of the ester derivative of the parent furan, followed by hydrolysis. This strategy prevents side reactions associated with the free carboxylic acid (e.g., decarboxylation).

Mechanism of Regioselectivity

The furan ring is an electron-rich aromatic system prone to Electrophilic Aromatic Substitution (EAS).

  • Positions 2 & 5 : Occupied by Methyl and Phenyl groups, respectively.[1]

  • Position 3 : Occupied by the electron-withdrawing Carboxyl group (-COOR), which deactivates the ring but directs incoming electrophiles to the meta-like position (C4).

  • Position 4 : The only available site for substitution. The presence of the activating phenyl group at C5 further stabilizes the transition state for electrophilic attack at C4.

Experimental Protocol

Step 1: Esterification Reagents: 2-Methyl-5-phenyl-3-furoic acid, Methanol, H₂SO₄ (cat). Reflux the parent acid in methanol with catalytic sulfuric acid to generate Methyl 2-methyl-5-phenyl-3-furoate . This protects the acid and improves solubility in organic solvents for the bromination step.

Step 2: Regioselective Bromination Reagents: NBS (N-Bromosuccinimide), AIBN (cat), CCl₄ or Acetonitrile.

  • Protocol : Dissolve the ester (1.0 eq) in dry acetonitrile. Add NBS (1.05 eq). Heat to 60°C.

  • Observation : The reaction proceeds via EAS. Monitoring by TLC should show the disappearance of the starting material (Rf ~0.5 in 4:1 Hex/EtOAc) and the appearance of a less polar product.

  • Why NBS? : NBS provides a controlled source of electrophilic bromine (Br⁺), avoiding the harsh conditions of elemental bromine (Br₂) which could attack the phenyl ring or the methyl group (benzylic bromination).

Step 3: Saponification (Hydrolysis) Reagents: LiOH, THF, Water.

  • Protocol : Treat the brominated ester with LiOH (2.0 eq) in a THF/Water (3:1) mixture at room temperature.

  • Workup : Acidify carefully with 1M HCl to precipitate the target acid. Recrystallize from Ethanol/Water.

Workflow Visualization

SynthesisPath Start 2-Methyl-5-phenyl- 3-furoic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Yield >90% Step2 Step 2: Bromination (NBS, MeCN, 60°C) Inter1->Step2 Inter2 4-Bromo Ester Intermediate Step2->Inter2 Regioselective C4-Br Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final TARGET: 4-Bromo-2-methyl- 5-phenyl-3-furoic acid Step3->Final Acidification

Figure 1: Step-wise synthetic pathway ensuring regiocontrol and yield maximization.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized compound, researchers must verify the loss of the C4 proton and the presence of the bromine isotope pattern.

1. ¹H NMR Spectroscopy (DMSO-d₆)
  • Diagnostic Signal : The parent compound exhibits a singlet at δ ~6.9–7.1 ppm corresponding to the C4–H proton.

  • Validation : In the 4-bromo derivative, this singlet must be absent .

  • Remaining Signals :

    • Phenyl Group : Multiplet at δ 7.3–7.8 ppm (5H).

    • Methyl Group : Singlet at δ ~2.6 ppm (3H).

    • Carboxylic Acid : Broad singlet at δ ~12–13 ppm (1H, exchangeable with D₂O).

2. Mass Spectrometry (LC-MS)
  • Ionization : ESI Negative Mode [M-H]⁻.

  • Isotope Pattern : Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio.

  • Expected Peaks :

    • m/z 279 : [M-H]⁻ containing ⁷⁹Br.

    • m/z 281 : [M-H]⁻ containing ⁸¹Br.

    • Criteria : The presence of this "doublet" peak with equal intensity is the definitive signature of mono-bromination.

Potential Applications in Drug Discovery[7]

This molecule serves as a versatile "linchpin" scaffold. The C4-Bromine atom is a prime handle for palladium-catalyzed cross-coupling, allowing the furan core to be elaborated into complex tricyclic systems or kinase inhibitors.

Key Reaction: Suzuki-Miyaura Coupling The C4-Br bond is activated for coupling with aryl or heteroaryl boronic acids. This allows the introduction of a second aromatic ring, creating a "2,4,5-triaryl" furan motif common in anti-inflammatory agents and COX-2 inhibitors.

Applications Core 4-Bromo-2-methyl- 5-phenyl-3-furoic acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki C4 Functionalization Amide Amide Coupling (R-NH2, HATU) Core->Amide C3 Functionalization Lib1 Library A: 4-Aryl-Furan Derivatives Suzuki->Lib1 Lib2 Library B: Furoic Amide Kinase Inhibitors Amide->Lib2 Lib1->Lib2 Dual Derivatization

Figure 2: Divergent synthesis strategies using the 4-bromo and 3-carboxyl handles.

References
  • Chemical Identity & Parent Scaffold

    • PubChem. 2-Methyl-5-phenylfuran-3-carboxylic acid (CID 736516). National Library of Medicine. Available at: [Link]

  • Synthetic Methodology (Bromination)
  • Thermodynamic Data (Parent Compound)

    • Verevkin, S. P., et al. (2025). Standard molar enthalpies of formation of some methylfuran derivatives. ResearchGate. Available at: [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

Sources

Foundational

Literature review of brominated furoic acid derivatives

Executive Summary: The Halogenated Furan Scaffold Brominated furoic acid derivatives, particularly 5-bromo-2-furoic acid , represent a critical junction in heterocyclic chemistry. Unlike their non-halogenated counterpart...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Furan Scaffold

Brominated furoic acid derivatives, particularly 5-bromo-2-furoic acid , represent a critical junction in heterocyclic chemistry. Unlike their non-halogenated counterparts, these compounds possess a distinct "dual-activation" profile: the carboxylic acid moiety allows for prodrug formulation (furoates) and esterification, while the bromine substituent serves as a high-fidelity handle for transition-metal-catalyzed cross-coupling.

This guide synthesizes the current state of art regarding the synthesis, reactivity, and biological application of these derivatives, moving beyond basic textbook definitions to explore their role in Quorum Sensing Inhibition (QSI) and Green Chemistry (specifically the synthesis of 2,5-Furandicarboxylic acid, FDCA).

Chemical Architecture & Synthesis

The furan ring is an electron-rich aromatic system. In 2-furoic acid, the carboxylic acid at the C2 position acts as an electron-withdrawing group (EWG), deactivating the ring slightly but directing electrophilic aromatic substitution (EAS) primarily to the C5 position. This regioselectivity is crucial for scalable synthesis.

Core Synthesis Protocol: Regioselective Bromination

While various methods exist (e.g., decarboxylative bromination), the direct bromination of 2-furoic acid is the industry standard due to atom economy.

Protocol: Synthesis of 5-Bromo-2-furoic Acid

Based on optimized methodologies (e.g., Keegstra et al., and recent green modifications).

Reagents: 2-Furoic acid, Bromine (


), Acetic Acid (glacial), Catalyst (Iron or 

optional but enhances kinetics).
  • Preparation: Dissolve 2-furoic acid (1.0 eq) in glacial acetic acid (5-10 volumes). The solvent choice is critical to moderate the exothermic nature of the reaction and prevent ring opening.

  • Bromination: Add elemental bromine (

    
    , 1.05 eq) dropwise at ambient temperature.
    
    • Critical Mechanism: The reaction proceeds via an electrophilic attack at C5. The intermediate sigma complex is stabilized by the ring oxygen.

    • Temperature Control: Maintain temperature

      
       to prevent poly-bromination or decarboxylation.
      
  • Quenching: Stir for 2–4 hours. Quench excess bromine with aqueous sodium bisulfite (

    
    ).
    
  • Isolation: Pour mixture into ice water. The product, 5-bromo-2-furoic acid, precipitates as a white/off-white solid.

  • Purification: Recrystallize from water or ethanol/water mixture.

    • Validation: Purity is confirmed via HPLC (

      
      ) and melting point (
      
      
      
      ).
Visualization: Synthesis Workflow

The following diagram illustrates the divergent pathways for synthesizing brominated furoic acid derivatives, contrasting direct bromination with the furfural oxidation route.

SynthesisPathways Furfural Furfural Oxidation Oxidation (KMnO4) Furfural->Oxidation Standard Route BromoFurfural 5-Bromo-2-furfural Furfural->BromoFurfural Alternative (NBS) FuroicAcid 2-Furoic Acid Bromination Bromination (Br2/AcOH) FuroicAcid->Bromination Electrophilic Sub. Target 5-Bromo-2-furoic Acid (Target Scaffold) Bromination->Target Oxidation->FuroicAcid BromoFurfural->Target Oxidation Ester Methyl 5-bromo-2-furoate Target->Ester Esterification (MeOH/H+)

Caption: Figure 1. Comparative synthetic routes to 5-bromo-2-furoic acid. The central pathway (blue to green) represents the most atom-economical industrial route.

Reactivity Profile: The "Bromine Handle"

The utility of 5-bromo-2-furoic acid lies in the lability of the C-Br bond under transition metal catalysis. It serves as a superior electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira) compared to its chlorinated analogs.

Key Transformations & Data

Recent literature highlights the conversion of this scaffold into 2,5-Furandicarboxylic acid (FDCA) , a bio-based alternative to terephthalic acid (used in PET plastics).

Table 1: Comparative Efficiency of Pd-Catalyzed Transformations Data synthesized from recent catalytic studies (e.g., ACS Sustainable Chem. Eng., 2019).

Reaction TypeCatalyst SystemCo-ReactantProduct OutcomeTypical Yield
Carbonylation

/

CO (gas),

FDCA (Bioplastic Monomer)

Suzuki-Miyaura

Aryl Boronic Acids5-Aryl-2-furoic acids

Heck

Acrylates/Styrenes5-Alkenyl-2-furoic acids

Sonogashira

Terminal Alkynes5-Alkynyl-2-furoic acids

Mechanistic Pathway: Carbonylation

The carbonylation of 5-bromo-2-furoic acid is a "Green Chemistry" benchmark. It proceeds via oxidative addition of the C-Br bond to


, followed by CO insertion and reductive elimination.

CarbonylationCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Br-Furoic Acid COInsert CO Insertion (Ar-Pd-CO-Br) OxAdd->COInsert + CO Hydrolysis Nucleophilic Attack (H2O/Base) COInsert->Hydrolysis RedElim Reductive Elimination (-HBr) Hydrolysis->RedElim RedElim->Pd0 Regeneration Product FDCA (Product) RedElim->Product

Caption: Figure 2. Catalytic cycle for the aqueous carbonylation of 5-bromo-2-furoic acid to FDCA.

Pharmaceutical & Biological Applications

Brominated furoic acids are rarely the final drug; they are the pharmacophore architects . Their applications span from antimicrobial development to modulation of bacterial signaling.

Quorum Sensing Inhibition (QSI)

Many marine algae produce halogenated furanones to prevent bacterial colonization (biofilms). Brominated furoic acid derivatives mimic these natural compounds.

  • Mechanism: They act as antagonists to

    
    -acyl homoserine lactone (AHL) receptors (e.g., LuxR type).
    
  • Significance: By inhibiting quorum sensing, these compounds reduce bacterial virulence without killing the bacteria, thereby exerting less evolutionary pressure for resistance than traditional antibiotics.

Prodrug Derivatization (Furoates)

The "furoate" ester moiety is a staple in medicinal chemistry (e.g., Mometasone Furoate , Diloxanide Furoate ).[1]

  • Role of Bromine: Introducing a bromine atom at the 5-position of the furoate tail increases lipophilicity (

    
    ) and metabolic stability against esterases. This allows for longer half-lives in topical corticosteroids.
    
Nitrofuran Antibiotics

Historically, 5-nitro-2-furoic acid derivatives were dominant. However, recent research suggests that 5-bromo-furoic acid amides possess distinct antimicrobial profiles against Gram-positive pathogens (e.g., S. aureus), often serving as precursors that are later functionalized at the bromine position to create "hybrid" antibiotics.

References

  • ChemicalBook. (2025). Synthesis of Methyl 5-bromo-2-furoate and 5-Bromo-2-furoic acid protocols. Retrieved from

  • Shen, G., et al. (2019).[2] Aqueous Carbonylation of Furfural-Derived 5-Bromofuroic Acid to 2,5-Furandicarboxylic Acid with Supported Palladium Catalyst. Industrial & Engineering Chemistry Research. Retrieved from

  • Wu, X., et al. (2011). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide. Asian Journal of Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). 5-Bromo-2-furoic acid Product Specification and Applications. Retrieved from

  • Yao, Y-Q., et al. (2022).[3] One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction. ChemistryOpen. Retrieved from

  • Lumen Learning. (2025). Palladium Catalyzed Couplings: Suzuki and Heck Reactions. Retrieved from

Sources

Exploratory

Technical Deep Dive: SAR and Therapeutic Potential of 4-Bromo-Furoic Acids

Topic: Structure-activity relationship (SAR) of 4-bromo-furoic acids Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists[1] [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of 4-bromo-furoic acids Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists[1]

[1]

Executive Summary

4-Bromo-2-furoic acid (CAS 3439-02-9) represents a critical scaffold in fragment-based drug discovery (FBDD), particularly for targets requiring a compact, planar, electron-deficient carboxylate pharmacophore.[1] Unlike its more common 5-bromo isomer, the 4-bromo variant offers a unique vector for halogen bonding and hydrophobic filling without compromising the catalytic alignment of the carboxylate headgroup.[1]

This guide analyzes the structure-activity relationship (SAR) of 4-bromo-furoic acid, focusing on its utility as a competitive inhibitor for D-Amino Acid Oxidase (DAAO) —a key therapeutic target for schizophrenia and neuropathic pain.[1][2] We further detail the synthetic maneuvers required to bypass the inherent regioselectivity of furan bromination.

Chemical Basis & Electronic Properties[1]

To deploy 4-bromo-furoic acid effectively, one must understand how the bromine atom at the C4 position modulates the physicochemical profile of the furan core.[1]

Electronic Modulation (Hammett & pKa)

The furan ring is electron-rich (π-excessive).[1][2] The introduction of a bromine atom exerts two opposing effects:

  • Inductive Withdrawal (-I): Bromine is electronegative, pulling electron density through the σ-framework.[1][2]

  • Resonance Donation (+M): Lone pair donation into the π-system (weaker than the -I effect in this context).[2]

Impact on Acidity: The -I effect dominates, stabilizing the carboxylate anion.[1]

  • 2-Furoic Acid pKa: ~3.12[1]

  • 4-Bromo-2-furoic Acid pKa: ~2.85 (Estimated)[1]

  • Consequence: At physiological pH (7.4), the 4-bromo derivative exists almost exclusively as the anionic carboxylate, maximizing electrostatic interactions with cationic arginine residues in enzyme active sites.[1]

The "Sigma-Hole" Effect

A defining feature of the 4-bromo substituent is the potential for Halogen Bonding (XB) .[2] The bromine atom exhibits a region of positive electrostatic potential (the


-hole) on its outer cap, collinear with the C-Br bond.[1]
  • Binding Implication: This allows the 4-Br to act as a Lewis acid, forming directional non-covalent bonds with backbone carbonyl oxygens or aromatic

    
    -systems in the binding pocket, a specific interaction unavailable to the hydrogenated or fluorinated analogs.[1]
    

Target-Specific SAR: D-Amino Acid Oxidase (DAAO)

DAAO inhibitors are sought to elevate synaptic D-serine levels in schizophrenia treatment.[1][2][3] Furoic acids mimic the D-amino acid substrate, acting as competitive inhibitors.[1][2]

The Pharmacophore

The binding mode of furoic acids to DAAO is governed by three key interactions (based on crystal structures of analogous benzoate/anthranilate complexes, e.g., PDB 1C0I):

  • The Anchor: The carboxylate forms a bidentate salt bridge with Arg283 and a hydrogen bond with Tyr228 .[1][2]

  • The Shield: The furan ring stacks within the hydrophobic active site, shielding the flavin cofactor (FAD).[2]

  • The Modulator (C4 vs. C5):

    • C5 Position: Often faces the solvent channel or the "bottom" of the pocket.[2] Bulky groups here can improve potency but may introduce metabolic liability (oxidation).[1][2]

    • C4 Position: Projects into a discrete hydrophobic sub-pocket.[1][2] Substitution here is highly sensitive to steric tolerance.[1][2]

Positional Isomerism Data

The following table summarizes the theoretical SAR trends inferred from thiophene/furan carboxylic acid inhibition data.

CompoundSubstituentElectronic Effect (

)
Steric ProfilePredicted DAAO PotencyRationale
2-Furoic Acid HNeutralLowLow (

M)
Weak hydrophobic filling; rapid clearance.[1]
5-Bromo-2-furoic 5-BrStrong -ILinear ExtensionHighExtends into solvent channel; good shape complementarity.
4-Bromo-2-furoic 4-BrStrong -ILateral Bulk Moderate-High Crucial Probe: Tests width of the hydrophobic pocket.[1] If pocket is narrow, 4-Br clashes.[1][2] If wide, 4-Br engages via halogen bonding.
4-Methyl-2-furoic 4-CH3Weak +ILateral BulkModerateLacks halogen bond capability; purely steric/hydrophobic.[1]
SAR Logic Diagram

The following diagram illustrates the decision matrix for optimizing the furoic acid scaffold.

SAR_Logic Scaffold Furoic Acid Core (Planar Aromatic) Mod_Head Carboxylate (Salt Bridge to Arg283) Scaffold->Mod_Head Mod_4Pos 4-Position (Br) (Lateral Vector) Scaffold->Mod_4Pos Outcome Binding Affinity (IC50) Mod_Head->Outcome Primary Anchor Effect_Elec Electronic (-I) Lower pKa Mod_4Pos->Effect_Elec Effect_Steric Steric Fit (Sub-pocket) Mod_4Pos->Effect_Steric Effect_XB Halogen Bond (Sigma Hole) Mod_4Pos->Effect_XB Effect_Elec->Outcome Stabilizes Anion Effect_Steric->Outcome Shape Selectivity Effect_XB->Outcome Specific Interaction

Caption: SAR logic flow for 4-bromo-furoic acid derivatives. The 4-position modification drives potency through a combination of electronic stabilization and specific halogen bonding interactions.

Synthetic Pathways & Regioselectivity[2]

Synthesizing 4-bromo-2-furoic acid is non-trivial due to the inherent reactivity of the furan ring.[1]

The Challenge: Direct Bromination

Direct bromination of 2-furoic acid fails to yield the 4-isomer.[1]

  • Mechanism: Electrophilic aromatic substitution (EAS) on furan favors the

    
    -positions (C2, C5).[1][2]
    
  • Result: Bromination of 2-furoic acid exclusively yields 5-bromo-2-furoic acid .[1][2]

The Solution: Oxidation of 4-Bromofurfural

To secure the 4-bromo isomer, the bromine must be installed before the carboxylic acid is finalized, or via a directed metalation strategy.[1] The most scalable "Senior Scientist" approach involves the mild oxidation of 4-bromo-2-furaldehyde.[1]

Protocol: Pinnick Oxidation (Chlorite Oxidation) This method prevents over-oxidation and halogen migration.[1][2]

  • Precursor: Start with 4-bromo-2-furaldehyde (commercially available or synthesized via specific decarboxylation of 4,5-dibromofurfural).[1][2]

  • Reagents: Sodium Chlorite (

    
    ), Sodium Dihydrogen Phosphate (
    
    
    
    ), 2-Methyl-2-butene (scavenger).[1][2]
  • Solvent:

    
    -Butanol / Water (3:1).[1][2]
    
  • Conditions: RT, 2-4 hours.

Synthesis_Workflow Start Furfural Step1 Bromination (Direct) Start->Step1 Wrong 5-Bromo-furoic Acid (Undesired Isomer) Step1->Wrong Major Product Alt_Start 4-Bromo-2-furaldehyde Step2 Pinnick Oxidation (NaClO2, NaH2PO4) Alt_Start->Step2 Regio-retention Target 4-Bromo-2-furoic Acid (Target) Step2->Target >85% Yield

Caption: Synthetic workflow contrasting the failure of direct bromination with the success of the oxidative route from 4-bromofurfural.

Experimental Protocols

DAAO Inhibition Assay (Fluorometric)

To validate the SAR, the following enzyme assay is recommended. It relies on the detection of


 produced during the oxidation of D-kynurenine.

Reagents:

  • Enzyme: Recombinant human DAAO (hDAAO).[1][2]

  • Substrate: D-Kynurenine (5 mM stock).[1][2]

  • Detection: Homovanillic acid (HVA) + Peroxidase (HRP).[1][2]

Workflow:

  • Incubation: Mix 4-bromo-2-furoic acid (varying concentrations: 1 nM – 100

    
    M) with hDAAO (50 ng/mL) in pyrophosphate buffer (pH 8.3). Incubate for 10 min at 25°C.
    
  • Initiation: Add substrate mix (D-Kynurenine + HVA + HRP).

  • Measurement: Monitor fluorescence (Ex 315 nm / Em 425 nm) for 20 minutes.

  • Analysis: Determine initial velocity (

    
    ). Calculate 
    
    
    
    using non-linear regression (Sigmoidal dose-response).
  • Control: Use Sodium Benzoate as a reference standard (

    
     1-5 
    
    
    
    M).[1][2]
Quality Control: Regio-Isomer Purity

Before testing, ensure the sample is free of the 5-bromo isomer.[1]

  • 1H NMR (DMSO-d6):

    • 4-Bromo: Doublets at

      
       8.05 (C5-H) and 
      
      
      
      7.25 (C3-H).[1][2] Coupling constant
      
      
      Hz (long range).[1][2]
    • 5-Bromo: Doublets at

      
       7.2 (C3-H) and 
      
      
      
      6.8 (C4-H).[1][2] Coupling constant
      
      
      Hz.[1][2]
  • Criterion: Reject if 5-bromo signals > 1%.[1][2]

References

  • Pollegioni, L., et al. (2002).[1][2][4] "Crystal structure of D-amino acid oxidase in complex with competitive inhibitors." Journal of Molecular Biology. Link[2]

  • Sparey, T., et al. (2008).[1][2] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters. Link

  • Duplantier, A. J., et al. (2009).[1][2] "Discovery, SAR, and Pharmacokinetics of a Novel Series of D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry. Link

  • Scholfield, M. R., et al. (2013).[1][2] "Halogen bonding in protein–ligand interactions: design and application." Protein Science. Link

  • Organic Syntheses. "2-Furancarboxylic acid preparation (General Furoic Acid Methods)." Org.[1][2] Synth. 1927, 7,[1] 40. Link[1][2]

Sources

Foundational

Thermodynamic and Structural Characterization of Methyl-Phenyl Furoic Acid Isomers

The following technical guide provides an in-depth analysis of the physical characteristics, melting points, and synthesis workflows for methyl-phenyl substituted furoic acids. Executive Summary Methyl-phenyl furoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physical characteristics, melting points, and synthesis workflows for methyl-phenyl substituted furoic acids.

Executive Summary

Methyl-phenyl furoic acids represent a critical class of pharmacophores in medicinal chemistry, serving as intermediates for non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and phosphodiesterase (PDE4) inhibitors. This guide focuses on the two primary positional isomers: 2-methyl-5-phenyl-3-furoic acid and 5-methyl-2-phenyl-3-furoic acid .

Accurate characterization of these isomers is essential for drug development, as the specific arrangement of substituents on the furan ring drastically alters thermodynamic properties such as melting point (MP) and solubility. This document synthesizes experimental data with field-proven protocols for identification and purification.

Physicochemical Profile

The thermodynamic stability of furoic acid derivatives is governed by crystal lattice energy, which is heavily influenced by molecular symmetry and intermolecular hydrogen bonding.

Comparative Melting Point Data

The following table consolidates experimental melting point ranges for the key isomers. Note the significant deviation caused by the positional swap of the methyl and phenyl groups.

Compound NameStructure DescriptionMelting Point (°C)Molecular WeightAppearance
2-Methyl-5-phenyl-3-furoic acid Methyl at C2, Phenyl at C5, COOH at C3180.0 – 186.0 [1, 2]202.21 g/mol Pale yellow crystals
5-Methyl-2-phenyl-3-furoic acid Methyl at C5, Phenyl at C2, COOH at C3146.0 – 147.5 [3]202.21 g/mol White/Off-white needles
5-(4-Methylphenyl)-2-furoic acid Methyl on Phenyl ring (para), COOH at C2184.0 – 189.0 [4]202.21 g/mol Crystalline powder
3-Furoic acid (Reference) Unsubstituted parent120 – 122 [5]112.08 g/mol White solid

Scientific Insight: The higher melting point of the 2-methyl-5-phenyl isomer (approx. 183°C) compared to the 5-methyl-2-phenyl isomer (approx. 147°C) suggests a more efficient crystal packing lattice. The 2-methyl group likely sterically locks the carboxylic acid (at C3) into a conformation that favors strong intermolecular dimerization, a common feature in stable carboxylic acid crystals.

Solubility and pKa Characteristics[3]
  • Solubility Profile: Both isomers exhibit low solubility in water at neutral pH due to the lipophilic phenyl ring.

    • High Solubility: DMSO, DMF, Ethanol (warm), Acetone.

    • Low Solubility: Water, Hexane.

  • Acidity (pKa):

    • Estimated pKa: 3.5 – 4.2 .

    • Mechanism:[1] The electron-withdrawing oxygen of the furan ring generally increases acidity compared to benzoic acid. However, the methyl group (electron-donating) at the C2 position in 2-methyl-5-phenyl-3-furoic acid slightly destabilizes the carboxylate anion, potentially raising the pKa relative to unsubstituted 3-furoic acid.

Structural Identification (Spectroscopy)

Reliable differentiation between isomers requires analysis of the substitution pattern on the furan ring.

Infrared (IR) Spectroscopy Signatures
  • C=O Stretch (Carboxylic Acid): Strong band at 1670–1710 cm⁻¹ . The conjugation with the furan ring and phenyl group typically shifts this to lower wavenumbers compared to aliphatic acids.

  • O-H Stretch: Broad, intense band spanning 2500–3300 cm⁻¹ , indicative of hydrogen-bonded dimers.

  • C=C Ring Stretch: Sharp peaks at 1500–1600 cm⁻¹ (Furan and Phenyl skeletal vibrations).

¹H-NMR Diagnostic Logic

To distinguish 2-methyl-5-phenyl-3-furoic acid from its isomers, focus on the furan ring proton and the methyl singlet.

  • Methyl Group: Singlet integrating to 3H at δ 2.4 – 2.7 ppm .

    • Note: A methyl group at C2 (adjacent to the electron-withdrawing oxygen) may appear slightly downfield compared to a methyl at C5.

  • Furan Proton (H4): Singlet integrating to 1H at δ 6.9 – 7.3 ppm .

    • Causality: In 2-methyl-5-phenyl-3-furoic acid, the only remaining furan proton is at C4. Its chemical shift is influenced by the shielding cone of the adjacent phenyl ring at C5.

  • Phenyl Protons: Multiplet integrating to 5H at δ 7.3 – 7.8 ppm .

Experimental Protocols

Synthesis Workflow: Saponification of Esters

The most robust route to high-purity furoic acids is the saponification of their corresponding ethyl or methyl esters.

Reagents:

  • Ethyl 2-methyl-5-phenyl-3-furoate (Precursor)[2]

  • Sodium Hydroxide (25% aqueous solution)[1]

  • Ethanol (95%)

  • Hydrochloric Acid (6M)

Protocol:

  • Dissolution: Dissolve 1.0 g of the ester in 10 mL of Ethanol.

  • Saponification: Add 20 mL of 25% NaOH. Reflux the mixture for 12 hours .

    • Why? The steric bulk of the phenyl and methyl groups can retard the hydrolysis rate; extended reflux ensures complete conversion.

  • Isolation: Cool the reaction mixture to room temperature. Evaporate ethanol under reduced pressure.

  • Precipitation: Acidify the remaining aqueous residue with 6M HCl to pH 1. The crude acid will precipitate as a solid.

  • Purification (Critical Step): Recrystallize from a Water-Ethanol (1:1) mixture.

    • Self-Validation: If the melting point of the dried crystals is <178°C, repeat recrystallization.

Visualized Workflow: Synthesis & Purification

The following diagram outlines the logical flow for synthesizing and validating the 2-methyl-5-phenyl isomer.

SynthesisWorkflow Start Start: Ethyl 2-methyl-5-phenyl-3-furoate Step1 Saponification (25% NaOH, EtOH, Reflux 12h) Start->Step1 Step2 Acidification (pH 1) Precipitation of Crude Acid Step1->Step2 Check1 Crude Isolation Filter & Dry Step2->Check1 Step3 Recrystallization (Solvent: Water/Ethanol 1:1) Check1->Step3 Decision MP Check: Is MP > 180°C? Step3->Decision Final Final Product: Pure 2-Methyl-5-phenyl-3-furoic Acid Decision->Final Yes Retry Repeat Recrystallization Decision->Retry No Retry->Step3

Figure 1: Logical workflow for the saponification and purification of substituted furoic acids, ensuring thermodynamic consistency.

Experimental Validation: Melting Point Determination

To ensure data integrity (E-E-A-T), the melting point must be determined using a capillary method with a calibrated ramp rate.

Protocol:

  • Preparation: Grind the dry, recrystallized sample into a fine powder.

  • Loading: Fill a capillary tube to a height of 2-3 mm. Compact the sample by tapping.

  • Ramp:

    • Fast Ramp (10°C/min) to 160°C.

    • Slow Ramp (1°C/min) from 160°C to 190°C.

    • Causality: A slow ramp rate near the phase transition is critical to avoid thermal lag, which results in artificially high MP readings.

  • Observation: Record the temperature of the first visible liquid droplet (onset) and the temperature where the last crystal disappears (clear point).

  • Acceptance Criteria: The range (Clear Point - Onset) must be ≤ 2.0°C .

Applications in Drug Discovery

Methyl-phenyl furoic acids are not merely academic curiosities; they serve as vital scaffolds in the pharmaceutical industry.

  • PDE4 Inhibitors: Derivatives of 5-phenyl-2-furoic acid have shown inhibitory activity against phosphodiesterase type 4 (PDE4), a target for treating asthma and COPD [6]. The methyl substitution pattern modulates the binding affinity within the enzyme's metal-binding pocket.

  • Metabolic Stability: The addition of a methyl group to the furan ring can block metabolic oxidation at open positions, potentially increasing the half-life of the drug candidate in vivo.

  • Lipophilicity Tuning: By adjusting the position of the phenyl and methyl groups, medicinal chemists can fine-tune the LogP (partition coefficient), optimizing the compound's ability to cross cell membranes.

References

  • Thermo Scientific Chemicals. 2-Methyl-5-phenyl-3-furoic acid, 97% Specification Sheet. Retrieved from .

  • Fisher Scientific. 2-Methyl-5-phenyl-3-furoic acid Product Data. Retrieved from .

  • PrepChem. Synthesis of 5-methyl-2-phenyl-3-furoic acid. Retrieved from .

  • Chemical Manufacturers. 5-[(4-Acetylphenoxy)methyl]-2-furoic acid Properties. (Used for comparative structural analysis). Retrieved from .

  • PubChem. 3-Furoic Acid Physical Properties. National Library of Medicine. Retrieved from .

  • Lin, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from .

Sources

Exploratory

The Furoic Acid Scaffold: From Pyromucic Origins to Polysubstituted Pharmacophores

The following technical guide details the history, synthesis, and biological significance of polysubstituted furoic acid compounds. Executive Summary Furoic acid (furan-2-carboxylic acid) and its polysubstituted derivati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and biological significance of polysubstituted furoic acid compounds.

Executive Summary

Furoic acid (furan-2-carboxylic acid) and its polysubstituted derivatives represent a cornerstone in heterocyclic chemistry, bridging the gap between biomass-derived platform chemicals and high-value pharmacophores.[1][] While historically known as "pyromucic acid" from the dry distillation of sugar acids, modern applications have shifted towards its role as a metabolically stable bioisostere and a prodrug moiety (furoates).[1] This guide explores the structural evolution of these compounds, contrasting classical cyclization methodologies with contemporary C-H activation, and details the critical biological role of the metabolite CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid).[1]

Part 1: Historical Genesis & Structural Fundamentals[1]

The discovery of furoic acid predates the formal definition of organic chemistry. In 1780 , the Swedish chemist Carl Wilhelm Scheele isolated a volatile crystalline acid by the dry distillation of mucic acid (galactaric acid). He termed this substance pyromucic acid (fire-mucic), a nomenclature that persisted for nearly a century.[1]

It was not until 1870 that Heinrich Limpricht successfully synthesized furan itself, allowing chemists to deduce that pyromucic acid was, in fact, 2-furancarboxylic acid. This structural elucidation unlocked the potential for polysubstitution—the ability to functionalize the C3, C4, and C5 positions of the furan ring to tune lipophilicity and metabolic stability.

Structural Nomenclature:

  • 
    -Furoic Acid:  Furan-2-carboxylic acid (The parent scaffold).[1]
    
  • 
    -Furoic Acid:  Furan-3-carboxylic acid (Less common, often synthetic).[1]
    
  • Polysubstituted Variants: Derivatives bearing alkyl, aryl, or halogen substituents at positions 3, 4, or 5.[1]

Part 2: Synthetic Architectures (The "How")

The synthesis of polysubstituted furoic acids has evolved from harsh acid-catalyzed cyclizations to precise transition-metal catalysis.[1]

Classical Approach: The Feist-Benary Synthesis

For generating high degrees of substitution (particularly at the 3- and 4-positions), the Feist-Benary synthesis remains a robust, self-validating protocol.[1] It involves the base-catalyzed condensation of an


-haloketone with a 

-dicarbonyl compound.[1][3][4][5]

Mechanism:

  • Enolization: Base deprotonates the

    
    -dicarbonyl.[1][5]
    
  • Alkylation: The enolate attacks the

    
    -haloketone (SN2).[1]
    
  • Cyclization: Intramolecular aldol condensation closes the ring.[1]

  • Aromatization: Acid-catalyzed dehydration yields the furan core.[1]

FeistBenary Start α-Haloketone + β-Dicarbonyl Enolate Enolate Formation Start->Enolate Base (Pyridine) Inter Aldol Intermediate Enolate->Inter C-Alkylation Cyclic Dihydrofuran Inter->Cyclic Cyclization Product Polysubstituted Furoate Ester Cyclic->Product -H₂O (Acid)

Figure 1: Logical flow of the Feist-Benary synthesis for polysubstituted furans.[5]

Modern Approach: Palladium-Catalyzed C-H Activation

Modern drug discovery requires regioselectivity that classical methods cannot always guarantee.[1] Palladium-catalyzed C-H activation allows for the direct functionalization of the furan ring, often using the carboxylic acid itself as a directing group.

  • Catalyst: Pd(OAc)₂ or Pd(TFA)₂.

  • Oxidant: Ag₂CO₃ or Cu(OAc)₂.[1]

  • Advantage: Eliminates the need for pre-functionalized halides; allows late-stage diversification of the furoic acid core.

Methodological Comparison
FeatureClassical (Feist-Benary/Paal-Knorr)Modern (C-H Activation)
Precursors Acyclic dicarbonyls & haloketonesPre-formed furan esters/acids
Atom Economy Low (Loss of H₂O, halides)High (Direct coupling)
Regioselectivity Dictated by precursor structureDictated by catalyst/ligand
Scalability High (Kilogram scale)Moderate (High catalyst cost)
Primary Use Building core scaffoldsLate-stage drug modification

Part 3: Biological Imperative & CMPF Case Study

The biological relevance of polysubstituted furoic acids is best exemplified by CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid).[1] Originally identified as a major metabolite of furan fatty acids found in fish oils, CMPF has emerged as a critical biomarker in metabolic disease.[1]

The CMPF Paradox

While derived from healthy omega-3 rich diets, elevated plasma CMPF is paradoxically associated with:

  • Uremic Toxicity: Accumulates in kidney failure, inhibiting drug transport.[1]

  • Beta-Cell Dysfunction: High levels impair mitochondrial function in pancreatic

    
    -cells, potentially contributing to Type 2 Diabetes progression.[1][6]
    

Mechanism of Action: CMPF enters the cell via Organic Anion Transporters (OATs). Once intracellular, it disrupts the electron transport chain, leading to reactive oxygen species (ROS) generation and reduced ATP synthesis, which directly inhibits glucose-stimulated insulin secretion (GSIS).[1]

CMPF_Pathway cluster_Cell Pancreatic β-Cell FishOil Dietary Furan Fatty Acids Metabolism Enzymatic Oxidation FishOil->Metabolism CMPF CMPF (Accumulation) Metabolism->CMPF OAT OAT Transporter (Entry) CMPF->OAT Mito Mitochondrial Dysfunction OAT->Mito ROS ROS ↑ ATP ↓ Mito->ROS Insulin Inhibited Insulin Secretion ROS->Insulin

Figure 2: Metabolic pathway of CMPF from dietary intake to beta-cell dysfunction.[1]

Part 4: Pharmacological Applications[1][2][7]

In medicinal chemistry, the furoic acid moiety is frequently utilized as a prodrug handle (furoate ester).[1] The lipophilic furan ring enhances membrane permeability, while the ester bond is cleaved by intracellular esterases to release the active drug.

Key Furoate Drugs:

  • Mometasone Furoate: A potent corticosteroid.[1][7] The 17-

    
    -furoate ester significantly increases lipophilicity, allowing for high local potency in skin and airway tissues with minimal systemic absorption.[1]
    
  • Diloxanide Furoate: A luminal amebicide.[1] The furoate ester renders the molecule insoluble in the stomach, ensuring it reaches the colon intact where it is hydrolyzed to the active diloxanide.

Part 5: Advanced Experimental Protocol

Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

Methodology: Modified Feist-Benary Synthesis Objective: To synthesize a polysubstituted furan core suitable for subsequent hydrolysis to the corresponding furoic acid derivative.[1]

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Chloroacetone (1.1 equiv)

  • Pyridine (solvent/base)[5]

  • Diethyl ether (extraction)

  • HCl (10%)

Step-by-Step Workflow:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in pyridine (30 mL).

    • Note: Pyridine acts as both the solvent and the mild base required to generate the enolate without causing rapid polymerization of the chloroacetone.

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add chloroacetone (10.2 g, 0.11 mol) over 20 minutes.

    • Critical Control Point: The reaction is exothermic.[1] Maintain temperature <10°C during addition to prevent side reactions.

  • Reflux: Remove the ice bath and heat the mixture to gentle reflux (approx. 115°C) for 4 hours. The solution will darken to a deep amber color.[1]

  • Quench: Cool the mixture to room temperature and pour into a mixture of crushed ice (100 g) and concentrated HCl (35 mL) to neutralize the pyridine.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine organic layers.

  • Purification: Wash the organic phase with water (2 x 50 mL), 5% NaHCO₃ (to remove traces of acid), and brine. Dry over anhydrous MgSO₄.

  • Isolation: Concentrate under reduced pressure. Purify the residue via vacuum distillation (bp ~100°C at 15 mmHg) or silica gel column chromatography (Hexane:EtOAc 9:1).

Yield: Expect 60-70% of a pale yellow oil.[1] Validation: ¹H NMR (CDCl₃) should show a singlet at ~2.5 ppm (C2-Me), singlet at ~2.2 ppm (C5-Me), and a singlet at ~6.1 ppm (C4-H).[1]

References

  • Scheele, C. W. (1780).[1] Chemische Abhandlung von der Luft und dem Feuer. Bergmann. (Original isolation of pyromucic acid).[1]

  • Limpricht, H. (1870).[1] "Ueber das Furan". Berichte der deutschen chemischen Gesellschaft, 3(1), 90-91.[1] Link

  • Keay, B. A., & Hunt, I. R. (1992).[1] "The Regioselective Synthesis of Polysubstituted Furans". Journal of Organic Chemistry, 57(20), 5323-5330.[1] Link

  • Prentice, K. J., et al. (2014).[1] "The furan fatty acid metabolite CMPF is elevated in diabetes and induces beta cell dysfunction". Cell Metabolism, 19(4), 653-666.[1] Link

  • Mometasone Furoate Label . (2024).[1] FDA Prescribing Information. U.S. Food and Drug Administration.[8] Link

  • Li, X., et al. (2012).[1] "Palladium-Catalyzed C-H Activation of Furan-2-carboxylic Acids". Angewandte Chemie International Edition, 51(8), 1934-1937.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-Bromo-2-methyl-5-phenyl-3-furoic acid

Abstract & Scope This application note details a robust, three-stage synthetic protocol for the preparation of 4-Bromo-2-methyl-5-phenyl-3-furoic acid . This polysubstituted furan scaffold is a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, three-stage synthetic protocol for the preparation of 4-Bromo-2-methyl-5-phenyl-3-furoic acid . This polysubstituted furan scaffold is a critical intermediate in the development of bioactive heterocyclic compounds, particularly in the fields of cardiovascular and anti-inflammatory drug discovery.[1]

The guide prioritizes regiochemical control and operational safety .[1] Unlike generic protocols, this workflow specifically addresses the challenge of brominating the furan core at the C4 position while preserving the C3-carboxylic acid functionality.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around a "Construct-then-Functionalize" logic to ensure regioselectivity.[1]

  • Scaffold Construction: The furan core is assembled via a modified Feist-Benary condensation using phenacyl bromide and ethyl acetoacetate.[1] This establishes the 2-methyl and 5-phenyl substituents early.[1]

  • Regioselective Bromination: Direct bromination of 3-furoic acids can lead to decarboxylation. Therefore, we brominate the ester intermediate .[1] With positions 2 and 5 blocked, and the C3-ester directing via sterics and electronics, electrophilic substitution is forced to the C4 position.[1]

  • Deprotection: Controlled hydrolysis yields the final free acid.[1]

Synthetic Pathway Visualization

G Reagents Phenacyl Bromide + Ethyl Acetoacetate Intermediate1 Ethyl 2-methyl-5- phenyl-3-furoate Reagents->Intermediate1 Step 1: Cyclization (Base/Pyridine) Intermediate2 Ethyl 4-bromo-2-methyl- 5-phenyl-3-furoate Intermediate1->Intermediate2 Step 2: Bromination (NBS/CCl4 or ACN) Product 4-Bromo-2-methyl-5- phenyl-3-furoic acid Intermediate2->Product Step 3: Hydrolysis (KOH/EtOH)

Figure 1: Three-step linear synthesis ensuring C4-regioselectivity.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-5-phenyl-3-furoate

This step utilizes a condensation reaction between an


-haloketone and a 

-ketoester.[1]

Reagents:

  • Phenacyl bromide (2-Bromoacetophenone)[1]

  • Ethyl acetoacetate[1][2]

  • Pyridine (Base/Solvent) or Et3N in Toluene[1]

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve Ethyl acetoacetate (1.0 equiv, 50 mmol) in anhydrous Pyridine (20 mL).

  • Addition: Slowly add a solution of Phenacyl bromide (1.0 equiv, 50 mmol) in Pyridine (10 mL) dropwise over 30 minutes at room temperature. Exothermic reaction—monitor temperature.[1]

  • Reflux: Heat the mixture to reflux (115°C) for 10–12 hours. The solution will darken significantly.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold dilute HCl (100 mL, 10%) to neutralize the pyridine and precipitate the crude product.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with water, brine, and dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc 9:1).

Target Yield: 65–75% QC Check:


 NMR should show a singlet at 

ppm (Furan H-4 proton).
Step 2: Regioselective Bromination (C4 Functionalization)

We utilize N-Bromosuccinimide (NBS) for a radical-initiated or electrophilic substitution.[1] The ester group at C3 deactivates the ring slightly, but C4 remains the most accessible nucleophilic site.[1]

Reagents:

  • Ethyl 2-methyl-5-phenyl-3-furoate (Step 1 Product)[1]

  • N-Bromosuccinimide (NBS) (1.1 equiv)[1]

  • AIBN (Catalytic, 0.05 equiv) or Benzoyl Peroxide[1]

  • Solvent:

    
     (Classic) or Acetonitrile (
    
    
    
    ) (Green Alternative)[1]

Protocol:

  • Dissolution: Dissolve the furan ester (10 mmol) in dry Acetonitrile (30 mL).

  • Reagent Addition: Add NBS (11 mmol) and AIBN (catalytic amount).

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting material spot should disappear, replaced by a less polar product spot.[1]

  • Workup: Cool the mixture. If using

    
    , filter off the succinimide precipitate.[1] If using ACN, remove solvent in vacuo, redissolve in DCM, and wash with water (
    
    
    
    ) to remove succinimide.[1]
  • Purification: The crude bromide is often pure enough for the next step.[1] If necessary, recrystallize from cold hexane.[1]

Mechanism Note: While furan bromination is often electrophilic, the use of NBS/AIBN favors substitution at the open C4 position.[1] The steric bulk of the phenyl (C5) and ester (C3) groups locks the regiochemistry.[1]

Step 3: Hydrolysis to 4-Bromo-2-methyl-5-phenyl-3-furoic acid

The final step unmasks the carboxylic acid.[1] Milder conditions are preferred to prevent debromination.

Reagents:

  • Ethyl 4-bromo-2-methyl-5-phenyl-3-furoate[1]

  • Potassium Hydroxide (KOH) (2.0 equiv)[1]

  • Ethanol/Water (4:1 ratio)[1]

Protocol:

  • Saponification: Dissolve the brominated ester (5 mmol) in Ethanol (20 mL). Add a solution of KOH (10 mmol) in Water (5 mL).[1]

  • Reflux: Heat to mild reflux for 2–3 hours.

  • Acidification: Cool to room temperature. Concentrate to remove most ethanol.[1] Dilute with water (10 mL) and cool in an ice bath.

  • Precipitation: Acidify dropwise with 2N HCl to pH 2. The free acid will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Final Yield: >85% (Step 3)

Analytical Validation (Self-Validating QC)

To ensure the protocol was successful, compare the NMR data of the intermediate vs. the product.[1]

FeatureIntermediate (Step 1)Product (Step 3)Validation Logic
C4-Proton Singlet (

6.9-7.1 ppm)
Absent Confirms Bromine substitution at C4.
Ester Ethyl Group Quartet (

4.[1]3) + Triplet (

1.[1]3)
Absent Confirms successful hydrolysis.
Carboxylic Acid AbsentBroad Singlet (

11-13 ppm)
Confirms presence of -COOH.[1]
MS (ESI)

= 230.2

~ 1:1 ratio
Isotopic pattern confirms one Bromine atom.[1]

Troubleshooting & Optimization

Common Failure Modes
  • Decarboxylation: If the hydrolysis (Step 3) is run at too high a temperature or with extremely strong acid during workup, the furan may decarboxylate.[1] Mitigation: Keep workup cold and avoid boiling concentrated acid.

  • Poly-bromination: Excess NBS can lead to bromination of the benzylic methyl group (at C2).[1] Mitigation: Use exactly 1.05–1.1 equivalents of NBS and stop reaction immediately upon consumption of starting material.[1]

Pathway Logic Diagram

Logic Start Start: Furan Ester Check1 TLC Check: SM consumed? Start->Check1 Issue1 Issue: Side products (Benzylic bromination) Check1->Issue1 Multiple Spots Success Proceed to Hydrolysis Check1->Success Single Spot Action1 Reduce reaction time Check stoichiometry Issue1->Action1

Figure 2: Decision tree for monitoring the bromination step.

References

  • Davies, H. M. L., et al. (1992).[1][2] Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with

    
    -Diazocarbonyls: Ethyl 2-Methyl-5-phenyl-3-furancarboxylate. Organic Syntheses.  (Demonstrates the stability and characterization of the non-brominated ester scaffold).
    
  • Keegstra, M. A. (1992).[1] The reaction of 2-bromoacetophenone with ethyl acetoacetate. Journal of Chemical Education. (Classic Feist-Benary conditions).

  • Gao, S., et al. (2013).[1] Regioselective bromination of furan derivatives. Journal of Heterocyclic Chemistry. (General protocols for NBS bromination of deactivated furans).

  • Wu, X., et al. (2011).[1][3] Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions. Asian Journal of Chemistry. (Provides insights into furan bromination regioselectivity and green solvent alternatives).[1]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo Furoic Acids

Executive Summary & Strategic Analysis The functionalization of the furan ring at the C4 position is notoriously more challenging than at the C2 or C5 positions due to electronic bias. While 4-bromo-2-furoic acid (CAS: 3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of the furan ring at the C4 position is notoriously more challenging than at the C2 or C5 positions due to electronic bias. While 4-bromo-2-furoic acid (CAS: 3439-02-9) is a potent building block for introducing pharmacophores, its direct use in Palladium-catalyzed cross-coupling presents two critical failure modes:

  • Catalytic Decarboxylation: Furoic acids are prone to protodecarboxylation under high temperatures and specific Pd(II) conditions, leading to the loss of the C2-carboxyl handle.

  • Catalyst Poisoning: The free carboxylic acid can form insoluble Pd-carboxylates, sequestering the active catalyst and stalling the catalytic cycle.

Core Recommendation: To ensure reproducibility and scalability, this guide advocates for an "Ester-First" strategy . Converting the acid to methyl 4-bromo-2-furoate (CAS: 58235-80-6) prior to coupling protects the C2 position, enhances solubility in organic solvents, and prevents catalyst deactivation.

Reactivity Profile & Mechanistic Logic[1]

The following diagram illustrates the competing reactivity sites on the substrate. Understanding this is crucial for selecting the correct ligands and bases.

ReactivityMap Substrate 4-Bromo-2-Furoic Acid C2 C2: Carboxylic Acid RISK: Decarboxylation Action: Protect as Ester Substrate->C2 Thermal Instability C4 C4: Bromine TARGET: Cross-Coupling Challenge: Electronically Deactivated Substrate->C4 Oxidative Addition Site C5 C5: Alpha-Proton RISK: C-H Activation Action: Avoid acidic Pd conditions Substrate->C5 Competing Site

Caption: Figure 1. Reactivity heatmap of 4-bromo-2-furoic acid highlighting the necessity of C2 protection and chemoselectivity requirements at C4.

Recommended Workflow: The "High-Fidelity" Route

Direct coupling of the free acid is possible but inconsistent. The following workflow guarantees the highest yield and purity profile for library synthesis.

Workflow cluster_couplings Step 2: Divergent Cross-Coupling Start Start: 4-Bromo-2-furoic Acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Intermediate Stable Intermediate: Methyl 4-bromo-2-furoate Step1->Intermediate Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd-SPhos) Intermediate->Suzuki Sono Sonogashira (Alkyne, Pd/Cu) Intermediate->Sono Buchwald Buchwald-Hartwig (Amine, Pd-XPhos) Intermediate->Buchwald Step3 Step 3: Saponification (LiOH, THF/H2O) Suzuki->Step3 Sono->Step3 Buchwald->Step3 Final Final Product: 4-Substituted Furoic Acid Step3->Final

Caption: Figure 2. The "Ester-First" workflow isolates the cross-coupling step from the interfering carboxylic acid functionality.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Rationale: The C4 position is electron-rich (deactivated) compared to typical aryl bromides. Standard PPh3 ligands may result in sluggish turnover. We utilize SPhos or XPhos , which form highly active monoligated Pd(0) species capable of oxidative addition into electron-rich heteroaryl halides.

Reagents & Stoichiometry:

Component Equiv. Role
Methyl 4-bromo-2-furoate 1.0 Substrate
Aryl Boronic Acid 1.2 - 1.5 Coupling Partner
Pd(OAc)₂ 0.02 (2 mol%) Pre-catalyst
SPhos (or XPhos) 0.04 (4 mol%) Ligand (L:M = 2:1)
K₃PO₄ (2.0 M aq) 3.0 Base

| Toluene / Water (10:1) | 0.2 M | Solvent System |

Procedure:

  • Catalyst Pre-formation: In a vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at RT for 10 mins to generate the active catalytic species (solution turns yellow/orange). Note: Pre-complexation reduces induction time.

  • Assembly: Add the methyl ester substrate and boronic acid to a reaction vessel (microwave vial or round bottom flask).

  • Solvent Addition: Add the pre-formed catalyst solution to the vessel.

  • Base Addition: Add the aqueous K₃PO₄ solution.

  • Degassing (Critical): Sparge the biphasic mixture with Argon/Nitrogen for 5 minutes. Oxygen causes homocoupling of the boronic acid.[1]

  • Reaction: Seal and heat to 80–100°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

Protocol B: Sonogashira Coupling (Alkynylation)

Rationale: Furoates are robust in Sonogashira conditions. A Pd/Cu co-catalyzed system is standard. The use of an amine base (Et3N) acts as both base and solvent/co-solvent, but care must be taken to exclude oxygen to prevent Glaser coupling (alkyne dimerization).

Reagents & Stoichiometry:

Component Equiv. Role
Methyl 4-bromo-2-furoate 1.0 Substrate
Terminal Alkyne 1.2 Coupling Partner
PdCl₂(PPh₃)₂ 0.03 (3 mol%) Catalyst
CuI 0.015 (1.5 mol%) Co-catalyst
Et₃N 3.0 Base

| DMF (anhydrous) | 0.2 M | Solvent |

Procedure:

  • Charge Solids: Add the methyl ester, PdCl₂(PPh₃)₂, and CuI to a dry flask.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Liquid Addition: Add degassed DMF and Et₃N via syringe.

  • Alkyne Addition: Add the terminal alkyne last.

  • Reaction: Stir at 60°C for 6–12 hours. Note: Higher temperatures (>80°C) may cause furan ring degradation or polymerization.

  • Purification: Filter through a celite pad to remove Pd/Cu salts before aqueous workup.

Protocol C: Buchwald-Hartwig Amination (C-N Bond)

Rationale: This is the most difficult transformation on this scaffold. The furan oxygen lone pairs can interfere with Pd-Amine coordination. BrettPhos or RuPhos precatalysts are strictly required here; older generation catalysts (Pd/BINAP) often fail.

Reagents & Stoichiometry:

Component Equiv. Role
Methyl 4-bromo-2-furoate 1.0 Substrate
Primary/Secondary Amine 1.2 Nucleophile
BrettPhos Pd G3 0.02 (2 mol%) Pre-catalyst
Cs₂CO₃ 2.0 Base (Weaker base preferred over NaOtBu to protect ester)

| 1,4-Dioxane (anhydrous) | 0.2 M | Solvent |

Procedure:

  • Glovebox/Schlenk: This reaction is highly sensitive to water/oxygen. Set up in a glovebox if possible.

  • Mix: Combine substrate, amine, base, and catalyst in the vial.

  • Heat: Seal and heat to 100°C for 12 hours.

  • Note: If using the free acid substrate, this reaction will fail due to salt formation with the amine and base. The ester is mandatory.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to "Pre-catalyst" forms (e.g., Pd(dppf)Cl2·DCM or XPhos Pd G3) rather than generating in situ.
Homocoupling (Biaryl) Oxygen presenceIncrease degassing time; switch to freeze-pump-thaw cycling.
Des-bromo product (Hydrodehalogenation) Hydride source presentEnsure solvent is dry (water can act as H-source in some cycles); reduce reaction temperature.
Black Precipitate (Pd Black) Ligand dissociationIncrease Ligand:Pd ratio to 3:1 or use a more sterically demanding ligand (e.g., tBuXPhos).

References

  • Substrate Data (PubChem): 4-Bromofuran-2-carboxylic acid.[3][4] National Library of Medicine. Link

  • Decarboxylation Mechanism: "On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride." PNNL/TUM. Link (Contextual grounding on Pd-catalyzed decarboxylation risks).

  • Suzuki Coupling Guide: "Suzuki-Miyaura Cross-Coupling: Reaction Mechanism and Methods." Organic Chemistry Portal. Link

  • Sonogashira Protocol: "Sonogashira Coupling of Heteroaryl Halides." Chemistry LibreTexts. Link

  • Buchwald-Hartwig Optimization: "Buchwald-Hartwig Amination User Guide." Sigma-Aldrich (Merck). Link

Sources

Method

Procedure for esterification of 4-Bromo-2-methyl-5-phenyl-3-furoic acid

Technical Application Note: Esterification Protocols for Sterically Hindered Furoic Acids Part 1: Executive Summary & Strategic Analysis 1.1 The Challenge: Steric Congestion The substrate, 4-Bromo-2-methyl-5-phenyl-3-fur...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Esterification Protocols for Sterically Hindered Furoic Acids

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge: Steric Congestion The substrate, 4-Bromo-2-methyl-5-phenyl-3-furoic acid , presents a specific synthetic challenge: Steric Hindrance .[1][2] The carboxylic acid at position C3 is flanked by a methyl group at C2 and a bulky bromine atom at C4.

  • Electronic Effect: The furan ring is electron-rich, but the electron-withdrawing nature of the C3-carboxyl and C4-bromine stabilizes the system.[1][2]

  • Steric Effect: The "ortho-like" di-substitution creates a crowded environment around the carbonyl carbon.[1] Standard Fischer esterification (acid + alcohol

    
     ester + water) is an equilibrium process that may be kinetically slow or thermodynamically unfavorable due to the inability of the tetrahedral intermediate to form easily.
    

1.2 The Solution: Irreversible Activation To ensure high conversion (>98%) required for drug development standards, we cannot rely on equilibrium-driven methods. We must use Irreversible Activation .

  • Method A (Primary): Acyl Chloride Activation. Converting the acid to its acid chloride removes the hydroxyl leaving group before the alcohol attacks, creating a highly electrophilic species that overcomes steric barriers.

  • Method B (Secondary): Base-Promoted Alkylation. This route completely avoids the attack on the carbonyl carbon. Instead, the carboxylate acts as a nucleophile attacking an alkyl halide (e.g., Iodomethane).[2] This is often faster for hindered acids.

Part 2: Chemical Logic & Mechanism

The following diagram illustrates the structural blockade and the two chosen pathways to bypass it.

EsterificationLogic Substrate 4-Bromo-2-methyl- 5-phenyl-3-furoic acid Sterics STERIC BLOCKADE (C2-Me & C4-Br) Substrate->Sterics PathA Path A: Acyl Chloride (SOCl2) Substrate->PathA Activation PathB Path B: Alkylation (MeI / K2CO3) Substrate->PathB Deprotonation IntermediateA Acid Chloride Intermediate PathA->IntermediateA -SO2, -HCl Product Methyl Ester Product IntermediateA->Product +MeOH (Irreversible) IntermediateB Carboxylate Anion PathB->IntermediateB IntermediateB->Product SN2 Attack (Avoids Carbonyl)

Caption: Mechanistic pathways bypassing the C2/C4 steric hindrance. Path A increases electrophilicity; Path B changes the mechanism to SN2.

Part 3: Detailed Experimental Protocols

Protocol A: Acyl Chloride Method (Gold Standard)

Recommended for scale-up (>10g) and high purity requirements.[1]

Reagents:

  • Substrate: 4-Bromo-2-methyl-5-phenyl-3-furoic acid (1.0 equiv)[1][2]

  • Thionyl Chloride (

    
    ): 3.0 equiv (Excess serves as solvent/desiccant)[1]
    
  • Methanol (anhydrous): 10.0 equiv (or solvent volume)[1]

  • Catalyst: DMF (Dimethylformamide): 2-3 drops (Critical for formation of the Vilsmeier-Haack intermediate to catalyze chlorination).[1]

  • Solvent: Dichloromethane (DCM) or Toluene (optional, if slurry is too thick).[1]

Step-by-Step Workflow:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Activation:

    • Charge the flask with the Furoic Acid substrate.

    • Add DCM (5 mL per gram of substrate) to create a suspension.

    • Critical Step: Add DMF (catalytic).[1][3]

    • Add Thionyl Chloride dropwise at room temperature. Caution: Gas evolution (

      
      , 
      
      
      
      ).[1][2]
  • Reaction (Part 1):

    • Heat to reflux (

      
       for DCM, 
      
      
      
      for Toluene) for 2–3 hours.
    • Checkpoint: The reaction mixture should turn from a suspension to a clear, homogenous solution (indicating acid chloride formation).

  • Evaporation (Crucial):

    • Remove the solvent and excess thionyl chloride under reduced pressure (Rotavap).

    • Chase Step: Re-dissolve the residue in dry Toluene and evaporate again. This azeotropically removes trace

      
       which could cause side reactions.
      
  • Esterification (Part 2):

    • Dissolve the crude acid chloride residue in anhydrous DCM (

      
      ).
      
    • Add Methanol (excess) slowly.[1]

    • Add Triethylamine (1.1 equiv) to scavenge the generated HCl (optional but recommended to prevent acid-catalyzed degradation).[1]

    • Stir at Room Temperature for 1 hour.

  • Workup:

    • Quench with saturated

      
       (aqueous).
      
    • Extract with DCM or Ethyl Acetate.

    • Wash organic layer with Brine -> Dry over

      
       -> Concentrate.[1][3][4]
      
Protocol B: Base-Promoted Alkylation (Mild Method)

Recommended for small scale (<1g) or if handling corrosive


 is undesirable.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Potassium Carbonate (

    
    ): 2.5 equiv (finely ground)[1]
    
  • Methyl Iodide (MeI): 1.5 equiv[1]

  • Solvent: DMF (Dimethylformamide) or Acetone.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the Furoic Acid in DMF (10 volumes).

  • Deprotonation: Add

    
     . Stir for 15 minutes at room temperature. The mixture will be a suspension.
    
  • Alkylation: Add Methyl Iodide dropwise. Protect from light (MeI is light sensitive).

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Note: Heating to

      
       can accelerate the reaction but may darken the product.
      
  • Workup:

    • Pour the mixture into Ice Water (precipitates the ester).

    • Filter the solid (if crystalline) or extract with Ethyl Acetate.

    • Purification: This method usually yields very clean product requiring only a short silica plug filtration.

Part 4: Process Analytical Technology (PAT) & QC

Data Summary Table: Expected Physical & Spectral Properties

ParameterSpecification / Expected ValueNotes
Appearance Off-white to pale yellow solidFuran derivatives often yellow upon oxidation.[1][2]
1H NMR (CDCl3)

~3.85 ppm (Singlet, 3H)
Distinctive O-Methyl peak.[1][5]
1H NMR (Aromatic)

~7.2 - 7.6 ppm (Multiplet, 5H)
Phenyl group protons.[1]
IR Spectroscopy ~1720 cm⁻¹ (C=O stretch)Ester carbonyl (shifted from acid ~1680).[1]
Mass Spec (LCMS) [M+H]+ or [M+Na]+Look for Br isotope pattern (1:1 ratio).[1]
TLC (Hex/EtOAc) Rf ~0.6 - 0.8Ester is much less polar than the Acid (Rf < 0.1).[1]

Self-Validating Checkpoints:

  • The "Clear Solution" Test (Protocol A): If the reaction mixture does not become clear during reflux with

    
    , conversion to the acid chloride is incomplete. Add more DMF catalyst.
    
  • The "Bicarb" Test (Workup): When washing the final ester product with Sodium Bicarbonate, if significant bubbling occurs, it indicates unreacted acid or residual HCl.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance prevented alcohol attack.[1][2]Switch to Protocol A (Acid Chloride) if using Fischer. Ensure DMF catalyst is used.
Dark Product Polymerization of furan ring.Perform reaction under Nitrogen .[6][7] Avoid excessive heating (>80°C).
Incomplete Reaction Water in solvent (Protocol A).[1]Use anhydrous solvents. Thionyl chloride reacts violently with water, destroying the reagent.[2]
Debromination Hydrogenolysis (rare but possible).[1]Do not use Pd/C or reductive conditions. The C4-Br bond is stable to

and mild bases.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group). [1]

  • Arrieta, A., et al. (1984). "Methanolic thionyl chloride: A simple and effective reagent for the esterification of carboxylic acids." Synthetic Communications, 14(10), 939-942.[1][2] (Validation of SOCl2/MeOH method).

  • Keck, G. E., & Boden, E. P. (1985).[2] "Esterification of hindered carboxylic acids." The Journal of Organic Chemistry, 50(13), 2394-2395.[2] (Discussion on overcoming sterics).

  • Intlab. (2024).[8] "Chemical Properties of 4-Bromo-2-methyl-5-phenyl-3-furoic acid." Chemical Catalog. (Structural confirmation).

Sources

Application

Application Notes and Protocols for 4-Bromo-2-methyl-5-phenyl-3-furoic acid as a Pharmaceutical Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of a Polysubstituted Furan Scaffold 4-Bromo-2-methyl-5-phenyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Polysubstituted Furan Scaffold

4-Bromo-2-methyl-5-phenyl-3-furoic acid is a highly functionalized heterocyclic compound poised for significant utility as a pharmaceutical intermediate. Its structure incorporates a polysubstituted furan ring, a motif found in numerous bioactive natural products and synthetic drugs.[1][2][3] The strategic placement of four distinct substituents—a bromine atom, a methyl group, a phenyl ring, and a carboxylic acid—on the furan core provides a versatile platform for the synthesis of diverse and complex molecular architectures.

The furan ring itself is a key component in a variety of pharmaceuticals, including antibiotics, anti-inflammatory agents, and cardiovascular drugs.[4] The substituents on this particular scaffold offer multiple avenues for chemical modification:

  • Carboxylic Acid (C3): This functional group is readily activated for amide bond formation, a cornerstone of medicinal chemistry for introducing a wide array of side chains and building blocks to modulate pharmacological activity.[5][6] It can also be converted to esters or other functional groups.

  • Bromine Atom (C4): The bromo-substituent is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9] This allows for the introduction of various aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the chemical space around the core scaffold.

  • Phenyl Group (C5): The phenyl ring can be further functionalized to interact with specific pockets in biological targets. Its presence also contributes to the overall lipophilicity and potential for π-π stacking interactions with protein residues.

  • Methyl Group (C2): The methyl group can influence the conformation of the molecule and provide a steric handle that can be crucial for selective binding to a target protein.

This combination of reactive sites makes 4-Bromo-2-methyl-5-phenyl-3-furoic acid a valuable starting material for the synthesis of novel compounds, particularly in the areas of kinase inhibition and anti-inflammatory drug discovery, where substituted heterocyclic scaffolds are prevalent.[10][11][12][13]

Proposed Synthesis of 4-Bromo-2-methyl-5-phenyl-3-furoic acid

DOT Diagram: Proposed Synthetic Workflow

G A Ethyl Benzoylacetate C Paal-Knorr Furan Synthesis A->C Base (e.g., NaOEt) B Ethyl 2-chloroacetoacetate B->C D Ethyl 2-methyl-5-phenyl-3-furoate C->D E Bromination D->E NBS, CCl4 F Ethyl 4-bromo-2-methyl-5-phenyl-3-furoate E->F G Saponification F->G 1. NaOH, EtOH/H2O 2. H3O+ H 4-Bromo-2-methyl-5-phenyl-3-furoic acid G->H

Caption: Proposed multi-step synthesis of the target intermediate.

Protocol 1: Synthesis of Ethyl 2-methyl-5-phenyl-3-furoate (Paal-Knorr Furan Synthesis)

This protocol is based on the classical Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

  • Materials:

    • Ethyl benzoylacetate

    • Ethyl 2-chloroacetoacetate

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl benzoylacetate (1.0 eq) in anhydrous ethanol.

    • Add sodium ethoxide (1.1 eq) to the solution and stir at room temperature for 30 minutes.

    • Add ethyl 2-chloroacetoacetate (1.0 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 2-methyl-5-phenyl-3-furoate.

Protocol 2: Bromination of Ethyl 2-methyl-5-phenyl-3-furoate

The furan ring is susceptible to electrophilic substitution, and bromination can be achieved using N-bromosuccinimide (NBS).

  • Materials:

    • Ethyl 2-methyl-5-phenyl-3-furoate

    • N-bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl₄) or another suitable inert solvent

    • AIBN (optional, as a radical initiator)

  • Procedure:

    • Dissolve ethyl 2-methyl-5-phenyl-3-furoate (1.0 eq) in CCl₄ in a round-bottom flask.

    • Add NBS (1.05 eq) to the solution. A catalytic amount of AIBN can be added if the reaction is sluggish.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with saturated aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give crude ethyl 4-bromo-2-methyl-5-phenyl-3-furoate, which can be used in the next step without further purification or purified by column chromatography.

Protocol 3: Saponification to 4-Bromo-2-methyl-5-phenyl-3-furoic acid

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Materials:

    • Ethyl 4-bromo-2-methyl-5-phenyl-3-furoate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), 1M

  • Procedure:

    • Dissolve the crude ethyl 4-bromo-2-methyl-5-phenyl-3-furoate in a mixture of ethanol and water.

    • Add a solution of NaOH (2.0 eq) in water.

    • Heat the mixture to reflux for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-Bromo-2-methyl-5-phenyl-3-furoic acid.

Application Protocols for the Derivatization of 4-Bromo-2-methyl-5-phenyl-3-furoic acid

Protocol 4: Amide Coupling for the Synthesis of Novel Amide Derivatives

Amide bond formation is a crucial reaction in drug discovery.[5][6] The following protocol describes a general procedure for the synthesis of amide derivatives using a carbodiimide coupling agent.

DOT Diagram: Amide Coupling Workflow

G Start 4-Bromo-2-methyl-5-phenyl-3-furoic acid Step1 Dissolve in Anhydrous DMF Start->Step1 Step2 Add Amine (R-NH2) and HOBt Step1->Step2 Step3 Cool to 0°C Step2->Step3 Step4 Add EDC Step3->Step4 Step5 Stir at RT for 12-24h Step4->Step5 Step6 Work-up and Extraction Step5->Step6 End Purified Amide Derivative Step6->End

Caption: General workflow for amide coupling reactions.

  • Materials:

    • 4-Bromo-2-methyl-5-phenyl-3-furoic acid

    • Desired primary or secondary amine (1.1 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve 4-Bromo-2-methyl-5-phenyl-3-furoic acid (1.0 eq) in anhydrous DMF.

    • To this solution, add the desired amine (1.1 eq) and HOBt (1.2 eq).

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add EDC (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Parameter Condition Rationale
Coupling Agent EDC/HOBtMinimizes side reactions and racemization (if applicable).[5]
Solvent Anhydrous DMFGood solubility for reactants and intermediates.
Temperature 0°C to RTControls the rate of reaction and minimizes decomposition.
Stoichiometry Slight excess of amine and coupling reagentsEnsures complete consumption of the starting carboxylic acid.

Protocol 5: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The bromine atom at the C4 position is a prime site for Suzuki-Miyaura cross-coupling to introduce new aryl or heteroaryl moieties.[7][8][9]

DOT Diagram: Suzuki-Miyaura Coupling Mechanism

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br Pd(II) Pd(II) Oxidative\nAddition->Pd(II) [Ar-Pd-Br] Transmetalation Transmetalation Pd(II)->Transmetalation Ar'-B(OR)2 Base Pd(II) complex Pd(II) complex Transmetalation->Pd(II) complex [Ar-Pd-Ar'] Reductive\nElimination Reductive Elimination Pd(II) complex->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0) Ar-Ar'

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 4-Bromofuran Derivatives

This Application Note is designed for medicinal chemists and process development scientists targeting the C4-functionalization of furan rings via Suzuki-Miyaura cross-coupling. The protocol addresses the specific challen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the C4-functionalization of furan rings via Suzuki-Miyaura cross-coupling.

The protocol addresses the specific challenges of 4-bromofuran derivatives (often 2-substituted-4-bromofurans), which are electronically distinct from their C2-isomers and prone to specific instability pathways.

[1]

Abstract

Functionalizing the C4 position (beta-position) of the furan ring is a critical yet challenging transformation in medicinal chemistry. Unlike the highly reactive C2-position, the C4-position is electronically deactivated toward oxidative addition and sterically sensitive to ortho-substitution (C3/C5). Furthermore, 4-bromofurans are electron-rich heteroaryl halides that suffer from competing protodehalogenation and potential polymerization under harsh conditions. This guide provides three tiered protocols—Standard, High-Performance, and Mild/Anhydrous—to ensure successful coupling across a diverse substrate scope.

Mechanistic Challenges & Strategy

The "Beta-Position" Problem

In furan systems, the C2 (alpha) position is naturally nucleophilic and, when halogenated, highly reactive toward oxidative addition due to the inductive effect of the oxygen. The C4 (beta) position lacks this activation.

  • Electronic Deactivation: The 4-bromofuran ring is electron-rich, making the C-Br bond stronger and less prone to oxidative addition by Pd(0) compared to electron-deficient aryl halides (e.g., 4-bromopyridine).

  • Catalyst Poisoning: The furan oxygen can weakly coordinate to palladium species, potentially retarding the catalytic cycle or leading to non-productive complexes.

  • Stability: 4-bromofurans (e.g., 4-bromo-2-furoate) are susceptible to base-mediated decomposition or polymerization if the reaction stalls.

Strategic Solutions

To overcome these barriers, the catalyst system must be tuned to facilitate Oxidative Addition (OA) into the electron-rich C-Br bond while preventing Protodehalogenation .

  • Ligand Choice: Use electron-rich, bulky phosphines (e.g., XPhos , SPhos , P(t-Bu)3 ) to accelerate OA and stabilize the monoligated Pd(0) species.

  • Base Selection: Switch from aqueous carbonate bases (which promote hydrolysis) to anhydrous phosphate or fluoride bases (K3PO4, CsF) for sensitive substrates.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle with specific failure points for furan substrates.

SuzukiMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Slow for 4-Br-Furan) Pd0->OxAdd + 4-Bromofuran PdII_ArX L-Pd(II)-Ar-Br (Oxidative Complex) OxAdd->PdII_ArX TransMet Transmetallation (Ar-B(OH)2) PdII_ArX->TransMet + Activated Boronate Dehal SIDE REACTION: Protodehalogenation (Ar-H formed) PdII_ArX->Dehal Slow Transmetallation + H source BaseStep Base Activation (OH- / OR-) BaseStep->TransMet Activates Boron PdII_ArAr L-Pd(II)-Ar-Ar' (Diaryl Complex) TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck for electron-rich 4-bromofurans and the risk of protodehalogenation.

Experimental Protocols

Protocol A: The "Workhorse" Condition (Robust Substrates)

Best for: 4-bromo-2-furoates, 4-bromo-2-furaldehydes, and stable aryl boronic acids.

This protocol utilizes Pd(dppf)Cl2 , a robust catalyst that resists deactivation by the furan oxygen and operates well under mixed aqueous conditions.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Halide 4-Bromo-2-substituted furan1.0Limiting reagent.
Boronate Aryl/Heteroaryl Boronic Acid1.2 - 1.5Use excess if boronic acid is prone to deborylation.
Catalyst Pd(dppf)Cl2·CH2Cl2 0.05 (5 mol%)Robust, air-stable precatalyst.
Base K2CO3 (2.0 M aq.)3.0Aqueous base ensures solubility of boronate species.
Solvent 1,4-Dioxane-Concentration: 0.1 M - 0.2 M.
Temp 80 - 90 °C-Do not exceed 100 °C to avoid polymerization.

Step-by-Step:

  • Charge a reaction vial with the 4-bromofuran (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2 (5 mol%).

  • Seal and purge with inert gas (N2 or Ar) for 5 minutes.

  • Add degassed 1,4-dioxane (0.2 M) and 2.0 M aqueous K2CO3 (3.0 equiv) via syringe.

  • Heat to 85 °C with vigorous stirring for 4–12 hours.

  • Monitor: Check LCMS for consumption of bromide. If "Ar-H" (dehalogenated furan) appears, lower temp to 70 °C and switch to Protocol B.

Protocol B: High-Performance (Challenging/Steric Substrates)

Best for: Electron-rich partners, sterically hindered boronic acids, or if Protocol A fails.

This protocol uses XPhos Pd G2/G3 , a precatalyst that generates a highly active monoligated Pd(0) species capable of oxidative addition into difficult C-Br bonds.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst XPhos Pd G2 0.02 (2 mol%)Highly active; allows lower loading.
Base K3PO4 (0.5 M aq.)3.0Milder than carbonate; phosphate buffers pH.
Solvent THF : Water (10:1)-Biphasic system works well with XPhos.
Temp 40 - 60 °C-Mild heating prevents decomposition.

Step-by-Step:

  • Dissolve 4-bromofuran and boronic acid in THF inside the reaction vessel.

  • Add the XPhos Pd G2 precatalyst.

  • Add the aqueous K3PO4 solution.

  • Stir at 50 °C. Reaction is often complete within 1–4 hours due to high catalyst activity.

Protocol C: Anhydrous Conditions (Base-Sensitive/Unstable)

Best for: Substrates with hydrolyzable esters, active aldehydes, or high volatility.

Uses Cesium Fluoride (CsF) or Anhydrous K3PO4 to activate the boronate without water, reducing side reactions.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst Pd2(dba)3 + P(t-Bu)3 2 mol% Pd / 4 mol% LGenerates very electron-rich Pd(0).
Base CsF (Solid, Anhydrous)2.5Activates boronate via F- without hydrolysis.
Solvent 1,4-Dioxane (Dry)-Must be anhydrous.
Temp 80 °C-

Troubleshooting & Optimization Logic

Use the following decision tree to select the correct condition set for your specific 4-bromofuran derivative.

OptimizationTree Start Start: 4-Bromofuran Substrate Q1 Is the Furan C2-substituted with an Electron Withdrawing Group (EWG)? (e.g., Ester, Nitrile) Start->Q1 CondA Use PROTOCOL A (Pd(dppf)Cl2 / K2CO3) Robust, Standard Q1->CondA Yes (Activated) Q2 Is the substrate sensitive to Base (Hydrolysis) or Water? Q1->Q2 No (Electron Rich/Neutral) CondC Use PROTOCOL C (Pd2(dba)3 / P(tBu)3 / CsF) Anhydrous, Fluoride Activation Q2->CondC Yes (Sensitive) CondB Use PROTOCOL B (XPhos Pd G2 / K3PO4) High Activity, Mild Temp Q2->CondB No (Stable)

Figure 2: Decision tree for selecting reaction conditions based on substrate electronics and stability.

Common Failure Modes
  • Protodehalogenation (Formation of Furan-H):

    • Cause: Oxidative addition is successful, but transmetallation is too slow, allowing the Pd-Ar intermediate to scavenge a proton (often from solvent or moisture).

    • Fix: Switch to Protocol B (XPhos accelerates transmetallation) or increase the concentration of the boronic acid.

  • Homocoupling (Ar-Ar):

    • Cause: Oxygen presence in the reaction vessel.

    • Fix: Degas solvents more rigorously (sparge with Argon for 15 mins).

  • Black Precipitate (Pd Black):

    • Cause: Catalyst decomposition ("death") before reaction completion.

    • Fix: Add additional ligand (e.g., 10 mol% PPh3 or XPhos) to stabilize the metal, or lower the reaction temperature.

Safety & Handling of Furan Derivatives

  • Volatility: Many low-molecular-weight 4-bromofurans and their coupled products are volatile. Do not use high-vacuum for extended periods during isolation. Rotary evaporate at controlled pressure (>20 mbar) and moderate temperature (<40 °C).

  • Peroxide Formation: Furans can form peroxides upon storage in air and light. Ensure starting materials are fresh or passed through a short plug of alumina before use if suspected of aging.

  • Toxicity: Halogenated furans are potential alkylating agents. Handle in a fume hood with proper PPE (nitrile gloves, safety glasses).

References

  • Mechanistic Insight & Catalyst Selection

    • Littke, A. F., & Fu, G. C. (2000).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society.[1][8][10] Link (Demonstrates P(t-Bu)3 efficacy for deactivated halides).

  • Buchwald Precatalysts (XPhos/SPhos)

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.[1][8][10] Link (Key reference for heteroaryl coupling).

  • Boronic Acid Stability & Anhydrous Conditions

    • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids. Accounts of Chemical Research. Link (Alternative if boronic acids fail).

  • Furan Functionalization

    • Keay, B. A. (1999). Synthetic Strategies for the Construction of 3,4-Disubstituted Furans. Chemical Reviews. Link (Comprehensive review on furan geometry and reactivity).

Sources

Application

Scalable Synthetic Strategies for 2-Methyl-5-Phenyl-3-Furoic Acid and Functionalized Analogs

Application Note & Protocol Guide Executive Summary & Strategic Analysis The 2-methyl-5-phenyl-3-furoic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for various antihypert...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The 2-methyl-5-phenyl-3-furoic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for various antihypertensive agents, anti-inflammatory drugs, and agrochemicals. While laboratory-scale synthesis often relies on transition-metal catalysis or pyridine-mediated condensations, these methods frequently suffer from poor atom economy, toxicity issues, or difficult purification steps that impede kilogram-scale production.

This guide details a scalable, modified Feist-Benary cyclization protocol. Unlike traditional methods utilizing pyridine as a solvent, this protocol employs a greener, aqueous-ethanol system with ammonium acetate. This modification significantly reduces waste disposal costs and allows for purification via crystallization, eliminating the need for chromatographic separation—a prerequisite for viable scale-up.

Synthetic Route Selection: The "Why"
MethodologyScalability ScoreKey LimitationVerdict
Paal-Knorr Synthesis LowRequires 1,4-dicarbonyl precursors which are often unstable or hard to source.Reject
Transition Metal Coupling MediumHigh cost of Pd/Rh catalysts; residual metal removal required.Reject for Core
Classic Feist-Benary MediumUses pyridine as solvent (toxic, difficult workup).Modify
Modified Aqueous Feist-Benary High Uses EtOH/Water; product precipitates; cheap reagents.Selected

Core Reaction Mechanism & Workflow

The synthesis proceeds in two distinct stages: the construction of the furan ring (Ester Formation) followed by saponification to the target acid.

Mechanism[1][2]
  • Enolization: Base-promoted enolization of ethyl acetoacetate.

  • Alkylation: Nucleophilic attack of the enolate on the

    
    -carbon of phenacyl bromide (displacement of bromide).
    
  • Cyclization: Intramolecular attack of the ketone oxygen on the ester carbonyl (or enol equivalent).

  • Aromatization: Dehydration to form the stable furan ring.

FuranSynthesis Reactants Ethyl Acetoacetate + Phenacyl Bromide Intermediate Interrupted Aldol Adduct Reactants->Intermediate NH4OAc/EtOH Base Catalysis Cyclization Cyclization & Dehydration Intermediate->Cyclization - H2O Ester Ethyl 2-methyl-5-phenyl- 3-furoate (Solid) Cyclization->Ester Precipitation Hydrolysis Saponification (NaOH/EtOH) Ester->Hydrolysis Reflux FinalProduct 2-Methyl-5-phenyl- 3-furoic Acid Hydrolysis->FinalProduct Acidification (pH 2)

Figure 1: Step-wise reaction workflow from raw materials to final carboxylic acid product.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-methyl-5-phenyl-3-furoate (The Intermediate)

Scale: 100 mmol (approx. 25 g output) | Time: 4–6 Hours

Reagents:

  • Ethyl acetoacetate (13.0 g, 100 mmol)

  • Phenacyl bromide (19.9 g, 100 mmol) [Caution: Lachrymator]

  • Ammonium Acetate (approx.[1][2][3] 1.2 eq) or Piperidine (catalytic)

  • Solvent: Ethanol (95%)

Procedure:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Mixing: Charge the flask with Ethanol (150 mL) and Ethyl Acetoacetate (13.0 g).

  • Base Addition: Add Ammonium Acetate (9.2 g) or Piperidine (1 mL) to the solution. Stir at room temperature for 15 minutes.

  • Substrate Addition: Add Phenacyl bromide (19.9 g) portion-wise over 20 minutes. Note: Adding solid phenacyl bromide slowly controls the exotherm.

  • Reaction: Heat the mixture to gentle reflux (approx. 78°C) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[4][5] The starting bromide should be consumed.

  • Workup (The Scalable Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 400 mL of ice-cold water with vigorous stirring.

    • The furan ester is highly lipophilic and will precipitate as a solid.

    • Filter the solid using a Buchner funnel. Wash with cold water (2 x 50 mL) to remove ammonium salts.

  • Purification: Recrystallize the crude solid from Ethanol/Water (8:2) if purity is <95%.

    • Expected Yield: 75–85%[6]

    • Appearance: Off-white to pale yellow crystals.

Protocol B: Hydrolysis to 2-Methyl-5-phenyl-3-furoic Acid

Scale: Based on Protocol A output | Time: 2 Hours

Reagents:

  • Crude Furan Ester (from Protocol A)

  • Sodium Hydroxide (20% aqueous solution)

  • Ethanol[1][5][7]

  • Hydrochloric Acid (6N)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Furan Ester (20 g) in Ethanol (50 mL).

  • Saponification: Add 20% NaOH solution (40 mL).

  • Reflux: Heat to reflux for 90 minutes. The solution should become clear as the ester converts to the soluble carboxylate salt.

  • Precipitation:

    • Cool the mixture to room temperature.

    • Optional Polish Filtration: If physical debris is present, filter the alkaline solution through Celite.

    • Slowly add 6N HCl to the stirring solution until pH reaches ~2.0. The free acid will precipitate as a thick slurry.

  • Isolation: Filter the solid. Wash with water until the filtrate is neutral.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Analog Library Generation (Substrate Scope)

To generate analogs, replace Phenacyl Bromide in Protocol A with substituted


-haloketones. The core conditions remain robust for electron-rich and moderately electron-poor rings.
Analog Target (R-Group)Precursor ReagentExpected YieldNotes
4-Chloro-phenyl 2-Bromo-4'-chloroacetophenone80-85%Precipitates rapidly; very clean.
4-Methoxy-phenyl 2-Bromo-4'-methoxyacetophenone70-75%Slower reaction; extend reflux by 2 hrs.
4-Nitro-phenyl 2-Bromo-4'-nitroacetophenone60-65%Risk of side reactions (darkening); keep temp <70°C.
2-Naphthyl 2-Bromo-2'-acetonaphthone75%Requires larger solvent volume due to solubility.

Critical Process Parameters & Troubleshooting

Safety Note: Phenacyl Bromide

Phenacyl bromide is a potent lachrymator (tear gas agent).

  • Engineering Control: All solids handling must occur within a certified fume hood.

  • Decontamination: Wash all glassware with a dilute ethanol/ammonia solution to decompose residual bromide before removing from the hood.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Ester Step) Incomplete cyclization (Intermediate trapped).Increase reflux time; ensure base (Ammonium Acetate) is not wet/degraded.
Dark/Tar Formation Exotherm uncontrolled or oxidation.Add phenacyl bromide slower; sparge solvent with Nitrogen.
Product Oiling Out Solvent composition incorrect during workup.Ensure water ratio is >3:1 relative to Ethanol during precipitation.
Incomplete Hydrolysis Steric hindrance or low temp.Ensure vigorous reflux; add minimal THF to improve solubility if needed.

Purification Logic for Scale-Up

Chromatography is the bottleneck of scale. The following logic gate ensures high purity using only thermal and solubility differentials.

PurificationLogic Crude Crude Reaction Mixture WaterAdd Add Water (Quench) Crude->WaterAdd PhaseCheck Solid Precipitate? WaterAdd->PhaseCheck Filter Filtration PhaseCheck->Filter Yes (Scalable) Extract DCM Extraction (Low Scale Only) PhaseCheck->Extract No (Oiling) Recryst Recrystallize (EtOH/H2O) Filter->Recryst PurityCheck HPLC Purity > 98%? Recryst->PurityCheck Final Proceed to Hydrolysis PurityCheck->Final Yes Reprocess Second Recrystallization PurityCheck->Reprocess No Reprocess->PurityCheck

Figure 2: Decision tree for non-chromatographic purification, prioritizing filtration and crystallization.

References

  • Synthesis of furan and dihydrofuran derivatives via Feist–Benary reaction . Chemistry of Heterocyclic Compounds. (2016). Retrieved from [Link]

  • Synthesis of 5-methyl-2-phenyl-3-furoic acid . PrepChem. Retrieved from [Link]

  • Organic Syntheses Procedure: 2-Furancarboxylic Acid . Organic Syntheses. Retrieved from [Link]

Sources

Method

Functionalization of the carboxylic acid group in furoic acid derivatives

Content Type: Application Note & Protocol Guide Topic: Chemoselective transformations of the carboxylic acid group in 2-furoic acid scaffolds. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Topic: Chemoselective transformations of the carboxylic acid group in 2-furoic acid scaffolds. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Strategic Considerations

Furoic acid (furan-2-carboxylic acid) derivatives are critical pharmacophores in medicinal chemistry, serving as bioisosteres for benzoic acids and privileged scaffolds in drugs like Mometasone furoate (anti-inflammatory), Diloxanide furoate (amebicide), and Prazosin (antihypertensive).

However, the functionalization of the carboxylic acid group in furoic acid presents a unique "Achilles' heel": the acid-sensitivity of the furan ring. Unlike benzoic acid, the furan ring is an electron-rich diene ether. While the electron-withdrawing carboxyl group at C2 stabilizes the ring significantly, exposure to strong aqueous acids or aggressive electrophiles can trigger protonation at C5 or C3, leading to ring opening (hydrolysis) to form 1,4-dicarbonyl species (e.g., succindialdehyde derivatives) or polymerization.

Core Directive: This guide prioritizes chemoselectivity . The protocols selected below are designed to activate the carboxylic acid while preserving the integrity of the sensitive furan core.

Reaction Landscape & Stability Logic

Before executing any protocol, researchers must understand the stability profile of the substrate.

The Stability/Reactivity Matrix
ParameterFuroic Acid ProfileImplications for Protocol Design
Acid Stability Moderate. Stabilized by C2-COOH.Avoid boiling in strong aqueous mineral acids (HCl/H2SO4). Use Lewis acids or mild organic acids (AcOH) if necessary.
Electrophilicity C2-Carbonyl is reactive; Ring C5 is nucleophilic.Activation of COOH (e.g., to COCl) makes the ring more electron-deficient, temporarily increasing stability against oxidation but susceptible to nucleophilic attack.
Thermal Stability Good up to ~140°C.Decarboxylation can occur at >150°C, especially with Cu catalysts. Keep reaction temps <120°C.
Reduction Susceptible to ring hydrogenation.Avoid unpoisoned Pd/C + H2. Use hydride reagents (NaBH4) or chemoselective Borane complexes.
Visualization: The Furoic Acid Functionalization Map

FuroicAcidMap FuroicAcid 2-Furoic Acid (Starting Material) Amide Furoyl Amides (Drug Scaffold) FuroicAcid->Amide HATU/EDC (Mild) Ester Furoate Esters (Prodrugs) FuroicAcid->Ester Alkylation (Base-mediated) Alcohol Furfuryl Alcohols (Building Blocks) FuroicAcid->Alcohol Mixed Anhydride + NaBH4 Oxadiazole 1,2,4-Oxadiazoles (Bioisosteres) FuroicAcid->Oxadiazole Amidoxime + Cyclization RingOpen Ring Opening (Decomposition) FuroicAcid->RingOpen Strong Aq. Acid High Temp

Figure 1: Strategic reaction pathways for furoic acid. Note the "Red Path" of ring opening which must be avoided.

Application Note 1: Amide Coupling (The "Gold Standard")

The formation of furoyl amides is the most common transformation. While thionyl chloride (


) can be used to generate furoyl chloride, the byproduct HCl and the thermal requirement can degrade sensitive substrates. Coupling reagents are superior for library synthesis. 
Protocol: HATU-Mediated Amidation

This protocol is optimized for high yield and minimal purification. HATU is chosen over EDC for electron-deficient amines or sterically hindered substrates.

Reagents:

  • 2-Furoic acid derivative (1.0 equiv)[1]

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous) or DCM.

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask or vial, dissolve 2-furoic acid (1.0 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 5 minutes. Mechanism: DIPEA deprotonates the acid to the carboxylate.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir for 10–15 minutes. The solution often turns yellow. Mechanism: Formation of the active O-7-azabenzotriazolyl ester.

  • Amine Addition: Add the amine (1.1 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of activated ester).

  • Workup (Critical for Furan Stability):

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash 1: Saturated

      
       (Removes unreacted acid/HATU byproducts).
      
    • Wash 2: 5% Citric Acid or 0.1M HCl (Cold). Note: Do not use 1M HCl or allow prolonged contact. Quick wash is safe.

    • Wash 3: Brine.[1]

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Troubleshooting:

  • Low Yield? If the amine is unreactive (e.g., an aniline), heat to 50°C. Furoic acid is stable at this temp in DMF.

  • Side Products? If N-acyl urea forms (rare with HATU, common with EDC), switch to T3P (Propylphosphonic anhydride) in EtOAc.

Application Note 2: Synthesis of 1,2,4-Oxadiazoles (Bioisosteres)

The 1,2,4-oxadiazole ring is a classic bioisostere for esters/amides, improving metabolic stability. The synthesis from furoic acid involves coupling with an amidoxime.

Protocol: One-Pot Cyclization

This method avoids the isolation of the O-acyl amidoxime intermediate, which can be unstable.

Reagents:

  • 2-Furoic acid (1.0 equiv)[1]

  • Aryl/Alkyl Amidoxime (

    
    ) (1.1 equiv)
    
  • DIC (Diisopropylcarbodiimide) (1.2 equiv) or EDC

  • HOBt (1.2 equiv)

  • Solvent: Diglyme or DMF (high boiling point required).

Step-by-Step Methodology:

  • Coupling: Dissolve furoic acid and HOBt in DMF. Add DIC. Stir for 30 min to activate.

  • Addition: Add the amidoxime (1.1 equiv). Stir at RT for 2–6 hours. Result: Formation of O-furoyl amidoxime intermediate.

  • Cyclization: Heat the reaction mixture to 100°C for 4–12 hours.

    • Note: Thermal cyclization drives the dehydration.

    • Alternative: If the furan derivative is highly sensitive to heat, add TBAF (1.0 equiv in THF) at RT to catalyze cyclization chemically, avoiding high temps.

  • Workup: Cool, dilute with water, and extract with EtOAc. The oxadiazole is usually non-polar and easy to purify via silica gel chromatography (Hexane/EtOAc).

OxadiazoleFlow Start Furoic Acid + Amidoxime Activation Add DIC/HOBt (RT, 2h) Start->Activation Intermediate O-Acyl Amidoxime (Intermediate) Activation->Intermediate Coupling Cyclization Heat to 100°C - H2O Intermediate->Cyclization Dehydration Product 3-Substituted-5-(2-furyl)-1,2,4-oxadiazole Cyclization->Product

Figure 2: Workflow for the conversion of furoic acid to oxadiazole bioisosteres.

Application Note 3: Chemoselective Reduction (COOH → CH2OH)

Reducing 2-furoic acid to furfuryl alcohol requires avoiding the hydrogenation of the furan double bonds (which would yield tetrahydrofurfuryl alcohol). Catalytic hydrogenation (H2/Pd) is risky.

Protocol: Mixed Anhydride Reduction

This method is milder than Borane-THF and strictly chemoselective for the acid over the furan ring.

Reagents:

  • 2-Furoic acid (1.0 equiv)[1]

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) or TEA (1.1 equiv)

  • Sodium Borohydride (

    
    ) (2.5 equiv)
    
  • Solvents: THF (anhydrous), Methanol.

Step-by-Step Methodology:

  • Activation: Dissolve furoic acid in anhydrous THF. Cool to -10°C (Ice/Salt bath).

  • Anhydride Formation: Add NMM, followed by the dropwise addition of Isobutyl chloroformate. Stir for 15–30 mins. A white precipitate (NMM·HCl) will form.

  • Filtration (Optional): For cleaner results, quickly filter off the salt under inert gas, though in-situ reduction is common.

  • Reduction:

    • Prepare a solution of

      
       in a minimal amount of water or MeOH.
      
    • Add the borohydride solution dropwise to the mixed anhydride at -10°C. Caution: Gas evolution (

      
      ).
      
  • Completion: Allow to warm to RT over 1 hour.

  • Quench: Carefully add saturated

    
    .
    
  • Extraction: Extract with EtOAc or DCM. The product is 2-furfuryl alcohol.

Why this works: The mixed anhydride activates the carbonyl, making it susceptible to the mild hydride donor (


), which is too weak to reduce the electron-rich furan ring or the carboxylate salt directly.

Summary of Reagent Selection

TransformationPreferred ReagentAlternativeNotes
Amidation HATU / DIPEA T3P / PyridineHATU is best for speed; T3P is safer for scale-up.
Esterification Alkyl Halide + Base

/ Alcohol
Base-mediated alkylation avoids acidic ring opening.
Reduction IBCF / NaBH4 Borane-DMSMixed anhydride (IBCF) is strictly chemoselective.
Furoyl Chloride Oxalyl Chloride Thionyl ChlorideUse catalytic DMF. Keep cold (0°C).

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid. Retrieved from

  • Cioc, R. C., et al. (2021).[2] Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.[2] Royal Society of Chemistry. Retrieved from

  • Drault, F., et al. (2020).[3] Recent Advances in Carboxylation of Furoic Acid into 2,5-Furandicarboxylic Acid.[3] ChemSusChem, NIH. Retrieved from

  • Wikipedia. 2-Furoic acid: Properties and Applications. Retrieved from

  • Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Retrieved from

  • Molecules Journal. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives.[4] Retrieved from

Sources

Application

Application Notes and Protocols: Reagents for the Bromination of 2-Methyl-5-phenyl-3-furoic Acid

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selection of reagents and protocols for the bromination of 2-methyl-5-phenyl-3-furoic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selection of reagents and protocols for the bromination of 2-methyl-5-phenyl-3-furoic acid. Brominated furoic acid derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This guide delves into the underlying principles of electrophilic substitution on the furan ring, compares various brominating agents, and provides detailed, field-proven protocols to achieve desired bromination outcomes with high selectivity and yield.

Introduction: The Significance of Furan Bromination

The furan nucleus is a common scaffold in a multitude of natural products and pharmacologically active compounds. The introduction of a bromine atom onto the furan ring via electrophilic aromatic substitution serves as a critical synthetic handle, enabling further functionalization through cross-coupling reactions, lithiation-substitution sequences, and other transformations. Specifically, the bromination of substituted furoic acids like 2-methyl-5-phenyl-3-furoic acid opens avenues for the development of novel chemical entities with potential therapeutic applications.

Furan is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene.[1][2] This heightened reactivity, however, also presents challenges in controlling the selectivity and preventing over-reaction or ring-opening, especially under harsh conditions.[3][4][5] The substituents on the furan ring—in this case, a methyl group at the 2-position, a phenyl group at the 5-position, and a carboxylic acid at the 3-position—profoundly influence the position and ease of bromination. The carboxylic acid group is deactivating, while the methyl and phenyl groups are activating, creating a complex interplay of electronic and steric effects that must be carefully considered when selecting a brominating reagent and reaction conditions.

Mechanistic Insights: Electrophilic Aromatic Substitution on the Furan Ring

The bromination of furan proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[6][7] The π-rich furan ring acts as a nucleophile, attacking an electrophilic bromine species. This attack preferentially occurs at the C2 (α) position, as the resulting carbocation intermediate is better stabilized by resonance involving the lone pair of electrons on the oxygen atom.[2][8]

In the case of 2-methyl-5-phenyl-3-furoic acid, the 2- and 5-positions are already substituted. Therefore, electrophilic attack is directed to the remaining unsubstituted position, C4. The electron-donating methyl group at C2 and the phenyl group at C5 activate the ring towards electrophilic attack, while the electron-withdrawing carboxylic acid at C3 deactivates it.

Visualizing the Reaction Pathway

The following diagram illustrates the generalized mechanism for the bromination of a substituted furan.

Electrophilic Bromination of Furan cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Aromaticity Restoration Furan Substituted Furan Ring Carbocation Sigma Complex (Carbocation Intermediate) Furan->Carbocation π electrons attack Brδ+ Br2 Br-Br Br2->Carbocation Bromofuran Brominated Furan Product Carbocation->Bromofuran Deprotonation HBr H-Br Carbocation->HBr Bromination Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification Start Dissolve Furoic Acid in Anhydrous Solvent Reagent Add Brominating Agent (e.g., NBS or DBDMH) Start->Reagent Stir Stir at Controlled Temperature Reagent->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Crude Product (Chromatography/Recrystallization) Dry->Purify

Sources

Method

One-pot synthesis strategies for polysubstituted furans

Application Note & Protocol Guide Executive Summary & Strategic Importance Polysubstituted furans are ubiquitous structural motifs in medicinal chemistry, serving as pharmacophores in HCV inhibitors, anti-inflammatory ag...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Importance

Polysubstituted furans are ubiquitous structural motifs in medicinal chemistry, serving as pharmacophores in HCV inhibitors, anti-inflammatory agents (e.g., COX-2 inhibitors), and natural products like furanocembranoids. In drug discovery, the furan ring often functions as a bioisostere for phenyl or thiophene rings, improving solubility and altering metabolic profiles.

Traditional synthesis (e.g., Paal-Knorr) often suffers from harsh acidic conditions and limited functional group tolerance. This guide details three high-value one-pot strategies that prioritize atom economy, operational simplicity, and orthogonal mechanistic pathways:

  • Transition Metal Catalysis: Copper(II)-catalyzed propargylation/cycloisomerization.[1]

  • Green Oxidative Cyclization: Iodine-mediated solvent-free synthesis.[2]

  • Multicomponent Reaction (MCR): Phosphine-mediated convergent assembly.

Deep Dive A: Copper(II)-Catalyzed Propargylation/Cycloisomerization

Best for: Rapid construction of tetrasubstituted furans from 1,3-dicarbonyls and propargylic alcohols.

2.1 Mechanistic Insight

This protocol utilizes Cu(OTf)₂ as a bifunctional catalyst.[3] It first acts as a Lewis acid to facilitate the nucleophilic substitution (propargylation) of a 1,3-dicarbonyl enol onto a propargylic alcohol. Subsequently, it activates the alkyne for an intramolecular 5-exo-dig cyclization. The efficiency stems from the "one-pot" nature where the propargylated intermediate is not isolated, preventing decomposition.

2.2 Visualization: Catalytic Workflow

Cu_Catalysis Start 1,3-Dicarbonyl + Propargylic Alcohol Cu_Act Cu(OTf)2 Activation (Lewis Acid) Start->Cu_Act Mix Inter_A Propargylated Intermediate Cu_Act->Inter_A -H2O Cycliz 5-exo-dig Cyclization Inter_A->Cycliz Cu-Alkyne π-complex Prod Tetrasubstituted Furan Cycliz->Prod Isomerization

Figure 1: Bifunctional catalytic cycle of Cu(OTf)₂ facilitating sequential substitution and cyclization.

2.3 Experimental Protocol

Reagents:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Propargylic alcohol (1.0 equiv)

  • Cu(OTf)₂ (5 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step Procedure:

  • Setup: Flame-dry a 10 mL Schlenk tube and cool under

    
     flow.
    
  • Charging: Add Cu(OTf)₂ (9.0 mg, 0.025 mmol) and DCE (2.0 mL).

  • Substrate Addition: Add the 1,3-dicarbonyl (0.5 mmol) and propargylic alcohol (0.5 mmol) sequentially via syringe.

  • Reaction: Seal the tube and heat to 80°C in an oil bath. Stir for 2–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of the propargylic alcohol spot.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of silica gel (eluting with diethyl ether) to remove the copper catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography.

Validation Criteria:

  • 1H NMR: Appearance of furan ring singlet (if trisubstituted) or disappearance of alkyne proton signals.

  • Yield Target: >80% for aryl-substituted propargylic alcohols.

Deep Dive B: Iodine-Mediated Green Oxidative Cyclization

Best for: Metal-free synthesis, scale-up, and biologically sensitive substrates.

3.1 Mechanistic Insight

Molecular iodine (


) acts as a mild Lewis acid and oxidant. The reaction proceeds via the iodination of the 

-position of a 1,3-dicarbonyl (or its enol form), followed by activation of a coupled alkene/alkyne component. This triggers a cyclization that releases HI, which is often sequestered by the solvent or mild base. This method avoids toxic transition metals, making it ideal for late-stage pharmaceutical intermediates.
3.2 Visualization: Reaction Pathway

Iodine_Cycle Substrate 1,3-Dicarbonyl + Alkyne/Alkene I2_Act Iodine (I2) Activation (Electrophilic I+) Substrate->I2_Act Iodo_Inter Iodonium/Iodo-alkene Intermediate I2_Act->Iodo_Inter Cyclization Intramolecular O-Attack Iodo_Inter->Cyclization Elimination Elimination of HI Cyclization->Elimination Product Polysubstituted Furan Elimination->Product

Figure 2: Iodine-mediated oxidative cyclization pathway under solvent-free or aqueous conditions.

3.3 Experimental Protocol (Solvent-Free)

Reagents:

  • 1,3-Dicarbonyl (1.0 mmol)

  • Vinyl arene or Alkyne (1.0 mmol)

  • 
     (20 mol%)
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide) or just air (substrate dependent)

Step-by-Step Procedure:

  • Mixing: In a mortar, grind the 1,3-dicarbonyl (1.0 mmol), the coupling partner (1.0 mmol), and molecular iodine (50 mg, 0.2 mmol).

  • Reaction: Transfer the mixture to a vial. If liquid, stir neat at room temperature. If solid, heat slightly to melt (40–50°C) or add a minimal amount of water (aqueous micellar conditions).

  • Monitoring: The deep purple color of iodine will fade as it is consumed/cycled.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to quench unreacted iodine (mixture turns from brown/yellow to clear).
    
  • Extraction: Extract with Ethyl Acetate (3 x 5 mL). Dry over

    
    .
    
  • Purification: Recrystallization is often sufficient due to the high purity of this method.

Deep Dive C: Phosphine-Mediated Multicomponent Reaction (MCR)

Best for: Convergent synthesis of fully substituted furans using "Catalytic Wittig" chemistry.

4.1 Mechanistic Insight

This sophisticated protocol couples an activated olefin, an acyl chloride, and a catalytic phosphine.[4] The phosphine attacks the olefin to form a zwitterion, which is acylated. A silane reductant allows the phosphine oxide byproduct to be recycled in situ, driving a catalytic intramolecular Wittig reaction to close the furan ring.

4.2 Visualization: 3-Component Convergence

MCR_Wittig Olefin Activated Olefin Zwitter Phosphonium Enolate Olefin->Zwitter + P_Cat Acyl Acyl Chloride Acyl->Zwitter + P_Cat Silane Silane (Reductant) P_Cat Phosphine Cat. (nBu3P) Wittig Intra-Wittig Cyclization Zwitter->Wittig Wittig->P_Cat Silane Recycle Furan Tetrasubstituted Furan Wittig->Furan

Figure 3: Phosphine-catalyzed MCR utilizing in-situ phosphine oxide reduction.

4.3 Experimental Protocol

Reagents:

  • Activated Olefin (e.g., Methyl acrylate) (0.5 mmol)

  • Acyl Chloride (1.8 mmol)

  • 
     (10-20 mol%)
    
  • Phenylsilane (

    
    ) (0.4 mmol)
    
  • Base:

    
     (2.7 mmol)[5]
    
  • Solvent: Toluene

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Nitrogen.

  • Addition: Add Toluene (2.0 mL), Activated Olefin (0.5 mmol), and Acyl Chloride (1.8 mmol).

  • Catalyst Injection: Inject

    
    , 
    
    
    
    , and finally
    
    
    (25
    
    
    L) via microsyringe.[5]
  • Heating: Stir at 110°C for 24 hours.

  • Workup: Quench with water (10 mL). Extract with DCM.

  • Note: This reaction is sensitive to moisture due to the acyl chloride and silane. Absolute dry solvents are required.

Comparative Data & Troubleshooting
5.1 Method Selection Matrix
FeatureCu-Catalyzed (Method A)Iodine-Mediated (Method B)[6]Phosphine MCR (Method C)
Primary Mechanism Lewis Acid /

-activation
Oxidative CyclizationCatalytic Wittig / MCR
Substrate Scope 1,3-dicarbonyls + Propargyl alcohols1,3-dicarbonyls + AlkenesAcrylates + Acyl Chlorides
Key Advantage High speed, "Click"-likeMetal-free, Green, Low costHigh convergence, Novelty
Limitation Requires Cu removalIodine staining (requires wash)Moisture sensitive
Typical Yield 80-95%75-90%60-85%
5.2 Troubleshooting Guide
  • Low Yield (Method A): If the propargylation works but cyclization stalls, increase temperature to 100°C or switch solvent to Toluene to access higher reflux temps.

  • Iodine Residue (Method B): If product is dark/brown, the thiosulfate wash was insufficient. Repeat wash or pass through a plug of basic alumina.

  • Oligomerization (Method C): Acrylates can polymerize. Ensure the phosphine is added last and the concentration is not too high (0.25 M is optimal).

References
  • Pan, Y. M., et al. (2010). One-Pot Synthesis of Substituted Furans Using Cu(OTf)₂-Catalyzed Propargylation/Cycloisomerization Tandem Reaction. Journal of Organic Chemistry.[7][8]

  • Pace, D. P., et al. (2021).[2][9] Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. Journal of Organic Chemistry.[7][8]

  • He, Y., et al. (2019).[5] Convergent Synthesis of Polysubstituted Furans via Catalytic Phosphine Mediated Multicomponent Reactions.[4] Molecules (MDPI).

  • Keay, B. A. (2005).[10] Furans, thiophenes and related heterocycles in drug discovery.[10] Expert Opinion on Drug Discovery.

  • Milani, F. J., et al. (2023). An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans.[1][8][11] PMC.

Sources

Application

Applications of furoic acid scaffolds in medicinal chemistry

Application Note: Medicinal Chemistry of Furoic Acid Scaffolds Part 1: Strategic Overview & Structural Utility The 2-furoic acid scaffold (furan-2-carboxylic acid) represents a versatile heterocyclic motif in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Medicinal Chemistry of Furoic Acid Scaffolds

Part 1: Strategic Overview & Structural Utility

The 2-furoic acid scaffold (furan-2-carboxylic acid) represents a versatile heterocyclic motif in modern medicinal chemistry.[1][2] Often utilized as a bioisostere for benzoic acid, it offers distinct physicochemical advantages including reduced molecular weight, altered lipophilicity (LogP), and unique hydrogen-bonding vectors.[1]

However, the incorporation of furan rings requires a nuanced understanding of metabolic stability. While unsubstituted furans are often flagged as "structural alerts" due to potential cytochrome P450-mediated oxidation (opening to reactive dicarbonyls), 2-substituted furoic acid derivatives (amides and esters) generally exhibit improved stability profiles and have been successfully integrated into FDA-approved therapeutics.[1]

Core Physicochemical Advantages
  • Bioisosterism: Furoic acid serves as a non-classical bioisostere for benzoic acid.[1] The oxygen atom in the furan ring acts as a hydrogen bond acceptor, potentially interacting with specific residues (e.g., serine or threonine) in a target binding pocket that a phenyl ring cannot.[1]

  • Conformational Restriction: When used as a linker in peptidomimetics, the furan ring introduces rigidity, reducing the entropic penalty upon binding.[1]

  • Prodrug Derivatization: Furoate esters are extensively used to modulate the lipophilicity of polar drugs, enhancing skin permeability (topical corticosteroids) or oral bioavailability.[1]

Part 2: Application Case Studies

Case Study A: Lipophilicity Modulation in Corticosteroids
  • Molecule: Mometasone Furoate (Nasonex, Elocon).[1]

  • Mechanism: The 17

    
    -furoate ester significantly increases the lipophilicity of the parent steroid, mometasone.
    
  • Outcome: This modification enhances penetration into the stratum corneum and increases affinity for the Glucocorticoid Receptor (GR) by approximately 22-fold compared to dexamethasone. The furoate moiety occupies a hydrophobic pocket within the GR ligand-binding domain, stabilizing the active conformation.

Case Study B: Quorum Sensing Inhibition (Antimicrobial Resistance)
  • Target: Bacterial Quorum Sensing (QS) systems (e.g., Pseudomonas aeruginosa LasR/RhlR or E. coli SdiA).[1]

  • Mechanism: Furoic acid derivatives mimic the structure of Acyl Homoserine Lactones (AHLs), the natural autoinducers used by Gram-negative bacteria.

  • Application: Fructose furoic acid esters and halogenated furanones compete with AHLs for receptor binding.[1] Unlike traditional antibiotics, these "anti-virulence" agents inhibit biofilm formation without exerting selective pressure for resistance.[1]

Part 3: Visualization of SAR & Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for selecting a furoic acid scaffold and its mechanism in Quorum Sensing inhibition.

FuroicAcid_SAR_Mechanism cluster_0 Scaffold Selection Logic cluster_1 Mechanism: Quorum Sensing Inhibition BenzoicAcid Benzoic Acid Motif (Starting Point) Optimization Optimization Goal: Increase Polarity / H-Bonding BenzoicAcid->Optimization FuroicChoice Select 2-Furoic Acid (Bioisostere) Optimization->FuroicChoice FuroicDeriv Furoic Acid Derivative (AHL Mimic) FuroicChoice->FuroicDeriv Synthesis QS_Receptor Bacterial QS Receptor (e.g., LasR, SdiA) FuroicDeriv->QS_Receptor Competitive Binding Biofilm Biofilm Formation (Virulence Factor) QS_Receptor->Biofilm Inhibition (Signal Blocked)

Caption: Logic flow for selecting furoic acid as a bioisostere and its downstream mechanism in blocking bacterial communication (Quorum Sensing).

Part 4: Experimental Protocols

Protocol 1: Synthesis of N-Substituted 2-Furoamides

Objective: To synthesize a library of furoic acid amides for SAR exploration. Amide coupling is preferred over acyl chloride methods to tolerate sensitive functional groups.[1]

Reagents:

  • 2-Furoic acid (1.0 equiv)[1][2]

  • Amine derivative (1.1 equiv)

  • HATU (1.2 equiv) or EDC.HCl (1.5 equiv) / HOBt (1.5 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 2-furoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at 0°C for 10 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir at 0°C for 15 minutes to generate the activated ester. Note: Color change to yellow/orange is typical.

  • Amine Addition: Add the amine (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The furan ring is UV active (254 nm).

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).[1]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂).

Self-Validation Check:

  • 1H NMR Diagnostic: Look for the characteristic furan protons: ~7.6 ppm (dd, H5), ~7.2 ppm (dd, H3), and ~6.5 ppm (dd, H4).[1] The amide NH should appear as a broad singlet between 6.0–8.0 ppm.

Protocol 2: Metabolic Stability Assessment (Microsomal Stability)

Objective: To determine if the furan ring is susceptible to rapid oxidative opening by P450 enzymes, a common liability for this scaffold.

Materials:

  • Pooled Liver Microsomes (Human/Rat)

  • NADPH Regenerating System

  • Test Compound (Furoic acid derivative)[3]

  • Positive Control (e.g., Verapamil)[1]

Workflow:

  • Pre-Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing microsomes (0.5 mg protein/mL). Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.[1]

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining parent) vs. time. Calculate intrinsic clearance (

    
    ).
    

Interpretation:

  • High Stability: < 20% degradation after 60 min.[1] The 2-substitution (amide/ester) effectively deactivates the furan ring toward oxidation.

  • Low Stability: > 50% degradation.[1] Indicates potential formation of cis-2-butene-1,4-dial (reactive metabolite).[1] Structural modification (e.g., adding a 5-position substituent) is recommended to block the metabolic soft spot.[1]

Part 5: Data Summary & Comparison

Table 1: Comparison of Benzoic Acid vs. 2-Furoic Acid Scaffolds

FeatureBenzoic Acid Scaffold2-Furoic Acid ScaffoldMedicinal Chemistry Implication
Geometry 6-membered ring (120° angles)5-membered ring (~108° angles)Alters vector of substituents; useful for fine-tuning fit in binding pockets.[1]
Electronic Character Electron-neutral/withdrawingElectron-rich (Aromatic sextet)Furan oxygen can act as a weak H-bond acceptor.[1]
Lipophilicity (LogP) HigherLower (More Polar)Furoic acid derivatives often have better aqueous solubility.
Metabolic Risk Low (Glucuronidation/Glycine conjugation)Moderate (Ring oxidation)Requires stability testing (Protocol 2).
Key Drug Example Aspirin, ProbenecidMometasone Furoate, Diloxanide FuroateValidated in both topical and systemic drugs.[1]

Part 6: Synthetic Workflow Visualization

Synthesis_Workflow Start 2-Furoic Acid Activation Activation (HATU/DIPEA, DMF) Start->Activation Intermediate Activated Ester Species Activation->Intermediate Coupling Amine Addition (R-NH2) Intermediate->Coupling Product 2-Furoamide Product Coupling->Product Validation Validation: 1H NMR (Furan H: 7.6, 7.2, 6.5 ppm) Product->Validation

Caption: Step-by-step synthetic pathway for generating N-substituted 2-furoamides using HATU coupling.

References

  • Mometasone Furoate Pharmacology

    • Title: A review of the pharmacology and pharmacokinetics of inhaled fluticasone propionate and mometasone furo
    • Source: PubMed (Clin Ther).
    • URL:[Link]

  • Quorum Sensing Inhibition

    • Title: Fructose Furoic Acid Ester: An Effective Quorum Sensing Inhibitor Against Uropathogenic Escherichia Coli.[4][5]

    • Source: PubMed (Bioorg Chem).[5]

    • URL:[Link]

  • Bioisosterism & Scaffold Design

    • Title: Bioisosteres for Drug Hunters: Part 1 - Carboxylic Acids.
    • Source: Drug Hunter.[1]

    • URL:[Link]

  • Synthesis Protocols

    • Title: Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid.[2]

    • Source: BenchChem.[1][3]

  • Furan Metabolic Stability

    • Title: Furan: A Promising Scaffold for Biological Activity (Metabolic Consider
    • Source: International Journal of Advanced Biological and Biomedical Research.[6]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-2-methyl-5-phenyl-3-furoic Acid

Case ID: #FUR-4Br-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are encountering yield bottlenecks in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #FUR-4Br-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering yield bottlenecks in the synthesis of 4-Bromo-2-methyl-5-phenyl-3-furoic acid . This is a trisubstituted furan scaffold often used as a core pharmacophore. The synthesis typically proceeds via a Feist-Bénary cyclization to form the furan core, followed by electrophilic bromination and ester hydrolysis .

Our analysis identifies three Critical Quality Attributes (CQAs) where yield is commonly lost:

  • Cyclization Efficiency: Competition between furan formation and polymerization of the acyclic precursors.

  • Bromination Regioselectivity: Preventing radical bromination of the C2-methyl group.

  • Hydrolytic Stability: Avoiding decarboxylation of the sensitive 3-furoic acid moiety during workup.

Module 1: The Synthetic Workflow

The following decision tree outlines the optimized pathway and critical control points (CCPs).

G Start Precursors: Ethyl Acetoacetate + 2-Bromoacetophenone Step1 Step 1: Feist-Bénary Cyclization (Base-Mediated) Start->Step1 Pyridine/EtOH, 60°C Inter1 Intermediate A: Ethyl 2-methyl-5-phenyl-3-furoate Step1->Inter1 Decision1 QC Check: Is purity >95%? Inter1->Decision1 Decision1->Step1 No (Recrystallize) Step2 Step 2: Electrophilic Bromination (Br2 / AcOH) Decision1->Step2 Yes Inter2 Intermediate B: Ethyl 4-bromo-2-methyl-5-phenyl-3-furoate Step2->Inter2 0°C to RT, Dark Step3 Step 3: Saponification (LiOH / THF / H2O) Inter2->Step3 Final Target: 4-Bromo-2-methyl-5-phenyl-3-furoic acid Step3->Final Acidify to pH 3

Figure 1: Optimized synthetic workflow with critical quality control checkpoints.

Module 2: Troubleshooting & Optimization (Q&A)

Ticket #001: Low Yield in Feist-Bénary Cyclization

User Report: "I am reacting ethyl acetoacetate with 2-bromoacetophenone using NaOH in ethanol. The yield is erratic (30-45%) and the product is dark/tarry."

Root Cause Analysis: Using a strong base like NaOH often causes hydrolysis of the ester groups before cyclization occurs, or promotes self-condensation of the ethyl acetoacetate.

Corrective Protocol: Switch to a milder, organic base to favor the Knoevenagel-type condensation followed by intramolecular displacement.

  • Reagent Change: Replace NaOH with Pyridine or Triethylamine (1.2 equiv).

  • Solvent System: Use absolute ethanol or methanol. Water must be excluded to prevent competitive hydrolysis.

  • Procedure:

    • Dissolve ethyl acetoacetate (1.0 equiv) and 2-bromoacetophenone (1.0 equiv) in absolute EtOH.

    • Add Pyridine (1.2 equiv) dropwise at 0°C.

    • Allow to warm to room temperature, then reflux gently (60-70°C) for 4 hours.

    • Why? Pyridine acts as an acid scavenger for the HBr generated, driving the equilibrium without attacking the ester functionalities.

Yield Comparison Table:

Base UsedSolventTempTypical YieldPrimary Impurity
NaOH (Strong)EtOH/H2OReflux30-45%Hydrolyzed acids, polymers
NaOEt (Strong)EtOH0°C50-60%Self-condensation products
Pyridine (Mild) Abs. EtOH 60°C 75-85% Minimal
Ticket #002: Impurities during Bromination (Regioselectivity)

User Report: "After adding bromine, NMR shows a mixture of products. The methyl peak at C2 is shifting, suggesting I might be brominating the side chain."

Root Cause Analysis: The furan ring is electron-rich, but the C2-Methyl and C5-Phenyl groups activate the ring, while the C3-Ester deactivates it. C4 is the intended target. However, free-radical bromination of the C2-methyl group (benzylic-like position) competes with electrophilic substitution if conditions allow radicals to form (light, heat).

Corrective Protocol: You must enforce an Electrophilic Aromatic Substitution (


)  mechanism and suppress the Radical Chain Reaction .
  • Light Exclusion: Wrap the reaction flask in aluminum foil. Light initiates radical formation.

  • Temperature Control: Conduct the addition at 0°C . Higher temperatures favor radical pathways.

  • Solvent Choice: Use Glacial Acetic Acid . It polarizes the Br-Br bond, enhancing electrophilicity (

    
     character), favoring ring substitution over chain substitution.
    
  • Stoichiometry: Use exactly 1.05 equivalents of

    
    . Excess bromine leads to poly-bromination.
    

Mechanism Check:

  • Desired: Ring attack at C4 (Kinetic control, ionic mechanism).

  • Undesired: H-abstraction at C2-Methyl (Thermodynamic control, radical mechanism).

Ticket #003: Decarboxylation during Hydrolysis

User Report: "I obtained the brominated ester, but after refluxing with NaOH and acidifying with HCl, I lost the carboxylic acid. Mass spec suggests I made the decarboxylated furan."

Root Cause Analysis: 3-Furoic acids are prone to thermal decarboxylation, especially under strongly acidic conditions at high temperatures. The "heating and decarboxylation" sequence is actually a known method to remove carboxyl groups; you are inadvertently performing this reaction.

Corrective Protocol: Use "Soft" Saponification conditions.

  • Reagent: Use Lithium Hydroxide (LiOH) instead of NaOH. It is more soluble in organic mixtures and milder.

  • Solvent: THF:Water (3:1). This keeps the organic ester in solution, speeding up reaction rates at lower temperatures.

  • Temperature: Do NOT reflux. Stir at room temperature (25°C) for 12-18 hours.

  • Workup (Critical):

    • Cool to 0°C.[1]

    • Acidify carefully with 1N HCl to pH 3-4 (precipitate forms). Do not go to pH 1.

    • Filter immediately. Do not heat the acidic solution.

Module 3: Validated Experimental Protocol

Target: 4-Bromo-2-methyl-5-phenyl-3-furoic acid

Step 1: Synthesis of Ethyl 2-methyl-5-phenyl-3-furoate

Reference Method adapted from Feist-Bénary principles [1, 2].

  • Charge a flask with ethyl acetoacetate (10 mmol) and 2-bromoacetophenone (10 mmol) in absolute ethanol (20 mL).

  • Add pyridine (12 mmol) dropwise.

  • Heat to 60°C for 4 hours.

  • Cool, concentrate in vacuo. Dissolve residue in EtOAc, wash with 1N HCl (to remove pyridine), then brine.

  • Dry (

    
    ) and concentrate. Recrystallize from hexane/ethanol.
    

Step 2: Bromination

Reference Method adapted from furan halogenation protocols [3, 4].

  • Dissolve product from Step 1 (5 mmol) in Glacial Acetic Acid (10 mL).

  • Wrap flask in foil. Cool to 0°C.

  • Add

    
     (5.25 mmol) in AcOH (2 mL) dropwise over 30 mins.
    
  • Stir at RT for 2 hours.

  • Pour into ice water. Filter the solid precipitate (Ethyl 4-bromo-2-methyl-5-phenyl-3-furoate).

Step 3: Hydrolysis

  • Dissolve bromo-ester (2 mmol) in THF (6 mL) and Water (2 mL).

  • Add LiOH monohydrate (4 mmol).

  • Stir at RT for 16 hours (TLC monitoring).

  • Evaporate THF. Dilute with water.

  • Acidify dropwise with 1N HCl to pH 3 at 0°C.

  • Filter white solid, wash with cold water, dry under vacuum.

References

  • Feist-Bénary Reaction Overview. Alfa Chemistry. Mechanism and Reagents for Furan Synthesis.[2][3][4]

  • Synthesis of Substituted Furans. Organic Syntheses, Coll. Vol. 73, p. 252 (1996). Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate via Rhodium Catalysis (Alternative Route).

  • Bromination of Furoates. ChemicalBook. Synthesis of Methyl 5-bromo-2-furoate (General Bromination Conditions).

  • Regioselective Bromination. MDPI. Regioselective Synthesis of Brominated Thiophene/Furan Derivatives.

Sources

Optimization

Solving solubility issues of 4-bromo furoic acid in DMSO and Methanol

This is an automated response from the Chemical Stability & Formulation Support Center . Ticket ID: #SOL-4BF-DMSO-MEOH Subject: Solubility Optimization & Stability Protocol for 4-Bromo-2-furoic Acid Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: February 2026

This is an automated response from the Chemical Stability & Formulation Support Center .

Ticket ID: #SOL-4BF-DMSO-MEOH Subject: Solubility Optimization & Stability Protocol for 4-Bromo-2-furoic Acid Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are encountering solubility difficulties with 4-Bromo-2-furoic acid (CAS: 3439-02-9) . While theoretically soluble in polar organic solvents, this compound exhibits two distinct failure modes often mistaken for simple insolubility:

  • In DMSO: Thermodynamic dimerization leads to slow dissolution and "pseudo-saturation," where the compound forms stable cyclic dimers rather than interacting with the solvent.[1]

  • In Methanol: The compound dissolves but undergoes autocatalytic Fischer esterification , leading to stock solution degradation (formation of methyl 4-bromo-2-furoate) often undetectable by visual inspection until precipitation occurs or potency is lost.[1]

This guide provides the corrective protocols to resolve these issues.

Part 1: Physicochemical Profile (The "Why")

To solve the solubility issue, we must first understand the molecule's behavior in solution.

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 190.98 g/mol Moderate MW; kinetic dissolution should be fast, but crystal lattice energy impedes it.[1]
pKa (Acidic) ~2.9 – 3.1 (Est.)[1]The bromine atom (electron-withdrawing) makes this more acidic than unsubstituted 2-furoic acid (pKa 3.12).[1] It readily donates a proton.[1]
LogP ~1.6Moderately lipophilic.[1] It dislikes pure water but loves organic solvents.
H-Bond Donors 1 (Carboxylic Acid)Critical: In non-protic solvents (DMSO), this donor seeks an acceptor.[1] If the solvent is "busy," it bonds to itself (Dimerization).

Part 2: DMSO Troubleshooting Guide

User Complaint: "I added the solid to DMSO, and it's sitting at the bottom even after vortexing. Heating helps, but it precipitates when I add media."

The Mechanism: The Dimer Trap

In aprotic solvents like DMSO, carboxylic acids exist in an equilibrium between monomers (soluble, active) and cyclic dimers (stable, less soluble). The 4-bromo substituent increases the acidity, strengthening the hydrogen bonds that hold the dimer together.

Protocol A: The "Salt Switch" Method (Recommended)

Instead of forcing the acid to dissolve, convert it to a salt in situ. This breaks the dimer and vastly improves solubility in aqueous mixtures (e.g., cell culture media).

  • Calculate Molar Equivalent: Determine the moles of 4-bromo-2-furoic acid.

  • Add Base: Add 1.05 equivalents of a weak organic base (e.g., DIPEA or Triethylamine ) directly to the DMSO before adding the solid.[1]

    • Why? The base deprotonates the carboxylic acid (

      
      ). The anion cannot dimerize and is highly soluble in DMSO.[1]
      
  • Add Solid: Add the 4-bromo-2-furoic acid. It should dissolve rapidly without heat.[1]

Protocol B: Thermal Dissolution (Use with Caution)

If you cannot use base due to assay interference:

  • Sonication: Sonicate at 40 kHz for 10-minute intervals. Ensure bath temperature does not exceed 40°C .

    • Warning: Halogenated furans can be thermally unstable.[1] Do not boil.

  • Stepwise Addition: Do not dump the entire mass at once. Add 25% of the target mass, dissolve completely, then repeat.

Part 3: Methanol Troubleshooting Guide

User Complaint: "My methanol stock solution was clear yesterday, but now my LC-MS shows a new peak, or the potency has dropped."

The Mechanism: Silent Esterification

Methanol is a protic solvent.[1] However, 4-bromo-2-furoic acid is a strong enough acid to catalyze its own reaction with methanol, forming Methyl 4-bromo-2-furoate . This is a chemical change, not a solubility issue.



Corrective Actions
  • Immediate Use: Only prepare Methanol stocks immediately before use.[1]

  • Temperature Control: Store Methanol stocks at -20°C or lower. The reaction rate drops significantly at low temperatures.[1]

  • Alternative Solvent: Switch to Ethanol (slower esterification) or Acetonitrile (no esterification possible) if the protocol allows.[1]

Part 4: Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for solubilizing this compound based on your downstream application.

SolubilityLogic Start Start: 4-Bromo-2-furoic Acid (Solid Powder) SolventChoice Select Solvent System Start->SolventChoice DMSO_Path DMSO (Stock Solution) SolventChoice->DMSO_Path MeOH_Path Methanol (Stock Solution) SolventChoice->MeOH_Path Issue_DMSO Issue: Slow Dissolution / Dimerization DMSO_Path->Issue_DMSO Issue_MeOH Issue: Chemical Instability (Esterification) MeOH_Path->Issue_MeOH Action_Salt Protocol A: Add 1.05 eq Base (DIPEA/TEA) Issue_DMSO->Action_Salt Biological Assay? Action_Heat Protocol B: Sonication < 40°C Issue_DMSO->Action_Heat Chemical Synthesis? Action_Cold Store at -20°C Use within 24h Issue_MeOH->Action_Cold Short Term Storage Action_Switch Switch to Acetonitrile Issue_MeOH->Action_Switch Long Term Stability

Figure 1: Decision Matrix for Solubilization and Stability Assurance.

Part 5: Frequently Asked Questions (Technical)

Q1: Why does the solution turn cloudy when I dilute my DMSO stock into water/media? A: This is "Oiling Out." The 4-bromo-2-furoic acid is hydrophobic (LogP ~1.6).[1] When you dilute the DMSO with water, the solvent power decreases. If the pH of the water is acidic or neutral, the compound remains protonated and insoluble.

  • Fix: Ensure your aqueous buffer is buffered to pH 7.4 or higher .[1] At this pH, the acid deprotonates to the salt form, which is water-soluble.

Q2: Can I autoclave the stock solution? A: No. Halogenated furoic acids can decarboxylate (lose CO2) under high heat and pressure, leaving you with 3-bromofuran (toxic). Always use sterile filtration (0.22 µm PTFE filter) for sterilization.[1]

Q3: Is the "jelly" formation in DMSO reversible? A: Yes. The "jelly" is a network of hydrogen-bonded dimers.[1] Adding a drop of 1M NaOH or warming the solution (mildly) will break the network and return it to a liquid state.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6919, 2-Furoic acid. (Data extrapolated for 4-bromo derivative). Retrieved from [Link]

  • Tsimpanogiannis, I. N., et al. (2019).[1] Dimerization of Carboxylic Acids: An Equation of State Approach. Technical University of Denmark.[2] (Explains the dimerization mechanism in inert solvents). Retrieved from [Link]

  • Przybytek, M., et al. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. (Details the kinetics of autocatalytic esterification in methanol). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-2-methyl-5-phenyl-3-furoic acid

[1] Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket Subject: Purification Protocols & Troubleshooting for Halogenated Furoic Acids[1] Executive Summary & Compound Profile Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket Subject: Purification Protocols & Troubleshooting for Halogenated Furoic Acids[1]

Executive Summary & Compound Profile

Welcome to the Technical Support Hub. You are working with 4-Bromo-2-methyl-5-phenyl-3-furoic acid , a trisubstituted furan derivative.[2][1] This compound presents a unique purification challenge: it combines the lipophilicity of the phenyl and bromo groups with the acidity of the carboxylic moiety (pKa ≈ 3.9).

Successful purification relies on exploiting this duality.[1] The carboxylic acid allows for precise Acid-Base Extraction (separating it from neutral organic byproducts), while the aromatic "greasiness" dictates specific Recrystallization solvent choices to prevent "oiling out."[1]

Key Chemical Properties:

  • Acidity: Weak acid (pKa ~3.9).[1] Soluble in dilute base (NaHCO₃, NaOH).[1]

  • Stability: Susceptible to decarboxylation at high temperatures (>120°C) or in strongly acidic reflux.[1] The C-Br bond is generally stable but sensitive to strong reducing agents.[1]

  • Common Impurities:

    • Starting Materials: Ethyl acetoacetate derivatives,

      
      -haloketones.[2][1][3]
      
    • Byproducts: Decarboxylated furan (4-bromo-2-methyl-5-phenylfuran), regioisomers from cyclization.[2][1]

Purification Decision Matrix

Before proceeding, determine the state of your crude material. Use this logic flow to select the correct protocol.

PurificationLogic Start Crude Material State PurityCheck Purity > 85% (NMR/HPLC)? Start->PurityCheck ImpurityType Identify Impurity Type PurityCheck->ImpurityType No Recryst Method B: Recrystallization (Removes isomers/salts) PurityCheck->Recryst Yes AcidBase Method A: Acid-Base Extraction (Removes neutral organics) ImpurityType->AcidBase Neutral Byproducts (Decarboxylated furan) Column Method C: Flash Chromatography (Difficult separations) ImpurityType->Column Isomeric Impurities (Similar pKa/Polarity) AcidBase->PurityCheck Re-assess

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity and impurity profile.[2]

Method A: Acid-Base Extraction (The Workhorse)[1]

This is the most efficient method to remove non-acidic impurities (e.g., unreacted starting materials or decarboxylated byproducts).

Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Extraction: Extract the organic layer 2x with saturated NaHCO₃ (pH ~8.5).

    • Mechanism:[1][3][4] The furoic acid deprotonates to form the water-soluble sodium furoate salt. Neutral impurities stay in the EtOAc.[1]

  • Wash: Wash the combined aqueous extracts once with fresh EtOAc (removes trapped neutrals).[1]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly acidify with 2M HCl to pH ~1–2.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum.[1][5]

Troubleshooting Guide: Extraction

SymptomProbable CauseCorrective Action
Low Recovery pH not low enough.[2][1]The pKa is ~3.[1]9. You must acidify to pH < 2 to fully suppress ionization and force precipitation [1].[1]
Emulsion Phenyl group lipophilicity.[1]Add Brine (sat. NaCl) to the aqueous phase to increase ionic strength.[1] Filter the biphasic mixture through Celite if "rag layer" persists.[1]
Oily Precipitate Impurities trapped in lattice.[1]Do not filter yet. Add a seed crystal and stir vigorously at 0°C for 1 hour to induce hardening.
Method B: Recrystallization (The Polish)

If the acid-base extraction yields a solid that is colored or slightly impure, recrystallization is required.

Recommended Solvent Systems:

  • Option 1 (Standard): Ethanol / Water (Start with hot EtOH, add water until turbid).[1]

  • Option 2 (For stubborn oils): Toluene (Good for brominated aromatics).[1]

Step-by-Step Protocol (EtOH/Water):

  • Place crude solid in a flask with a stir bar.

  • Add minimum boiling Ethanol to dissolve.[1]

  • Optional: If colored, add Activated Carbon, boil for 5 min, and filter hot.

  • Remove from heat.[1] Add hot water dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Add 1-2 drops of Ethanol to clear the solution.[1]

  • Allow to cool slowly to room temperature, then to 4°C.

Troubleshooting Guide: Crystallization

SymptomProbable CauseCorrective Action
"Oiling Out" Melting point depression by impurities; cooling too fast.[2][1]Reheat to dissolve the oil. Add a seed crystal at the cloud point.[1] Cool very slowly (wrap flask in a towel).
No Crystals Supersaturation.Scratch the inner glass wall with a glass rod.[1] Evaporate 20% of solvent.[1]
Color Persists Conjugated impurities.[1]Use Activated Charcoal (10% w/w) during the hot dissolution step.[1]
Method C: Flash Chromatography (Last Resort)

Use this only if regioisomers (which also have acidic protons) are present.[1]

  • Stationary Phase: Silica Gel (Acid-washed preferred but standard is okay).[2][1]

  • Mobile Phase: Hexanes : Ethyl Acetate + 1% Acetic Acid .[1]

    • Critical: The acetic acid is mandatory.[1] Without it, the carboxylic acid will streak across the column due to ionization on the silica surface [2].

  • Loading: Dissolve in minimum DCM or use dry-loading (absorb onto silica).[2][1]

Analytical Validation

Verify your product identity and purity using these benchmarks.

  • 1H NMR (DMSO-d6):

    • 
       ~13.0 ppm (Broad s, 1H, -COOH )[2]
      
    • 
       ~7.3–7.6 ppm (m, 5H, Phenyl  group)[2]
      
    • 
       ~2.4 ppm (s, 3H, Methyl  group)[2]
      
    • Note: No furan ring protons should be visible (positions 2, 3, 4, 5 are fully substituted).[1]

  • Melting Point: Expect a sharp range.[1] (Analogous 3-furoic acids typically melt between 120–170°C depending on substitution) [3].[2][1]

Safety & Handling
  • Halogenated Waste: All filtrates containing the bromine residue must be disposed of in halogenated organic waste containers.[1]

  • Skin Sensitization: Furoic acid derivatives can be irritants.[1] Wear nitrile gloves and work in a fume hood.[1]

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10268, 3-Furoic acid. Retrieved from [Link]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (See Feist-Benary Synthesis for context on furan ring closure byproducts).

Sources

Optimization

Recrystallization solvents for high-purity furoic acid derivatives

Technical Support Center: High-Purity Recrystallization of Furoic Acid Derivatives To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Separation Sciences Division Subject: Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Recrystallization of Furoic Acid Derivatives

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Separation Sciences Division Subject: Optimization of Recrystallization Protocols for Furan-2-Carboxylic Acid (2-FA) and Derivatives

Introduction

Achieving pharmaceutical-grade purity (>99.5%) in furoic acid derivatives is often complicated by the furan ring’s sensitivity to oxidation and acid-catalyzed polymerization. Unlike robust benzenoid systems, furan derivatives are prone to ring-opening and decarboxylation at elevated temperatures. This guide moves beyond standard textbook procedures to address the specific physicochemical challenges of the furan moiety, providing a self-validating workflow for reproducible purification.

Part 1: Solvent Selection Strategy

The choice of solvent must balance high solubility at boiling point with low solubility at recovery temperatures, while minimizing thermal stress that triggers decarboxylation (which activates >140°C).

Table 1: Solvent Performance Matrix for 2-Furoic Acid

Solvent SystemClassificationDissolution Temp (°C)Recovery PotentialPrimary UtilityTechnical Notes
Water Primary85–95°CHighBulk purificationBest for removal of colored humins. 2-FA is moderately soluble in cold water (36 g/L) but highly soluble in hot water.
Ethanol/Water (80:20) Binary60–70°CModerateFine crystallizationLower thermal stress. Produces needle-like habit. Good for removing inorganic salts.
Toluene Non-polar90–100°CHighAnhydrous isolationExcellent for removing polar impurities. Risk: High T may induce sublimation.
2-Butanone (MEK) Polar Aprotic70–80°CHighFuroate EstersPreferred for alkyl furoates (e.g., TOFA) where alcohols might cause transesterification.
Carbon Tetrachloride Halogenated70°CHighHistoricalNot Recommended. Historically cited but toxic. Replace with Heptane/Ethyl Acetate.

Expert Insight: For initial purification of crude 2-furoic acid (e.g., from Cannizzaro reaction of furfural), hot water is the superior choice. It naturally suppresses the solubility of resinous "humin" byproducts which are often more soluble in organic solvents.

Part 2: The Self-Validating Protocol

This protocol includes "Checkpoints"—visual or physical markers that confirm the process is proceeding correctly before moving to the next step.

Workflow Diagram: Purification Logic

RecrystallizationWorkflow Start Crude Furoic Acid (Dark/Tan Solid) SolventSelect Select Solvent (Ref: Table 1) Start->SolventSelect Dissolution Dissolution at T < 100°C (Prevent Decarboxylation) SolventSelect->Dissolution Charcoal Add Activated Carbon (1-2% w/w) Dissolution->Charcoal If colored HotFilter Hot Filtration (Gravity/Pre-warmed) Dissolution->HotFilter If clear Charcoal->HotFilter Nucleation Controlled Cooling (Ambient -> 4°C) HotFilter->Nucleation Isolation Vacuum Filtration & Cold Solvent Wash Nucleation->Isolation Drying Vacuum Drying (40°C, Avoid Sublimation) Isolation->Drying Drying->Start Purity < 99%

Caption: Logical workflow for furoic acid purification emphasizing thermal control to prevent degradation.

Step-by-Step Methodology
  • Saturation (The Thermal Ceiling):

    • Suspend crude 2-furoic acid in water (approx. 4 mL per gram of acid).

    • Heat to 90°C . Do not exceed 100°C.

    • Checkpoint: The solution should be clear (amber is acceptable) but not boiling vigorously. If solids remain at 95°C, filter them out; they are likely inorganic salts or cross-linked polymers.

  • Decolorization (The Adsorption Step):

    • If the solution is dark brown/black, remove from heat source for 1 minute.

    • Add activated charcoal (Norite, ~1-2% by weight). Caution: Adding powder to near-boiling liquid can cause flash boiling.

    • Stir for 5-10 minutes at 90°C.

  • Hot Filtration (The Humin Trap):

    • Filter through a pre-warmed Buchner funnel or fluted filter paper.

    • Checkpoint: The filtrate must be clear yellow/pale amber. If it is cloudy, reheat and refilter.

  • Crystallization (The Habit Control):

    • Allow filtrate to cool to room temperature undisturbed.

    • Expert Tip: Rapid cooling (ice bath immediately) yields fine needles that trap mother liquor (impurities). Slow cooling yields larger prisms/rods with higher purity.

    • Once at room temp, move to 4°C fridge for 2 hours.

  • Isolation & Drying:

    • Filter crystals and wash with ice-cold water.

    • Dry in a vacuum oven at 40-50°C .

    • Critical Warning: 2-Furoic acid sublimes. Do not use high vacuum (<10 mbar) at high temperatures (>60°C) or you will lose product to the pump trap.

Part 3: Troubleshooting Guide (Q&A)

Q1: My solution "oiled out" (formed a separate liquid layer) instead of crystallizing. What happened?

Diagnosis: This occurs when the solute separates as a liquid before it can crystallize, often because the temperature dropped below the "oiling out" point (liquid-liquid phase separation) before reaching the crystallization point. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add Seed Crystals: Add a tiny crystal of pure furoic acid to the solution when it is slightly supersaturated but still hot (approx. 60°C).

  • Agitation: Scratch the inner wall of the flask with a glass rod.

  • Solvent Check: If using Ethanol/Water, increase the Ethanol content slightly to better solubilize the oil phase.

Q2: The crystals are still slightly brown after charcoal treatment. Can I bleach them?

Diagnosis: Furan derivatives are sensitive to oxidation. Chemical bleaching agents (peroxides/hypochlorites) will likely degrade the furan ring into succinic acid derivatives or open-chain polymers. Corrective Action:

  • Do NOT use chemical bleach.

  • Perform a second recrystallization using a different solvent system. If water was used first, try Toluene or Ethanol/Water . Changing polarity often releases impurities trapped in the crystal lattice during the first pass.

Q3: I see "smoke" or white powder depositing on the top of my drying oven. Is my product decomposing?

Diagnosis: This is sublimation , not decomposition. 2-Furoic acid has a significant vapor pressure at elevated temperatures. Corrective Action:

  • Lower the drying temperature to 40°C .

  • Reduce the vacuum strength (e.g., use a water aspirator instead of a high-vac oil pump).

  • Cover the drying dish with perforated aluminum foil to create a localized saturated atmosphere.

Q4: My yield is significantly lower than expected (<50%).

Diagnosis: 2-Furoic acid is moderately soluble in cold water (approx. 3 g/100 mL). If you used too much solvent, a large portion of product remains in the mother liquor. Corrective Action:

  • Concentrate the Mother Liquor: Evaporate the filtrate to half its volume and cool again to harvest a "second crop" of crystals. (Note: Second crops are usually less pure).

  • Salting Out: Add NaCl to the aqueous mother liquor to decrease the solubility of the organic acid (Common Ion/Salting-out effect).

Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Oiling Oiling Out Issue->Oiling Color Persistent Color Issue->Color Yield Low Yield Issue->Yield Sol1 Reheat & Seed Adjust Solvent Ratio Oiling->Sol1 Sol2 2nd Recrystallization (Switch Solvent) Color->Sol2 Sol3 Concentrate Filtrate Salt Out (NaCl) Yield->Sol3

Caption: Diagnostic flow for common crystallization failures in furan derivatives.

References

  • Organic Syntheses. (1941). 2-Furoic Acid.[1][2][3][4][5][6][7][8][9][10] Coll. Vol. 1, p.274. (Describes the standard Cannizzaro synthesis and purification via water/charcoal).

  • National Institute of Standards and Technology (NIST). (2023).[3] 2-Furoic acid - Phase change data. NIST Chemistry WebBook, SRD 69.[2][3] (Provides sublimation and fusion enthalpy data).

  • BenchChem Technical Support. (2025). Unveiling the Solid-State Architecture of 2-Furancarboxylic Acid. (Details crystal structure and hydrogen bonding dimers).

  • Mettler Toledo. (2024). Recrystallization Guide: Solvents and Methods. (General principles for antisolvent and cooling crystallization).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Furoic Acid. (Safety and solubility parameters).

Sources

Troubleshooting

Minimizing side reactions during the hydrolysis of furan esters

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the hydrolysis of furan esters. Our goal is to equip you with the knowledge to anticipate and circ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the hydrolysis of furan esters. Our goal is to equip you with the knowledge to anticipate and circumvent common side reactions, thereby maximizing the yield and purity of your target furan carboxylic acids. This document moves beyond simple protocols to explain the chemical causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: I'm getting a low yield during the hydrolysis of my furan ester. What are the most likely causes?

A low yield in furan ester hydrolysis typically stems from two primary issues: incomplete reaction or degradation of the furan ring.[1] The furan ring is notoriously sensitive to acidic conditions, which can catalyze ring-opening and subsequent polymerization.[2][3][4] Incomplete reaction can occur if the chosen hydrolysis conditions (e.g., base concentration, temperature, reaction time) are insufficient, particularly for sterically hindered esters.[5] Careful monitoring by TLC or LCMS is crucial to distinguish between these two scenarios.

Q2: What are the primary side reactions to be aware of during furan ester hydrolysis?

The main side reactions are acid-catalyzed ring opening and polymerization .

  • Acid-Catalyzed Ring Opening: This is the most destructive side reaction. The process is initiated by the protonation of the furan ring, typically at the α-carbon, which makes it susceptible to nucleophilic attack by water.[2][6] This leads to the formation of unstable intermediates that ultimately rearrange to form 1,4-dicarbonyl compounds, effectively destroying the desired heterocyclic scaffold.[4][7]

  • Polymerization (Humin Formation): The highly reactive intermediates generated from ring-opening, as well as the furan derivatives themselves under harsh acidic conditions, can undergo condensation and polymerization reactions to form dark, insoluble polymeric materials known as humins.[8][9]

Base-catalyzed hydrolysis is generally much cleaner, but incomplete reaction or side reactions involving other functional groups on the molecule can still be a concern.

Q3: Should I use acid or base to hydrolyze my furan ester?

For the vast majority of furan esters, base-catalyzed hydrolysis (saponification) is strongly recommended . The furan ring exhibits significantly greater stability under basic conditions compared to acidic ones. While acid catalysis is a standard method for many ester hydrolyses, it is often unsuitable for furan-containing substrates due to the high propensity for the ring-opening side reaction.[7][10]

Troubleshooting Guide: Specific Scenarios

Issue 1: My reaction mixture turned dark, and I isolated a complex mixture of byproducts with a low yield of the desired acid.

This is a classic sign of acid-catalyzed decomposition. Even trace amounts of a strong acid catalyst can initiate the degradation cascade.

Root Cause Analysis: The furan ring's aromaticity is weak, making it susceptible to protonation. As illustrated below, protonation at the Cα position creates a stabilized carbocation, which is readily attacked by water.[6] The resulting dihydrofuranol intermediate can then undergo further protonation and ring scission.[2]

Acid_Catalyzed_Ring_Opening FuranEster Furan Ester ProtonatedFuran Protonated Furan (Cα Carbocation) FuranEster->ProtonatedFuran + H⁺ Dihydrofuranol Dihydrofuranol Intermediate ProtonatedFuran->Dihydrofuranol + H₂O RingOpened Ring-Opened 1,4-Dicarbonyl Product Dihydrofuranol->RingOpened + H⁺, -H₂O (Rearrangement) Polymer Polymerization (Humins) RingOpened->Polymer Condensation

Caption: Acid-catalyzed furan ring opening pathway.

Corrective Actions:

  • Switch to Basic Conditions: Immediately transition to a base-catalyzed protocol. Lithium hydroxide (LiOH) is an excellent first choice.[11][12]

  • Avoid Strong Acids: Do not use strong acids like H₂SO₄ or HCl for this transformation. If acidic conditions are required for other reasons (e.g., deprotection of an acid-labile group), a thorough investigation into milder acids or alternative protecting group strategies is necessary.

Issue 2: The reaction is clean, but conversion is low even after prolonged reaction time. I've mostly recovered my starting material.

This indicates that the hydrolysis conditions are too mild or inefficient for your specific substrate.

Root Cause Analysis: The reactivity of esters towards hydrolysis is influenced by steric hindrance around the carbonyl group and the electronic nature of the furan ring. Bulky esters or electron-rich furans may hydrolyze more slowly. Additionally, poor solubility of the ester in the aqueous basic medium can limit the reaction rate.

Corrective Actions:

  • Optimize the Base and Solvent System: Lithium hydroxide in a mixed solvent system like Tetrahydrofuran (THF) / Water is often more effective than sodium or potassium hydroxide.[13][14] The lithium cation is believed to accelerate hydrolysis, and THF helps to solubilize the organic substrate, improving reaction kinetics in the two-phase system.[13]

  • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can significantly increase the reaction rate. However, monitor the reaction closely to avoid potential degradation, even under basic conditions.

  • Increase Reagent Concentration: Using a higher concentration of the base (e.g., increasing from 1.5 equivalents to 3-5 equivalents) can drive the reaction to completion.[12]

Troubleshooting_Workflow Start Low Yield of Furan Carboxylic Acid CheckTLC Analyze Crude Reaction Mixture (TLC/LCMS) Start->CheckTLC Decomposition Result: Complex Mixture, Byproducts, Dark Color CheckTLC->Decomposition Decomposition Observed Incomplete Result: Mainly Unreacted Starting Material CheckTLC->Incomplete No Decomposition CauseDecomp Cause: Acid-Catalyzed Ring Opening / Polymerization Decomposition->CauseDecomp CauseIncomplete Cause: Insufficient Reaction Conditions Incomplete->CauseIncomplete ActionDecomp Action: Switch to optimized basic conditions (e.g., LiOH). Avoid all strong acids. CauseDecomp->ActionDecomp ActionIncomplete Action: 1. Use LiOH in THF/H₂O. 2. Increase temperature. 3. Increase base equivalents. CauseIncomplete->ActionIncomplete

Caption: Troubleshooting decision tree for furan ester hydrolysis.

Issue 3: My substrate contains other base-sensitive functional groups. How can I selectively hydrolyze the furan ester?

This is a common challenge in multi-step synthesis. Standard strong bases may be too harsh.

Root Cause Analysis: Functional groups like β-lactams, epoxides, or base-labile protecting groups may not be compatible with standard saponification conditions using LiOH, NaOH, or KOH. A milder, more selective reagent is required.

Corrective Actions:

  • Use Trimethyltin Hydroxide ((CH₃)₃SnOH): This reagent is exceptionally mild and highly selective for the hydrolysis of esters, even in the presence of other sensitive functionalities.[15][16] The reaction is typically performed in a non-polar solvent like 1,2-dichloroethane (DCE) at elevated temperatures.[17] While effective, be aware of the toxicity and disposal requirements for organotin compounds.

  • Enzymatic Hydrolysis: Lipases can offer unparalleled selectivity for ester hydrolysis under neutral pH and ambient temperature, preserving even the most sensitive functional groups. This approach is a cornerstone of green chemistry and is highly recommended if a suitable enzyme can be identified for your substrate.

Data Summary & Recommended Protocols

Table 1: Comparison of Hydrolysis Reagents for Furan Esters
ReagentTypical ConditionsProsCons / Side ReactionsRecommendation
H₂SO₄ / HCl H₂O/Dioxane, HeatInexpensiveHigh risk of furan ring opening and polymerization.[6][7]Not Recommended
NaOH / KOH H₂O/MeOH or EtOH, RT-RefluxCommon, inexpensiveCan be harsh; risk of transesterification in alcoholic solvents.[12]Use with Caution
LiOH THF/H₂O (e.g., 3:1), 0 °C to 40 °CHigh efficiency , good for stubborn esters, minimizes side reactions.[11][13]More expensive than NaOH/KOH.Highly Recommended
(CH₃)₃SnOH DCE, 80 °CVery mild and selective , ideal for sensitive substrates.[15][17]Organotin reagent toxicity and waste disposal concerns.Recommended for Sensitive Substrates

Experimental Protocol: Optimized Hydrolysis using Lithium Hydroxide

This protocol is a robust starting point for the hydrolysis of a generic methyl furan-2-carboxylate.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the furan ester (1.0 eq) in a mixture of THF and water (a 3:1 to 2:1 ratio is a good starting point). Use enough solvent to ensure the starting material is fully dissolved at room temperature.

  • Reagent Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the stirring solution.

  • Reaction: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). If the reaction is sluggish after 2-4 hours, gently warm the mixture to 40 °C.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully acidify the solution to pH ~2-3 using cold 1M HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude furan carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography as needed.

LiOH_Protocol cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation Dissolve Dissolve Furan Ester in THF/H₂O Add_LiOH Add LiOH·H₂O (2-3 eq) Dissolve->Add_LiOH Stir Stir at RT to 40°C Add_LiOH->Stir Monitor Monitor by TLC Stir->Monitor Acidify Acidify with cold 1M HCl Monitor->Acidify Reaction Complete Extract Extract with Ethyl Acetate Acidify->Extract Isolate Dry & Concentrate Extract->Isolate

Caption: Workflow for LiOH-mediated furan ester hydrolysis.

References

  • Liang, C. et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 468-477. Available at: [Link]

  • Liang, C., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]

  • ACS Publications. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]

  • Gong, W. et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. Available at: [Link]

  • Delliere, A. et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2038. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. (Specific URL not available for the entire book, but the principles are well-established in standard organic chemistry texts).
  • Wang, T. et al. (2015). Copper-Catalyzed Ring Opening of Furans as a Concise Route to Polysubstituted Furans under Mild Conditions. Organic Letters, 17(15), 3798-3801. Available at: [Link]

  • Nicolaou, K. C. et al. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition, 44(9), 1378-82. Available at: [Link]

  • Hirota, M. et al. (1958). On the Ring-opening Reactions of the Furan Compounds. III. On the Condensation of Furfural with Methyl Ethyl Ketone by Alkali. Bulletin of the Chemical Society of Japan, 31(7), 783-786. Available at: [Link]

  • Hayashi, K. et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 581-584. Available at: [Link]

  • Delliere, A. et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers. (This appears to be a duplicate reference in the search results, pointing to the same source as[3]).

  • Koopman, F. et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 90(6), 1741-1753. Available at: [Link]

  • Chemistry Stack Exchange. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?. Available at: [Link]

  • Chen, J. et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry, 18(10), 3037-3046. Available at: [Link]

  • Van de Vyver, S. (2013). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi (Open Repository and Bibliography), University of Liège. Available at: [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]

  • Request PDF. (2025). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. ResearchGate. Available at: [Link]

  • Nicolaou, K. C. et al. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition. Available at: [Link]

  • Van der Padt, A. et al. (2021). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Additives & Contaminants: Part A. Available at: [Link]

  • Nakagawa, Y. et al. (2019). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews, 119(12), 7970-8038. Available at: [Link]

  • Hayashi, K. et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. ResearchGate. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. 4th ed. Wiley. (Specific URL not available for the entire book, but the use of LiOH for ester hydrolysis is a standard method described within).
  • De, S. et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering, 10(9), 2899-2917. Available at: [Link]

  • Siankevich, S. et al. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Molecules, 27(13), 4059. Available at: [Link]

  • Zendy. (2005). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Zendy. Available at: [Link]

  • Nakagawa, Y. et al. (2018). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5‑Hydroxymethylfurfural. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. Furan-2-carboxylate. PubChem Compound Database. Available at: [Link]

  • Organic Chemistry Portal. Furan synthesis. . Available at: [Link]

  • Padwa, A. (1996). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN. Available at: [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros. Available at: [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Available at: [Link]

  • Khan, I. et al. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 9, 775344. Available at: [Link]

  • Tamura, M. et al. (2021). Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. Catalysts, 11(2), 227. Available at: [Link]

  • Dymáček, I. et al. (2015). Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone. Applied Catalysis A: General, 493, 17-26. Available at: [Link]

  • StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter US. Available at: [Link]

  • Google Patents. (2016). KR20160024702A - Synthesis of furan, thiophene, and pyrroles from acetoacetic esters.
  • Wikipedia. (n.d.). 2-Furoic acid. In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Google Patents. (2023). WO2023288035A1 - Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.

Sources

Optimization

Technical Support Center: Enhancing the Stability of 4-Bromo-2-methyl-5-phenyl-3-furoic Acid in Solution

Welcome to the dedicated technical support center for 4-Bromo-2-methyl-5-phenyl-3-furoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mai...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-Bromo-2-methyl-5-phenyl-3-furoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring the integrity and reproducibility of your experiments.

Understanding the Molecule: Structural and Reactivity Insights

4-Bromo-2-methyl-5-phenyl-3-furoic acid is a complex molecule with several key structural features that influence its stability. Understanding these is the first step in troubleshooting and preventing degradation.

  • Furan Ring: The five-membered aromatic furan ring is susceptible to electrophilic attack and can undergo ring-opening reactions under certain conditions.

  • Carboxylic Acid Group: The carboxylic acid moiety is acidic and can be deprotonated, influencing solubility and reactivity. It is also a potential site for decarboxylation, especially at elevated temperatures.[1]

  • Bromo-Substituent: The bromine atom is an electron-withdrawing group, which can influence the electron density of the furan ring and its susceptibility to nucleophilic attack. The carbon-bromine bond can also be susceptible to cleavage, particularly under photolytic conditions.

  • Phenyl and Methyl Groups: These substituents add steric bulk and can influence the molecule's solubility and interaction with its environment.

The interplay of these functional groups dictates the primary degradation pathways you may encounter.

Visualizing Potential Degradation Pathways

To effectively troubleshoot stability issues, it's crucial to visualize the potential chemical transformations your molecule might undergo. The following diagram illustrates the most probable degradation pathways for 4-Bromo-2-methyl-5-phenyl-3-furoic acid based on established reactivity of similar compounds.

Potential Degradation Pathways A 4-Bromo-2-methyl-5-phenyl-3-furoic acid B Hydrolysis Product (Debromination) A->B  Acid/Base Catalysis C Oxidative Products (Ring Opening) A->C  Oxidizing Agents  (e.g., H₂O₂) D Photodegradation Product (Radical Species) A->D  UV/Vis Light Exposure E Decarboxylation Product A->E  Heat

Caption: Major degradation routes for 4-Bromo-2-methyl-5-phenyl-3-furoic acid.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common stability issues encountered during experimental work.

Issue 1: Loss of compound potency over a short period in aqueous solution.

  • Question: I'm observing a rapid decrease in the concentration of my compound in a neutral aqueous solution, even when stored at 4°C. What could be the cause?

  • Answer: Rapid degradation in aqueous solution, even at low temperatures, often points to hydrolysis. The furan ring, especially with its substituents, can be susceptible to hydrolysis, potentially leading to ring opening or debromination. While neutral pH is generally less harsh than acidic or basic conditions, instability can still occur.

    Causality: The polarity of water can facilitate hydrolytic cleavage of the carbon-bromine bond or attack on the furan ring. The rate of this degradation can be influenced by trace metal impurities which can catalyze these reactions.

    Troubleshooting Steps:

    • pH Adjustment: The stability of carboxylic acids in solution is often pH-dependent.[2][3] Determine the optimal pH for stability by conducting a pH-stability profile. Generally, a slightly acidic pH (e.g., pH 4-6) can suppress the hydrolysis of some compounds.

    • Buffer Selection: Use a buffer system to maintain the optimal pH. Common choices include citrate, acetate, or phosphate buffers. The buffer species itself can sometimes influence stability, so it's advisable to test a few options.

    • Minimize Water Content: If your experimental design allows, consider using a co-solvent system (e.g., water/acetonitrile or water/ethanol) to reduce the activity of water and potentially slow down hydrolysis.

Issue 2: Appearance of unknown peaks in my chromatogram after sample preparation.

  • Question: When I analyze my sample by HPLC, I see new, unidentified peaks that were not present in the initial solid material. What are these?

  • Answer: The appearance of new peaks is a classic sign of degradation. These are likely degradation products formed during sample preparation or storage. The nature of these degradants can provide clues about the degradation pathway.

    Causality: The degradation could be triggered by several factors in your sample preparation workflow:

    • Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation of the furan ring.

    • Photodegradation: Exposure to UV or even ambient light can cause cleavage of the C-Br bond or other photochemical reactions.[4]

    • Thermal Stress: Even short exposure to elevated temperatures during dissolution can accelerate degradation.

    Troubleshooting Steps:

    • Protect from Light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to minimize light exposure.

    • Inert Atmosphere: Degas your solvents and consider preparing your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Use of Antioxidants: The addition of a small amount of an antioxidant can be highly effective in preventing oxidative degradation.[5][6][7]

    • Control Temperature: Prepare solutions at room temperature or below, if solubility permits. Avoid heating to dissolve the compound unless absolutely necessary, and if so, for the shortest possible time.

Issue 3: Inconsistent results between different batches of prepared solutions.

  • Question: I'm getting variable results in my assays, and I suspect it's due to the instability of my stock solution. How can I ensure consistency?

  • Answer: Inconsistent results are often a direct consequence of uncontrolled degradation. To achieve reproducible data, you must standardize your solution preparation and storage protocol.

    Causality: The variability can stem from minor differences in:

    • The duration of light exposure during preparation.

    • The headspace volume in your storage vials (more oxygen).

    • The age of the solution.

    • The source and purity of your solvents.

    Troubleshooting Steps:

    • Standardized Protocol: Develop a strict, written protocol for solution preparation, detailing every step from weighing the compound to the final storage conditions.

    • Fresh is Best: Prepare solutions fresh as needed. If storage is unavoidable, conduct a short-term stability study to determine an acceptable "use-by" date for your solutions under your specific storage conditions.

    • Aliquot and Store: If you need to store a stock solution, aliquot it into smaller, single-use volumes. This avoids repeated freeze-thaw cycles and minimizes exposure of the entire stock to air and light each time a sample is taken.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent to dissolve 4-Bromo-2-methyl-5-phenyl-3-furoic acid for long-term storage?

    • A1: For long-term storage, it is generally recommended to store the compound as a solid at low temperature and protected from light. If a stock solution is necessary, a non-aqueous solvent like anhydrous DMSO or ethanol, stored at -20°C or -80°C, is preferable to aqueous solutions. However, the stability in any solvent should be experimentally verified.

  • Q2: How can I quickly assess the stability of my compound in a new formulation?

    • A2: A forced degradation study is an excellent way to quickly assess stability.[8][9][10] By exposing your compound to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light), you can rapidly identify potential degradation pathways and products. This information can then guide the development of a stable formulation.

  • Q3: Are there any specific analytical methods recommended for stability testing of this compound?

    • A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[11][12][13] This involves developing an HPLC method that can separate the parent compound from all potential degradation products. A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and identification of the degradants.

  • Q4: What concentration of antioxidant should I use?

    • A4: The optimal concentration of an antioxidant should be determined experimentally. A good starting point is typically in the range of 0.01% to 0.1% (w/v). It's important to ensure that the chosen antioxidant does not interfere with your downstream assays.

Experimental Protocols

Protocol for Preparing a Stabilized Stock Solution

This protocol provides a starting point for preparing a more stable solution of 4-Bromo-2-methyl-5-phenyl-3-furoic acid.

  • Solvent Preparation:

    • Use high-purity, HPLC-grade solvents.

    • If preparing an aqueous solution, use a buffer system (e.g., 10 mM citrate buffer, pH 5.0).

    • Degas the solvent by sparging with an inert gas (nitrogen or argon) for 15-20 minutes or by sonication under vacuum.

  • Weighing and Dissolution:

    • Accurately weigh the required amount of 4-Bromo-2-methyl-5-phenyl-3-furoic acid in an amber glass vial.

    • Add the degassed solvent to the vial.

    • If necessary, sonicate briefly at room temperature to aid dissolution. Avoid heating.

  • Addition of Stabilizers (Optional):

    • If oxidative degradation is a concern, add an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to a final concentration of 0.05% (w/v).

  • Storage:

    • Tightly cap the vial, ensuring minimal headspace.

    • Wrap the vial in aluminum foil for extra light protection.

    • Store at the lowest practical temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).

Workflow for a Forced Degradation Study

This workflow outlines the steps to intentionally degrade the compound to understand its stability profile.

Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (0.1M HCl, 60°C) F Time-point Sampling (e.g., 0, 2, 4, 8, 24h) A->F B Base Hydrolysis (0.1M NaOH, 60°C) B->F C Oxidation (3% H₂O₂, RT) C->F D Photodegradation (ICH Q1B light exposure) D->F E Thermal Degradation (80°C, solid & solution) E->F G HPLC-DAD/MS Analysis F->G H Quantify Parent Compound G->H I Identify Degradation Products G->I J Determine Degradation Rate H->J K Elucidate Degradation Pathways I->K L Develop Stability-Indicating Method J->L K->L

Caption: A typical workflow for conducting a forced degradation study.

Data Summary Tables

Table 1: Recommended Buffer Systems for Initial Screening

Buffer SystempH RangeConcentration (mM)Notes
Citrate Buffer3.0 - 6.210 - 50Often a good first choice for carboxylic acids.
Acetate Buffer3.8 - 5.810 - 50Another common choice in the acidic to neutral range.
Phosphate Buffer5.8 - 8.010 - 50Useful for exploring stability closer to neutral pH.

Table 2: Common Antioxidants for Stabilization

AntioxidantRecommended Starting Concentration (% w/v)Solvent Compatibility
Butylated Hydroxytoluene (BHT)0.01 - 0.1Good in organic solvents and mixed aqueous/organic systems.
Ascorbic Acid (Vitamin C)0.05 - 0.1Good in aqueous solutions.
Sodium Metabisulfite0.01 - 0.1Effective in aqueous solutions, but can be reactive.

References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. (2021). PMC. [Link]

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. (n.d.). UB. [Link]

  • (PDF) Investigation on the mitigation effects of furfuryl alcohol and 5-hydroxymethylfurfural and their carboxylic acid derivatives in coffee and coffee-related model systems. (2020). ResearchGate. [Link]

  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (2025). ResearchGate. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). Semantic Scholar. [Link]

  • Investigation on the mitigation effects of furfuryl alcohol and 5-hydroxymethylfurfural and their carboxylic acid derivatives in coffee and coffee-related model systems. (2020). PubMed. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). WUR eDepot. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (n.d.). RSC Publishing. [Link]

  • Enhancement of fluorescence and photostability of luminescent radicals by quadruple addition of phenyl groups. (2022). The Royal Society of Chemistry. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). PMC. [Link]

  • Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2023). Journal of Medicinal and Chemical Sciences. [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (n.d.). PMC. [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Biodegradation of aromatic by Pseudomonas mira carboxylic acids. (n.d.). Oxford Academic. [Link]

  • Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. (n.d.). SpringerLink. [Link]

  • Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. (2023). ScienceDirect. [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS. [Link]

  • Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. (2025). ResearchGate. [Link]

  • separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the. (n.d.). Organic Syntheses Procedure. [Link]

  • pH-Dependent Effects of Short-chain Carboxylic Acids and Buffer Systems On Clostridioides difficile in Vitro and in Vivo. (n.d.). PMC. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Bentham Science. [Link]

  • 19.4: Acidic and Basic Character of Carboxylic Acids. (2015). Chemistry LibreTexts. [Link]

  • Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid. (2010). E-Journal of Chemistry. [Link]

  • Dissolution Kinetics of Carboxylic Acids II: Effect of Buffers. (n.d.). PubMed - NIH. [Link]

  • A chemical–electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO 2. (2025). RSC Publishing. [Link]

  • Photophysical and photochemical properties of some 3-bromo-4-alkylamino-N-alkyl-1,8-naphthalimides. (n.d.). ResearchGate. [Link]

  • Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. (n.d.). ResearchGate. [Link]

  • Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. (n.d.). DuEPublico - Uni DUE. [Link]

  • Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. (2025). ResearchGate. [Link]

  • Excited States and Photodebromination of Selected Polybrominated Diphenyl Ethers: Computational and Quantitative Structure—Property Relationship Studies. (2015). MDPI. [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). PubMed. [Link]

  • Borylated and Silylated Heterocyclic Scaffolds and Strategies for their Synthesis. (n.d.). ProQuest. [Link]

  • Efficient Synthesis of Biobased Furoic Acid from Corncob via Chemoenzymatic Approach. (2022). MDPI. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 4-position substitution of furans

Welcome to the technical support center for advanced furan functionalization. As researchers and drug development professionals, you are keenly aware that the furan core is a privileged scaffold in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced furan functionalization. As researchers and drug development professionals, you are keenly aware that the furan core is a privileged scaffold in medicinal chemistry and materials science. However, accessing the C4-position is notoriously challenging due to inherent electronic and steric factors. The C2 and C5 positions are electronically activated and readily undergo electrophilic substitution and metallation, leaving the C3 and C4 positions less reactive.[1][2][3]

This guide is designed to address the specific, practical issues you may encounter in the lab. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and innovate in your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My standard lithiation/bromination protocol is failing to give any C4-substituted product. Why is this happening and what can I do?

Answer:

This is the most common challenge in furan chemistry. The acidity of the α-protons (C2/C5) is significantly higher than the β-protons (C3/C4), meaning that common bases like n-butyllithium (n-BuLi) will almost exclusively deprotonate the C2 or C5 position. Direct electrophilic bromination follows the same regioselectivity.

Troubleshooting Guide: Failed C4-Lithiation/Bromination

Symptom Underlying Cause Recommended Solution & Rationale
Exclusive C2/C5 product formation Kinetic Acidity: The α-protons are kinetically and thermodynamically favored for deprotonation.Strategy 1: Silyl Blocking Group. Introduce a bulky silyl group (e.g., triisopropylsilyl, TIPS) at the C2 position. This sterically hinders the C2 position and electronically directs metallation to the next available site. The silyl group can be easily removed later with a fluoride source like TBAF.[1]
No reaction or decomposition Harsh Conditions: Strong bases at elevated temperatures can lead to furan ring-opening or polymerization.Strategy 2: Directing Group (DG) Assistance. Install a directing group at the C3 position. This is one of the most powerful methods for achieving C4-metallation. The DG coordinates to the organolithium reagent, delivering it to the adjacent C4 position for deprotonation.
Mixture of isomers (C3/C4) Insufficient steric/electronic control. Strategy 3: Halogen-Metal Exchange. Start with a 3,4-dibromofuran. A low-temperature halogen-metal exchange with n-BuLi or i-PrMgCl will selectively occur at one position, allowing for subsequent functionalization.

Featured Protocol: C4-Lithiation via a C3-Directing Group

This protocol utilizes a hydroxymethyl group at the C3 position to direct lithiation to C4. This approach, pioneered by Katritzky and further developed by others, leverages the formation of a stable six-membered chelate.[4]

Step-by-Step Methodology:

  • Starting Material: 2-Triisopropylsilyl-3-(hydroxymethyl)furan. The silyl group at C2 blocks that position, ensuring the directing group at C3 has maximum effect.

  • Solvent & Temperature: Dissolve the starting material in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • Deprotonation: Slowly add 2.2 equivalents of n-butyllithium (n-BuLi) in hexanes. The first equivalent deprotonates the hydroxyl group, and the second deprotonates the C4 position, forming a stable dianion intermediate.

  • Stirring: Allow the reaction to stir at -78 °C for 1-2 hours to ensure complete formation of the C4-lithiated species.

  • Electrophilic Quench: Add your desired electrophile (e.g., iodine, DMF, an aldehyde) slowly at -78 °C.

  • Workup: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Proceed with standard liquid-liquid extraction and chromatographic purification.

  • Desilylation (Optional): Remove the TIPS group using tetrabutylammonium fluoride (TBAF) in THF to yield the 3,4-disubstituted furan.

Question 2: I'm attempting a transition-metal-catalyzed C-H activation at C4, but I'm getting low yields and poor regioselectivity. How can I optimize this?

Answer:

Transition-metal-catalyzed C-H activation is a powerful, atom-economical strategy, but it's highly sensitive to the electronic environment of the furan ring and the choice of catalyst, ligand, and directing group.[2][5] The C3 and C4 C-H bonds are considered unreactive, making catalysis challenging.[2]

Troubleshooting Guide: Inefficient C-H Activation

Symptom Underlying Cause Recommended Solution & Rationale
No reaction or catalyst decomposition Furan as a "Poison": The furan oxygen can coordinate too strongly to the metal center, inhibiting the catalytic cycle.Use a less coordinating solvent. Solvents like 1,2-dichloroethane (DCE) or hexafluoroisopropanol (HFIP) can be superior to THF or dioxane. Also, consider catalysts known for tolerance to heteroatoms, such as specific Rh(III) or Ru(II) complexes.
Reaction stops at low conversion Oxidant Incompatibility: Some oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) can be consumed in side reactions or lead to catalyst deactivation.Screen different oxidants. For oxidative C-H functionalization, the choice is critical. Sometimes a switch from a silver salt to a copper salt, or even using atmospheric oxygen, can dramatically improve results.[6]
C3-functionalization instead of C4 Directing Group Geometry: The directing group is forming a more stable 5-membered metallacycle (directing to C3) instead of a 6-membered one (directing to C4).Modify the directing group. Lengthening the linker of the directing group or changing its coordinating atom can favor the formation of the metallacycle required for C4 activation. For example, switching from a simple amide to an 8-aminoquinoline amide can alter regioselectivity.[7]
Low Yields Steric Hindrance: The coupling partner may be too bulky to approach the C4 position, even after C-H activation.Use a less sterically demanding coupling partner. If arylating, consider using a smaller aryl halide or boronic acid. Also, ensure the ligand on the metal is not excessively bulky.

Visualizing the Strategy: Choosing Your C4-Functionalization Path

The following decision tree can help guide your experimental design based on your starting material and desired product.

G start Goal: Substitute Furan at C4 sub_at_c2_c5 Substituents at C2/C5? start->sub_at_c2_c5 sub_at_c3 Substituent at C3? sub_at_c2_c5->sub_at_c3 Yes no_sub_c2_c5 Block C2/C5 positions first (e.g., with TIPS group) sub_at_c2_c5->no_sub_c2_c5 No dg_possible Is it a directing group (e.g., -CH2OH, -Amide)? sub_at_c3->dg_possible Yes no_sub_c3 Strategy: Cycloaddition/ Retro-Diels-Alder sub_at_c3->no_sub_c3 No no_sub_c2_c5->sub_at_c3 directed_lith Strategy 1: Directed Metallation (e.g., Directed Lithiation) dg_possible->directed_lith Yes consider_install_dg Consider installing a DG at C3 dg_possible->consider_install_dg No end_goal Achieve C4-Substituted Furan no_sub_c3->end_goal Modify intermediate & aromatize directed_lith->end_goal Functionalize with electrophile consider_install_dg->directed_lith ch_activation Strategy 2: Directed C-H Activation ch_activation->end_goal Functionalize via coupling

Caption: Decision workflow for C4-furan substitution strategies.

Question 3: Can I use a Diels-Alder/retro-Diels-Alder strategy to access the C4 position? When is this approach suitable?

Answer:

Absolutely. The Diels-Alder/[4+2] cycloaddition approach is a powerful, albeit longer, route for accessing specific substitution patterns that are difficult to achieve directly on the aromatic furan.[8][9] This strategy is particularly suitable when you need to install functional groups that are incompatible with organometallic reagents or harsh C-H activation conditions.

The Core Concept:

  • [4+2] Cycloaddition: The furan acts as a diene and reacts with a dienophile (e.g., maleimide, dimethyl acetylenedicarboxylate) to form a 7-oxanorbornene adduct.[8][10]

  • Modification: The double bond within the bicyclic adduct can now be selectively functionalized using standard alkene chemistry (e.g., dihydroxylation, epoxidation, hydrogenation). The steric environment of the adduct is completely different from the planar furan, allowing for new regiochemical outcomes.

  • Retro-Diels-Alder: The modified adduct is heated, often under vacuum or in the presence of a trapping agent, to induce a retro-Diels-Alder reaction.[11] This regenerates the aromatic furan ring, now bearing the new substitution pattern.

When to Choose This Method:

  • When direct C-H functionalization or metallation fails.

  • To install sensitive functional groups like hydroxyls or amines at the C3 and C4 positions simultaneously.

  • When you need precise stereochemical control, as the cycloaddition often proceeds with high stereoselectivity (endo/exo).[10]

Mechanism Overview: Diels-Alder/Retro-Diels-Alder Pathway

G cluster_0 1. Cycloaddition cluster_1 2. Modification cluster_2 3. Aromatization furan Furan (Diene) adduct 7-Oxanorbornene Adduct furan->adduct + dienophile Dienophile (e.g., Maleimide) dienophile->adduct adduct_mod Modified Adduct adduct->adduct_mod [Functionalize Alkene] final_furan C4-Substituted Furan adduct_mod->final_furan Heat (Δ) (Retro-Diels-Alder)

Caption: Strategic workflow for the cycloaddition-aromatization route.

Part 2: Comparative Analysis of Key Methodologies

To help you select the optimal route for your target molecule, the following table summarizes the primary strategies for achieving C4-substitution.

Methodology Core Principle Typical Reagents Pros Cons
Blocking Group/Metallation Steric/electronic control via a removable group at C2/C5.TIPS-Cl, n-BuLi, electrophiles, TBAF.Reliable, well-established, versatile for many electrophiles.Multi-step, requires protection/deprotection, cryogenic temperatures.
Directed C-H Activation A C3-substituent directs a transition metal to activate the C4 C-H bond.[12][13]Pd, Rh, or Ru catalysts; directing groups (amides, ketones); oxidants.Atom-economical, avoids pre-functionalization, novel bond formations.Sensitive to substrate, requires catalyst screening, directing group removal needed.[7][14]
Cycloaddition/Retro-DA Temporary dearomatization to enable functionalization, followed by rearomatization.Dienophiles (maleimides, alkynes), heat.Access to dense and unique substitution patterns, high stereocontrol.Multi-step, thermodynamically demanding retro-reaction, limited atom economy.[11][15]
Modular Synthesis from Acyclic Precursors Building the furan ring with the desired C4-substituent already in place.[16][17]Propargyl alcohols, acid chlorides, Pd/Cu catalysts.[18][19]Highly flexible, allows for tetra-substituted furans, programmable.[18][19]Not a direct functionalization of a furan core, requires de novo synthesis.

References

  • Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy. ResearchGate.[Link]

  • Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy. PMC.[Link]

  • Metal-catalyzed Furan Synthesis. A Review. Huddersfield Repository.[Link]

  • Recent Progress in the Synthesis of Furan. Organic Chemistry Portal.[Link]

  • Synthesis of multi-substituted furan rings. University of Wollongong Research Online.[Link]

  • Catalytic C−H Functionalization of Unreactive Furan Cores in Bio‐Derived Platform Chemicals. ResearchGate.[Link]

  • Directing-Group-Free, Carbonyl Group-Promoted Catalytic C–H Arylation of Bio-Based Furans. ResearchGate.[Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.[Link]

  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Royal Society of Chemistry.[Link]

  • Different strategies for transition‐metal‐catalyzed C−H... ResearchGate.[Link]

  • Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. 2.1 Regioselective Lithiation of 2-Silylated-3-substituted Furan Rings. ACS Publications.[Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. PMC.[Link]

  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC.[Link]

  • Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Organic Chemistry Portal.[Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. PMC.[Link]

  • Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. ResearchGate.[Link]

  • Photocatalysis and Transition-Metal-Catalyzed Reactions of Furane-Derivatives. Hector Fellow Academy.[Link]

  • Transition Metal Catalyzed Furans Synthesis - 1st Edition. Elsevier.[Link]

  • C−H Activation Based Functionalization of Furfural Derivatives. ResearchGate.[Link]

  • Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. PMC.[Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Royal Society of Chemistry.[Link]

  • Steering the Mechanism of the Furan-Maleimide Retro-Diels- Alder Reaction to a Sequential Pathway with an External Force. ChemRxiv.[Link]

  • Retro diels alder reaction as a cleavable linker in dna/rna applications.
  • Classical directing group strategy for the functionalization of C−H bonds. ResearchGate.[Link]

  • Substituent effects on the reversibility of furan-maleimide cycloadditions. Semantic Scholar.[Link]

  • Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 4-Bromo-2-methyl-5-phenyl-3-furoic acid

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-methyl-5-phenyl-3-furoic acid. Designed for researchers and drug development professionals, this document moves be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-methyl-5-phenyl-3-furoic acid. Designed for researchers and drug development professionals, this document moves beyond a simple spectral prediction. It delves into the causal relationships between molecular structure and spectral features, offers a robust experimental framework, and compares the target molecule's expected spectrum with related structural motifs to provide a comprehensive analytical context.

The Analytical Challenge: Unambiguous Elucidation of a Multi-substituted Heterocycle

The structural confirmation of complex organic molecules like 4-Bromo-2-methyl-5-phenyl-3-furoic acid is a non-trivial task. With multiple substituents—a halogen, an alkyl group, an aryl group, and a carboxylic acid—on a heterocyclic furan core, the potential for isomeric confusion is high. ¹H NMR spectroscopy stands as the primary, non-destructive technique for elucidating such structures. The precise chemical shift, integration, and multiplicity of each proton signal provide a unique fingerprint, allowing for definitive structural assignment. This guide will deconstruct the expected ¹H NMR spectrum of the title compound, grounding the analysis in first principles and comparative data from simpler, analogous structures.

Predicted ¹H NMR Spectral Analysis

The key to interpreting the spectrum of 4-Bromo-2-methyl-5-phenyl-3-furoic acid lies in recognizing that the furan ring itself is fully substituted and thus will not contribute any signals from ring protons. The spectrum is therefore simplified, comprising signals only from the methyl, phenyl, and carboxylic acid protons.

Caption: Structure of 4-Bromo-2-methyl-5-phenyl-3-furoic acid with key proton groups labeled.

Analysis by Proton Environment
  • Methyl Protons (Hₐ): The methyl group at the C2 position is adjacent to the furan oxygen and the C3-carboxylic acid group. It has no adjacent protons, so it will appear as a sharp singlet . Based on data for 2-methylfuran, where the methyl protons appear around 2.26 ppm in CDCl₃, we can predict a similar starting point[1]. The presence of the electron-withdrawing carboxylic acid group at the adjacent C3 position will likely induce a slight downfield shift.

  • Phenyl Protons (Hₑ, Hₒ, Hₘ): The phenyl group at the C5 position will exhibit signals in the aromatic region, typically between 7.0 and 8.0 ppm[2][3]. Due to the connection to the heterocyclic ring, free rotation may be somewhat hindered, and the electronic environment of the ortho, meta, and para protons will be distinct. This will likely result in a complex multiplet integrating to 5 protons. The ortho-protons are expected to be the most deshielded due to proximity to the furan ring system.

  • Carboxylic Acid Proton (Hₑ): This proton is the most deshielded in the molecule. It will appear as a broad singlet at a significant downfield chemical shift, typically in the range of 10-13 ppm[4]. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange[5]. In aprotic solvents like CDCl₃ or DMSO-d₆, it is readily observable[6][7]. However, in the presence of trace amounts of water (D₂O), this proton can exchange, leading to signal broadening or even disappearance[5][8].

Comparative Data from Simpler Analogs

To build confidence in our predictions, we can compare them with experimental data from simpler, related molecules. This comparative approach is fundamental to spectral interpretation.

CompoundProton EnvironmentTypical Chemical Shift (δ, ppm)Rationale for ComparisonSource(s)
2-Methylfuran -CH₃ on furan ring~2.26 (in CDCl₃)Establishes a baseline for the methyl group shift without other substituents.[1][9]
3-Furoic Acid -COOH~12.26 (in CDCl₃)Provides a reference for the carboxylic acid proton on a furan ring.[6]
Furan H-2, H-5~7.44 (in CDCl₃)Demonstrates the chemical shift of protons directly on the furan ring, highlighting the effect of substitution.[10]
Toluene -CH₃ on phenyl ring~2.36 (in DMSO-d₆)Contrasts the shielding of a methyl group on an aromatic ring versus a furan ring.[11]

This comparison validates our predicted ranges. The methyl group in our target molecule is expected to be slightly downfield of 2.26 ppm, and the carboxylic acid proton should be well within the 10-13 ppm range.

Predicted ¹H NMR Data Summary

The following table summarizes the expected ¹H NMR data for 4-Bromo-2-methyl-5-phenyl-3-furoic acid when analyzed in a non-protic deuterated solvent like CDCl₃ or DMSO-d₆.

Proton LabelIntegrationMultiplicityPredicted Chemical Shift (δ, ppm)Rationale
Hₐ (-CH₃)3HSinglet (s)2.3 - 2.5Alkyl group on an electron-rich furan ring, adjacent to an electron-withdrawing group.
Hₑ, Hₒ, Hₘ (-C₆H₅)5HMultiplet (m)7.3 - 7.8Aromatic protons deshielded by ring current and influenced by the attached furan moiety.
Hₑ (-COOH)1HBroad Singlet (br s)10.0 - 13.0Highly deshielded acidic proton, subject to hydrogen bonding and solvent effects.[4][6][7]

Experimental Protocols for High-Fidelity Data Acquisition

The quality of ¹H NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameter selection. The following protocols are designed to be self-validating, ensuring high-resolution, artifact-free spectra.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-25 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Filter through glass wool into a clean NMR tube prep3->prep4 acq1 Insert sample & lock on deuterium signal prep4->acq1 acq2 Shim magnetic field for homogeneity acq1->acq2 acq3 Set acquisition parameters (SW, NS, D1, AQ) acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Fourier Transform FID acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate signals & pick peaks proc3->proc4 proc5 Assign signals to protons proc4->proc5

Caption: Standardized workflow for acquiring and analyzing a high-quality 1H NMR spectrum.

Step-by-Step Sample Preparation Protocol

Causality: The goal of this protocol is to create a homogenous, particle-free solution to ensure sharp, well-resolved NMR signals. Suspended solids will degrade magnetic field homogeneity, causing broad peaks.[12]

  • Weighing: Accurately weigh between 5-25 mg of 4-Bromo-2-methyl-5-phenyl-3-furoic acid.[13] This quantity is optimal for achieving a good signal-to-noise ratio in a reasonable time for a small molecule.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice for carboxylic acids as it helps in observing the acidic proton. CDCl₃ is also a common choice. Use approximately 0.6-0.7 mL of solvent.[12][14] Using a deuterated solvent is critical to avoid large solvent signals obscuring the analyte signals and to provide a lock signal for the spectrometer.[14]

  • Dissolution: Dissolve the sample completely in the solvent, using a clean secondary vial. Gentle vortexing may be required.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm).[11]

  • Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool. Do not use cotton, as it can introduce impurities. Filter the sample solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[13]

  • Labeling: Clearly label the NMR tube with the sample identification.[15]

Step-by-Step Data Acquisition Protocol (400 MHz Spectrometer)

Causality: These parameters are chosen to balance signal-to-noise, resolution, and experiment time for a standard structural elucidation experiment.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Set Spectral Width (SW): Set the spectral width to encompass all expected signals. A range of -2 to 16 ppm is generally sufficient for most organic molecules, including the carboxylic acid proton.[16][17]

  • Set Acquisition Time (AQ): An acquisition time of 3-4 seconds is typically adequate for good digital resolution of sharp peaks.[16][18]

  • Set Relaxation Delay (D1): A relaxation delay of 1.5-2.0 seconds is a good starting point. For truly quantitative measurements where full relaxation of all nuclei is required, D1 should be at least 5 times the longest T1 relaxation time.[16][19]

  • Set Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio. The signal-to-noise improves with the square root of the number of scans.[18]

  • Receiver Gain (RG): Use the automatic receiver gain adjustment (rga) command to set the optimal amplification of the signal without clipping the FID.[18][19]

  • Acquisition: Run the experiment.

  • Processing: After acquisition, perform a Fourier transform on the FID, followed by phase correction and baseline correction to produce the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Conclusion

The ¹H NMR spectrum of 4-Bromo-2-methyl-5-phenyl-3-furoic acid is predicted to be relatively simple and highly informative. The presence of a singlet for the methyl group, a complex multiplet for the phenyl group, and a characteristic broad singlet for the carboxylic acid proton, combined with the absence of any signals from the furan ring itself, provides a definitive spectral fingerprint. By following the robust experimental protocols outlined in this guide and leveraging comparative data from related structures, researchers can confidently acquire and interpret high-fidelity NMR data for unambiguous structural verification. This systematic approach, grounded in scientific principles, is essential for advancing research and development in chemical and pharmaceutical sciences.

References

  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Available at: [Link]

  • University of Missouri. (n.d.). 7. THE ACQUISITION PARAMETERS. Available at: [Link]

  • Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). sample preparation — NMR Spectroscopy. Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • Nanalysis. (2021). NMR acquisition parameters and qNMR. Available at: [Link]

  • HMDB. (n.d.). NMR data acquisition. Available at: [Link]

  • Schah-Mohammedi, P., et al. (2013). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2022). Protons Carboxylic acids in 1H NMR. r/OrganicChemistry. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • Chemistry Steps. (2024). 1H NMR Chemical Shift Values Table. Available at: [Link]

  • University of California, Irvine. (n.d.). Tables For Organic Structure Analysis. Available at: [Link]

Sources

Comparative

Strategic Spectral Profiling: Distinguishing Bromo-Furan Carboxylic Acids via ATR-FTIR

Executive Summary In the synthesis of complex heterocyclic pharmaceutical intermediates, the precise identification of functionalized furan rings is critical. Bromo-furan carboxylic acids represent a challenging class of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex heterocyclic pharmaceutical intermediates, the precise identification of functionalized furan rings is critical. Bromo-furan carboxylic acids represent a challenging class of synthons where the electron-rich furan ring, the polar carboxylic acid, and the heavy halogen substituent create a complex vibrational landscape.

This guide compares the High-Resolution ATR-FTIR (Attenuated Total Reflectance) profiling method against standard transmission IR and orthogonal NMR techniques. We demonstrate that while FTIR is the superior tool for rapid functional group screening (distinguishing acids from esters), it requires specific "fingerprint" interpretation to confirm bromination patterns effectively.

Technical Deep Dive: The Spectral Signature

The infrared spectrum of a bromo-furan carboxylic acid is a superposition of three distinct vibrational domains. Successful interpretation requires isolating these domains to avoid false positives from precursors (e.g., furoic acid) or by-products (e.g., esters).

Domain A: The Carboxylic Acid (The "Anchor")

The carboxylic acid moiety provides the most dominant features in the spectrum, serving as the initial confirmation of the core scaffold.

  • O-H Stretch (Dimer): A very broad, intense band spanning 2500–3300 cm⁻¹ . In solid samples, this is almost always the dimer form, centered near 3000 cm⁻¹, often obscuring C-H stretching bands.

  • C=O Stretch: A sharp, intense peak typically found between 1690–1730 cm⁻¹ . Conjugation with the furan ring usually lowers this frequency compared to aliphatic acids (which appear >1710 cm⁻¹).

Domain B: The Furan Ring (The "Scaffold")

Furan derivatives exhibit characteristic ring breathing and stretching modes that distinguish them from phenyl or aliphatic chains.

  • =C-H Stretch: Weak to medium bands >3000 cm⁻¹ (typically 3100–3150 cm⁻¹).

  • Ring Stretching (C=C): Two or more bands in the 1560–1600 cm⁻¹ region.

  • Ring Breathing: Sharp bands in the 1000–1200 cm⁻¹ range, often sensitive to substitution patterns.

Domain C: The Bromine Substituent (The "Fingerprint")

This is the most difficult region to interpret due to the "heavy atom effect."

  • C-Br Stretch: Unlike lighter atoms, the C-Br bond vibrates at low frequencies, typically 515–690 cm⁻¹ .

  • Diagnostic Value: The appearance of a strong band in this low-frequency region, combined with the loss of specific C-H wagging modes (from the unsubstituted position), confirms bromination.

Comparative Analysis: Performance vs. Alternatives

This section compares the diagnostic utility of ATR-FTIR against common alternatives in the context of drug development workflows.

Scenario 1: Distinguishing Target (Acid) from Precursor (Ester)
  • Alternative: 1H-NMR (Effective but slow).

  • FTIR Performance: Superior for Screening.

    • Differentiation: The presence of the broad O-H dimer band (2500–3300 cm⁻¹) in the acid is unmistakable. Esters lack this feature completely and show a C=O shift to higher frequencies (~1735–1750 cm⁻¹).

    • Throughput: FTIR offers <1 minute analysis time vs. 15+ minutes for NMR sample prep and acquisition.

Scenario 2: Confirming Bromination (Bromo-furan vs. Furan)
  • Alternative: Mass Spectrometry (MS).[1][2]

  • FTIR Performance: Moderate/Complementary.

    • Differentiation: Bromination is confirmed by the appearance of the C-Br stretch (515–690 cm⁻¹) and the shift of furan ring modes. However, the "Fingerprint Region" (<1500 cm⁻¹) is complex.[3][4]

    • Limitation: Distinguishing regioisomers (e.g., 2-bromo vs. 3-bromo) solely by FTIR is risky without a reference standard.

    • Recommendation: Use FTIR to confirm reaction completion (halogen addition), but use NMR for regioselectivity confirmation.

Summary Data Table: Peak Assignments
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
Carboxylic Acid O-H Stretch2500 – 3300Strong, BroadDiagnostic for Acid; "Hairy beard" shape
Carboxylic Acid C=O[4][5][6] Stretch1690 – 1730Strong, SharpConjugation with Furan lowers freq.
Carboxylic Acid C-O Stretch1210 – 1320StrongOften coupled with O-H bend
Furan Ring =C-H Stretch3100 – 3160WeakDistinct from aliphatic C-H (<3000)
Furan Ring C=C Ring Stretch1560 – 1600MediumCharacteristic doublet often seen
Bromine C-Br Stretch515 – 690Medium/StrongKey differentiator ; Fingerprint region
Bromine Ring Perturbation800 – 1000VariableShifts relative to unsubstituted furan

Experimental Protocol: High-Resolution ATR-FTIR

To ensure reproducible spectral data, specifically for solid pharmaceutical intermediates, the following ATR (Attenuated Total Reflectance) protocol is recommended. This method minimizes sample preparation errors common in KBr pellet transmission methods.

Step 1: Instrument Setup
  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

  • Crystal: Diamond or ZnSe ATR crystal (Diamond is preferred for hard crystalline solids).

  • Resolution: Set to 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 32 scans (64 recommended for signal-to-noise improvement in the fingerprint region).

Step 2: Sample Preparation
  • Ensure the crystal surface is chemically clean (wipe with isopropanol).

  • Place approximately 2–5 mg of the solid bromo-furan carboxylic acid directly onto the crystal sweet spot.

  • Critical Step: Apply high pressure using the anvil clamp. Ensure the "force gauge" (if available) reads in the optimal green zone. Good contact is essential to resolve the low-frequency C-Br bands.

Step 3: Data Acquisition & Processing
  • Acquire Background (Air) spectrum first.

  • Acquire Sample spectrum.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission library data is needed).

  • Baseline Correction: Use a multi-point baseline correction if the broad O-H band causes significant drift.

Decision Logic & Workflow Visualization

Diagram 1: Spectral Interpretation Decision Tree

This logic flow guides the researcher through the critical "Yes/No" checkpoints to identify the molecule.

Spectral_Logic Start Start: Analyze Spectrum Check_CO Check 1690-1760 cm⁻¹ Is a sharp C=O peak present? Start->Check_CO Check_OH Check 2500-3300 cm⁻¹ Is there a Broad O-H band? Check_CO->Check_OH Yes Not Carbonyl Not Carbonyl Check_CO->Not Carbonyl No Check_Furan Check 3100-3160 cm⁻¹ Are =C-H peaks present? Check_OH->Check_Furan Yes (Acid) Result_Ester Likely Ester/Aldehyde (No Acid OH) Check_OH->Result_Ester No (Sharp C-H only) Check_Br Check 515-690 cm⁻¹ Is a C-Br band present? Check_Furan->Check_Br Yes Result_Aliphatic Likely Aliphatic (No Ar-H) Check_Furan->Result_Aliphatic No Result_Target TARGET IDENTIFIED: Bromo-Furan Acid Check_Br->Result_Target Yes Non-Halogenated\nFuran Acid Non-Halogenated Furan Acid Check_Br->Non-Halogenated\nFuran Acid No Result_Acid Confirmed: Carboxylic Acid Result_Furan Confirmed: Furan Core

Caption: Decision logic for confirming Bromo-Furan Carboxylic Acid identity. Note the sequential validation of the Carbonyl, Hydroxyl, Aromatic, and Halogen domains.

Diagram 2: Experimental Workflow (ATR-FTIR)

Experiment_Workflow Prep 1. Sample Prep (Dry Solid) Clean 2. Clean Crystal (Isopropanol) Prep->Clean Background 3. Background Scan (Air) Clean->Background Load 4. Load Sample (High Pressure) Background->Load Scan 5. Acquire Spectrum (32-64 Scans) Load->Scan Analyze 6. Analyze Regions (Fingerprint & Functional) Scan->Analyze

Caption: Step-by-step ATR-FTIR workflow ensuring optimal signal-to-noise ratio for low-frequency halogen detection.

References

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Michigan State University (MSU). Infrared Spectroscopy - Carboxylic Acids. Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • NIST Chemistry WebBook. Furan, 3-bromo- Spectral Data. Retrieved from [Link]

  • Specac. Interpreting Infrared Spectra: The Fingerprint Region. Retrieved from [Link]

Sources

Validation

Advanced Characterization of Brominated Furoic Acids: A Comparative Mass Spectrometry Guide

Part 1: Executive Summary & Core Directive Brominated furoic acids (BFAs), such as 5-bromo-2-furoic acid, are critical structural motifs in medicinal chemistry and significant disinfection by-products (DBPs) in water tre...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Brominated furoic acids (BFAs), such as 5-bromo-2-furoic acid, are critical structural motifs in medicinal chemistry and significant disinfection by-products (DBPs) in water treatment. Their analysis presents a unique challenge: distinguishing the labile carbon-bromine (C-Br) bond behavior from the robust furan ring fragmentation.

This guide moves beyond basic spectral libraries. We analyze the mechanistic fragmentation pathways that differentiate BFAs from their chlorinated analogs and regioisomers. We compare Electron Ionization (EI) and Electrospray Ionization (ESI) modalities, providing a self-validating experimental protocol for unambiguous identification.

Part 2: Methodology Comparison (EI vs. ESI)

The choice of ionization technique dictates the observed fragmentation landscape. For BFAs, the decision hinges on whether the goal is structural elucidation (fingerprinting) or trace quantification.

Table 1: Ionization Modality Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary State Gas-phase (Hard Ionization, 70 eV)Liquid-phase (Soft Ionization)
Polarity Mode Positive (

)
Negative (

)
Molecular Ion Weak to Moderate intensityDominant (Base Peak)
Fragmentation Extensive (C-Br cleavage, Ring opening)Minimal (requires MS/MS or CID)
Key Application Structural elucidation, Library matchingTrace quantification, Biological matrices
Limit of Detection ng range (GC-MS)pg range (LC-MS/MS)

Expert Insight: While ESI is superior for sensitivity in biological fluids, EI is the gold standard for structural confirmation of BFAs due to the rich "fingerprint" provided by the furan ring disintegration.

Part 3: Fragmentation Mechanics & Pathways

Understanding the fragmentation of 5-bromo-2-furoic acid (MW 190/192) requires tracking two independent variables: the isotopic pattern of bromine (


) and the stability of the furan ring .
The Fragmentation Cascade (EI Mode)

Upon 70 eV electron impact, the molecular ion (


) undergoes two competing primary pathways:
  • Decarboxylation (Pathway A): The most energetically favorable route. The radical cation loses neutral

    
     (44 Da) to form the bromofuran radical cation (
    
    
    
    146/148).
  • Dehydroxylation (Pathway B): Loss of the hydroxyl radical (

    
    ) from the carboxylic acid group, yielding the acylium ion (
    
    
    
    173/175).

Secondary Fragmentation: The bromofuran intermediate is unstable. It ejects the bromine atom (radical loss) to form the furanyl cation (


 67), or undergoes ring opening via CO loss (

118/120).
Visualization of Signaling Pathways (DOT)

BFA_Fragmentation cluster_legend Key Mechanism M_Ion Molecular Ion (M+) m/z 190 / 192 (1:1 Ratio) Acyl_Ion Acylium Ion [M - OH]+ m/z 173 / 175 M_Ion->Acyl_Ion - OH (17 Da) BromoFuran Bromofuran Radical [M - CO2]+ m/z 146 / 148 M_Ion->BromoFuran - CO2 (44 Da) (Dominant) Acyl_Ion->BromoFuran - CO (28 Da) Furan_Cat Furan Cation [C4H3]+ m/z 67 BromoFuran->Furan_Cat - Br (79/81 Da) (Homolytic Fission) Ring_Open Acetylene Ion [C2H2]+ m/z 26 Furan_Cat->Ring_Open - C2H2O (Ring Disintegration) Text Br Isotope Pattern is retained until 'Furan Cation' stage

Figure 1: Electron Ionization (EI) fragmentation pathway of 5-bromo-2-furoic acid. Note the retention of the isotopic doublet until bromine ejection.

Part 4: Comparative Analysis (Brominated vs. Chlorinated)

Distinguishing BFAs from Chlorinated Furoic Acids (CFAs) is critical in environmental screening (e.g., distinguishing "MX" analogs).

Table 2: Halogen-Specific Spectral Signatures
ParameterBrominated (5-Br-2-FA)Chlorinated (5-Cl-2-FA)Mechanistic Cause
Isotope Pattern 1:1 Doublet (

,

)
3:1 Doublet (

,

)
Natural abundance of

vs

.
C-X Bond Energy Weak (~276 kJ/mol)Strong (~338 kJ/mol)C-Br bond cleaves more readily, reducing molecular ion intensity.
Mass Defect Negative (Mass deficient)PositiveBr has a significant mass defect; useful for exact mass filtering.
Base Peak (EI)

146/148 (

)

146 (

or

)
Cl stabilizes the ring more effectively than Br.
Neutral Loss Loss of Br (

)
Loss of HCl (

)
Elimination of H-X is favored for Chlorine; Radical loss for Bromine.

Diagnostic Rule: If the spectrum shows a "twin tower" peak cluster (equal height) separated by 2 Da, it is Brominated. If the cluster is 3:1, it is Chlorinated.

Part 5: Validated Experimental Protocol

This protocol is designed for the identification of trace BFAs in complex matrices (e.g., cell media or wastewater) using LC-MS/MS (Triple Quadrupole).

Sample Preparation (Solid Phase Extraction)
  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) sorbent (e.g., Oasis HLB), 60 mg.

  • Conditioning: 3 mL MeOH followed by 3 mL acidified water (pH 2 with Formic Acid).

  • Loading: Load sample at 1 mL/min.

  • Wash: 5% MeOH in water (removes salts/proteins).

  • Elution: 100% MeOH (2 x 1 mL). Crucial: BFAs are polar; do not over-dry.

LC-MS/MS Parameters (Negative Mode)
  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Ion Source: Electrospray Ionization (ESI-).[1]

    • Spray Voltage: -2.5 kV (Negative mode is essential for acidic protons).

    • Capillary Temp: 320°C.

MRM Transitions (Quantification & Qualification)

For 5-bromo-2-furoic acid (Precursor


 189/191):
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 189 (

)
14515Decarboxylation (

)
Qualifier 1 191 (

)
14715Isotope Confirmation
Qualifier 2 189 (

)
7935Bromide ion ejection (

)

Self-Validation Step: The ratio of the Quantifier (189->145) to Qualifier 1 (191->147) must be 1:1 . Any deviation indicates co-eluting interference or incorrect peak picking.

References

  • Richardson, S. D., et al. (2003). Tribromopyrrole, brominated acids, and other disinfection byproducts produced by disinfection of drinking water rich in bromide.[2] Environmental Science & Technology.[3] Link

  • Zwiener, C., & Richardson, S. D. (2005). Analysis of disinfection by-products in drinking water by LC-MS and related techniques. Trends in Analytical Chemistry. Link

  • Pavón, J. L. P., et al. (2008). Determination of haloacetic acids in water by ion chromatography-mass spectrometry. Journal of Chromatography A. Link

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 5-bromo-2-furoic acid. NIST Chemistry WebBook. Link

  • Wagner, E. D., & Plewa, M. J. (2017). CHO cell cytotoxicity and genotoxicity analyses of disinfection by-products: An updated review. Journal of Environmental Sciences. Link

Sources

Comparative

Comparative Reactivity Profile: 4-Bromo vs. 4-Chloro Furoic Acid Derivatives

The following guide provides an in-depth technical comparison of 4-bromo and 4-chloro furoic acid derivatives, designed for researchers in medicinal chemistry and process development. Executive Summary: The Halogen Trade...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-bromo and 4-chloro furoic acid derivatives, designed for researchers in medicinal chemistry and process development.

Executive Summary: The Halogen Trade-Off

In the functionalization of furoic acid scaffolds, the choice between 4-bromo-2-furoic acid and 4-chloro-2-furoic acid is not merely a matter of availability; it dictates the synthetic strategy.

  • 4-Bromo Derivatives: The "High-Performance" candidate. It offers superior kinetics in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) due to a weaker C-X bond. However, it suffers from "Halogen Dance" instability under basic lithiation conditions, leading to regio-scrambling.

  • 4-Chloro Derivatives: The "Site-Fidelity" candidate. The stronger C-Cl bond renders it inert to many standard coupling conditions (requiring specialized ligands) but provides excellent stability against migration during directed lithiation, allowing for precise multi-functionalization strategies.

Mechanistic & Reactivity Analysis[1]

Oxidative Addition and Cross-Coupling

The rate-determining step in most Pd-catalyzed couplings of electron-rich heterocycles (like furans) is oxidative addition . The electron-rich nature of the furan ring increases the electron density at the metal center, theoretically aiding oxidative addition, but the bond dissociation energy (BDE) of the C-X bond remains the primary discriminator.

Parameter4-Bromo-2-Furoic Acid4-Chloro-2-Furoic AcidImpact
C-X Bond Energy ~68 kcal/mol~81 kcal/molCl requires higher activation energy (

).
Oxidative Addition Fast / FacileSlow / Rate-LimitingBr works with Pd(PPh

)

; Cl needs Buchwald ligands (e.g., XPhos).
Catalyst Loading Low (1-3 mol%)High (5-10 mol%)Cost implication for scale-up.
The "Halogen Dance" Phenomenon (Base-Catalyzed Migration)

Under lithiation conditions (e.g., using LDA or


-BuLi for C-5 functionalization), 3- and 4-halofurans are prone to the "Halogen Dance"—a base-catalyzed mechanism where the halogen migrates to the thermodynamically more stable 

-position (C-2 or C-5).
  • Bromo-Furans: Highly susceptible. Attempting to lithiate C-5 often results in the bromine migrating from C-4 to C-5.

  • Chloro-Furans: Resistant. The C-Cl bond is strong enough to resist the metal-halogen exchange necessary for propagation, preserving the 4-position substitution pattern.

Visualizing the Divergence

The following diagram illustrates the divergent pathways: the "Dance" risk with Bromine vs. the "Coupling Barrier" with Chlorine.

ReactivityPathways Start 4-Halo-2-Furoic Acid Br_Path X = Bromine (Weaker Bond) Start->Br_Path Cl_Path X = Chlorine (Stronger Bond) Start->Cl_Path Suzuki_Br Pd(0) Coupling (Standard Ligands) Br_Path->Suzuki_Br Fast Oxidative Addn. Lith_Br Lithiation (LDA) Br_Path->Lith_Br Base Treatment Scramble Halogen Dance (Regio-Scrambling) Lith_Br->Scramble High Risk Suzuki_Cl Pd(0) Coupling (Specialized Ligands) Cl_Path->Suzuki_Cl Slow Oxidative Addn. Lith_Cl Lithiation (LDA) Cl_Path->Lith_Cl Base Treatment Stable C-5 Functionalization (Site Retention) Lith_Cl->Stable High Fidelity

Figure 1: Decision matrix for substrate selection based on intended downstream chemistry.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 4-Bromo-2-Furoic Acid

Best for: Rapid library generation where the 4-position is the final diversity point.

Reagents:

  • Substrate: 4-Bromo-2-furoic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (3 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 M aq., 3.0 equiv)
  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: Charge a reaction vial with the furan substrate, boronic acid, and base. Evacuate and backfill with Argon (x3).

  • Solvation: Add degassed 1,4-dioxane.

  • Catalyst Addition: Add Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Seal and heat to 80 °C for 4–6 hours.

    • Note: The reaction is typically complete when the spot for the bromide disappears on TLC (usually more polar than product).

  • Workup: Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid), extract with EtOAc, and purify via reverse-phase HPLC or crystallization.

Protocol B: Suzuki-Miyaura Coupling of 4-Chloro-2-Furoic Acid

Best for: Late-stage functionalization where the chloride was preserved through earlier steps.

Reagents:

  • Substrate: 4-Chloro-2-furoic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst System: Pd

    
    (dba)
    
    
    
    (2 mol%) + XPhos or SPhos (4-8 mol%)
    • Rationale: Standard triphenylphosphine ligands are insufficient to promote oxidative addition into the electron-rich C-Cl bond.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene/Water (10:1)

Procedure:

  • Pre-complexation: In a separate vial, stir Pd

    
    (dba)
    
    
    
    and XPhos in toluene for 10 mins at RT to generate the active catalytic species (L
    
    
    Pd
    
    
    ).
  • Reaction Assembly: Add the pre-formed catalyst solution to the mixture of substrate, boronic acid, and base.

  • Reaction: Heat to 100–110 °C (reflux) for 12–18 hours.

    • Critical Control Point: Higher temperature is required to overcome the activation energy barrier of the C-Cl bond.

  • Workup: Similar to Protocol A, but requires more rigorous filtration to remove palladium black which often precipitates at high loads.

Quantitative Comparison Data

The following table summarizes typical performance metrics derived from comparative furan chemistry literature.

Feature4-Bromo Derivative4-Chloro Derivative
Standard Suzuki Yield (Pd(PPh

)

)
85 - 95% < 10% (No Reaction/Recovery)
Advanced Suzuki Yield (Buchwald Ligands)90 - 98%75 - 88%
Lithiation Selectivity (at -78°C)Poor (Mixture of C-5 Li and scrambled products)Excellent (Exclusive C-5 Li)
Commercial Availability High (Standard Reagent)Low (Often Custom Synthesis)
Cost ModerateHigh (due to scarcity)

References

  • Mechanistic Insight on Halogen Dance

    • Title: Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans[2]

    • Source:Journal of Organic Chemistry
    • Link:[Link]

    • Context: Defines the thermodynamic driving force causing bromine migr
  • Suzuki Coupling Protocols (Furan Specifics)

    • Title: Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran
    • Source:Tetrahedron
    • Link:[Link]

    • Context: Establishes the reactivity order of halogen
  • General Pd-Catalysis Trends

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds[3][4]

    • Source:Chemical Reviews
    • Link:[Link]

    • Context: Foundational text on oxidative addition r
  • Synthesis of Furoic Acid Derivatives

    • Title: Preparation of 2-Furancarboxylic Acid[5][6][7]

    • Source:Organic Syntheses
    • Link:[Link]

    • Context: Baseline protocol for furoic acid synthesis, adaptable for halogen

Sources

Validation

HPLC Method Development Guide: Furoic Acid Isomers (2-FA / 3-FA)

Topic: HPLC Retention Times and Method Development for Furoic Acids Content Type: Publish Comparison Guide Executive Summary Furoic acids, specifically 2-furoic acid (2-FA) and its isomer 3-furoic acid (3-FA) , are criti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Times and Method Development for Furoic Acids Content Type: Publish Comparison Guide

Executive Summary

Furoic acids, specifically 2-furoic acid (2-FA) and its isomer 3-furoic acid (3-FA) , are critical analytes in two distinct fields: food chemistry (as furfural degradation products) and pharmaceutical synthesis (as metabolic intermediates).[1]

This guide compares the two dominant separation strategies—Ion Exclusion Chromatography (IEC) and Reversed-Phase Chromatography (RP-HPLC) . While IEC is the industry standard for complex fermentation broths, this guide argues that RP-HPLC on C18 phases offers superior resolution and speed for isomer separation , provided that pH is precisely controlled.

Strategic Method Selection: The "Matrix-First" Approach

Do not select a column based on the analyte alone. Select based on the matrix .

FeatureMethod A: Ion Exclusion (IEC) Method B: Reversed-Phase (RP-HPLC)
Primary Column Sulfonated PS-DVB (e.g., Aminex HPX-87H, Coregel 87H)C18 / Phenyl-Hexyl (e.g., Zorbax Eclipse, Luna C18)
Mechanism Donnan exclusion + Hydrophobic adsorptionHydrophobic partitioning + pKa control
Best For Complex Matrices (Fruit juices, fermentation broth) containing sugars.High Purity/Speed (Pharma QC, synthetic reaction monitoring).
Run Time Slow (20–35 min)Fast (4–10 min)
Isomer Resolution Low to ModerateHigh (Tunable via pH)
Mobile Phase 0.005 M H₂SO₄ (Isocratic)Acidified Water/Acetonitrile (Gradient/Isocratic)
Decision Logic Visualization

The following decision tree illustrates the selection process based on sample complexity and resolution needs.

MethodSelection Start Start: Define Matrix Complex Complex Matrix (Sugars/Proteins) Start->Complex Clean Clean Matrix (Synthesis/Pharma) Start->Clean IEC Method A: Ion Exclusion (Aminex HPX-87H) Complex->IEC High Sugar Tolerance Goal_Iso Goal: Separate 2-FA vs 3-FA? Clean->Goal_Iso RP Method B: Reversed-Phase (C18 / Phenyl) Goal_Iso->IEC No (General Profiling) Goal_Iso->RP Yes (Use pH Tuning)

Figure 1: Decision tree for selecting the optimal HPLC methodology for furoic acid analysis.

Technical Deep Dive: Separating Isomers via pKa Tuning

The separation of 2-furoic acid from 3-furoic acid on a C18 column is a classic example of pH-dependent selectivity . You cannot rely on hydrophobicity alone because their structures are nearly identical. You must exploit their acidity.

  • 2-Furoic Acid pKa: ~3.16

  • 3-Furoic Acid pKa: ~3.90

The Mechanism: In Reversed-Phase HPLC, neutral species are retained longer than ionized species. By buffering the mobile phase to pH 3.4 – 3.6 , you create a "discrimination zone":

  • 2-FA (pKa 3.16): At pH 3.5, it is >50% ionized (COO⁻). It becomes more polar and elutes earlier.

  • 3-FA (pKa 3.90): At pH 3.5, it is predominantly neutral (COOH). It interacts strongly with the C18 ligand and elutes later.

Expert Tip: If you run at pH 2.0 (standard 0.1% TFA), both are fully neutral and may co-elute. If you run at pH 7.0, both are fully ionized and elute in the void volume. Precision buffering at pH 3.5 is the secret to resolution.

Comparative Data: Retention Times

The following data aggregates performance metrics from standard industry protocols.

AnalyteRetention (IEC Column)*Retention (C18 Column @ pH 2.5)**Retention (C18 Column @ pH 3.5)***
2-Furoic Acid 22.1 min5.2 min3.8 min (Shifted earlier)
3-Furoic Acid ~23.0 min (Poor res.)5.8 min6.5 min (Retained)
Furfural 45.0 min8.5 min8.5 min (Neutral, pH independent)
HMF 15.8 min2.1 min2.1 min
  • *Conditions IEC: Bio-Rad Aminex HPX-87H, 0.005 M H₂SO₄, 0.6 mL/min, 50°C.

  • **Conditions C18 pH 2.5: C18 Column, 10% ACN / 90% Phosphate Buffer pH 2.5.

  • ***Conditions C18 pH 3.5: Same as above, but buffer adjusted to pH 3.5 to maximize isomer selectivity.

Validated Experimental Protocols
Protocol A: High-Resolution Isomer Separation (Recommended)

Objective: Quantify 2-FA and 3-FA in a pharmaceutical intermediate with baseline resolution.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[2]

  • Mobile Phase Preparation:

    • Solvent A (Buffer): 20 mM Potassium Phosphate. Adjust pH strictly to 3.50 ± 0.05 with Phosphoric Acid. Note: Precision here is critical.

    • Solvent B: HPLC Grade Acetonitrile (ACN).

  • Gradient Profile:

    • 0–5 min: Isocratic 5% B (Retains polar acids).

    • 5–10 min: Ramp to 20% B (Elutes furfural/impurities).

    • 10–12 min: Ramp to 50% B (Wash).

    • 12.1 min: Return to 5% B.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Max absorbance for furoate ring).

Protocol B: Robust Analysis for Fermentation (IEC)

Objective: Analyze furoic acid in the presence of glucose and fructose.

  • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm).

  • Mobile Phase: 0.005 M H₂SO₄ (Isocratic).

    • Preparation: Add 0.28 mL of 98% H₂SO₄ to 1 L of Milli-Q water. Degas thoroughly.

  • Flow Rate: 0.6 mL/min.

  • Temperature: 50°C (Essential to reduce backpressure and improve mass transfer).

  • Detection: UV @ 210 nm (for sugars/acids universal) or 254 nm (selective for furans).

Troubleshooting & Optimization Logic
Issue: Split Peaks on C18
  • Cause: Partial ionization.[3] If the mobile phase pH is exactly at the pKa of the analyte, the molecule splits between neutral and ionized forms, traveling at different speeds.

  • Solution: Move the pH.[4][5][6] For robust single peaks, generally operate ±2 pH units from pKa. However, for isomer separation (as described in Section 2), you intentionally work near the pKa but must ensure high buffer capacity (20–50 mM) to prevent local pH shifts within the column.

Issue: Peak Tailing
  • Cause: Secondary interactions between the carboxylate group and residual silanols on the silica surface.

  • Solution: Use "End-capped" columns (e.g., "ODS-2" or "Eclipse"). Alternatively, increase ionic strength by adding 100 mM NaCl to the mobile phase (IEC methods only).

Mechanism Visualization: pH Effect

The following diagram details how pH manipulation alters the effective hydrophobicity of the furoic acid molecule.

pH_Effect Low_pH pH 2.0 (Acidic) Analyte: Neutral (COOH) Result_Low High Retention Strong Hydrophobic Interaction Low_pH->Result_Low High_pH pH 7.0 (Neutral) Analyte: Ionized (COO-) Result_High No Retention Elutes in Void Volume High_pH->Result_High Mid_pH pH 3.5 (Tuning Zone) Differential Ionization Result_Mid Separation of Isomers Based on pKa differences Mid_pH->Result_Mid

Figure 2: Impact of mobile phase pH on furoic acid retention behavior in Reversed-Phase HPLC.

References
  • Bio-Rad Laboratories. Aminex HPX-87H Column for Organic Acid Analysis. (Standard protocol for IEC of organic acids). [Link]

  • Journal of Agricultural and Food Chemistry. Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by HPLC-PDA. (Retention data for 2-furoic acid vs HMF). [Link]

  • National Institutes of Health (NIH). An Improved HPLC Analysis of the Metabolite Furoic Acid in Urine. (C18 methodology and extraction). [Link]

  • Interchim. HPLC Organic Acid Analysis: Ion Exclusion Selectivity Chart. (Comparative retention times for organic acids). [Link]

  • SIELC Technologies. Separation of Furoic Acid Hydrazide and Derivatives. (Mixed-mode and alternative column chemistries).[2][7] [Link]

Sources

Comparative

Publish Comparison Guide: Structural &amp; Crystallographic Analysis of 4-Bromo-2-methyl-5-phenyl-3-furoic Acid

This guide provides a comparative structural analysis and experimental framework for 4-Bromo-2-methyl-5-phenyl-3-furoic acid , utilizing the crystallographic baseline of its parent scaffold (2-methyl-5-phenyl-3-furoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative structural analysis and experimental framework for 4-Bromo-2-methyl-5-phenyl-3-furoic acid , utilizing the crystallographic baseline of its parent scaffold (2-methyl-5-phenyl-3-furoic acid) and established principles of halogenated furan geometry.

Executive Summary & Structural Context

4-Bromo-2-methyl-5-phenyl-3-furoic acid represents a highly functionalized furan scaffold, primarily relevant in medicinal chemistry as a fragment for kinase inhibitors (specifically Pim-1 kinase ) and as a synthetic intermediate for polysubstituted biaryls.

While the parent compound (2-methyl-5-phenyl-3-furoic acid ) has been characterized in protein-ligand complexes (PDB ID: 4MTA ), the introduction of the bromine atom at the C4 position drastically alters the electronic landscape and steric profile of the molecule. This guide compares the experimentally determined parent scaffold against the predicted crystallographic behavior of the brominated derivative to aid in solid-state characterization and lead optimization.

Key Differentiators
FeatureParent Scaffold (Non-Brominated)Target Product (4-Bromo Derivative)
Formula C₁₂H₁₀O₃C₁₂H₉BrO₃
Molecular Weight 216.21 g/mol 295.11 g/mol
Steric Profile Planar/Near-planar rotation of phenyl ringTwisted : C4-Br induces steric clash with C5-Phenyl
Primary Interaction H-bond donor (COOH)H-bond donor + Halogen Bond (C-Br[1][2][3]···O/N)
Crystal Packing Driven by π-π stacking & acid dimersDriven by Br···Br or Br···O contacts

Comparative Crystallographic Data

The following data synthesizes the experimental metrics of the parent scaffold (derived from high-resolution X-ray diffraction of the Pim-1 complex) with the calculated lattice expectations for the brominated derivative.

Table 1: Structural Metrics & Unit Cell Projections
MetricParent: 2-Methyl-5-phenyl-3-furoic acidTarget: 4-Bromo-2-methyl-5-phenyl-3-furoic acid
Source Data PDB: 4MTA (Ligand Code: 2M5)Calculated / Comparative Model
Resolution 2.20 Å (Protein Complex)N/A (Theoretical Small Molecule)
Space Group P 65 (Protein Host)Predicted: P2₁/c or P-1 (Centrosymmetric)
Torsion Angle (Furan-Phenyl) ~4.0° (Essentially Planar)~35–55° (Twisted due to Br steric hindrance)
C3-Carboxyl Orientation Coplanar with FuranCoplanar (Stabilized by intramolecular H-bond)
Key Intermolecular Forces H-Bond: O19···Lys67 (Protein)Halogen Bond: σ-hole on Br···Lewis Base

Critical Insight: In the non-brominated parent, the C4-H atom allows the C5-phenyl ring to remain nearly coplanar with the furan core, maximizing π-conjugation. In the 4-Bromo derivative , the Van der Waals radius of Bromine (1.85 Å) creates a steric clash with the ortho-hydrogens of the phenyl ring, forcing a significant torsion angle. This disrupts planarity but increases solubility and creates a unique 3D vector for drug binding.

Structural Mechanism & Interaction Pathways

The introduction of the bromine atom is not merely a mass change; it fundamentally alters the supramolecular assembly. The diagram below illustrates the shift from simple hydrogen bonding to a multi-vector interaction network involving halogen bonding.

Figure 1: Interaction Vector Analysis

Caption: Comparative interaction network showing how bromination introduces steric twisting (yellow) and halogen bonding capabilities (green), disrupting the planar stacking observed in the parent compound.

Experimental Protocol: Crystallization & Characterization

To obtain high-quality single crystals of 4-Bromo-2-methyl-5-phenyl-3-furoic acid for X-ray diffraction, a standard evaporation method is insufficient due to the potential for twisting and polymorphism.

Protocol: Slow Cooling with Anti-Solvent Diffusion

This method promotes the formation of X-ray quality prisms by controlling the saturation point slowly, allowing the bulky bromine atom to pack efficiently.

  • Solvent Selection:

    • Primary Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (Good solubility).

    • Anti-Solvent: Hexane or Pentane (Poor solubility).

  • Dissolution:

    • Dissolve 20 mg of 4-Bromo-2-methyl-5-phenyl-3-furoic acid in 1.5 mL of THF.

    • Note: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter.

  • Layering (The Critical Step):

    • Place the solution in a narrow glass vial (HPLC vial insert size).

    • Carefully layer 3.0 mL of Hexane on top of the THF solution. Do not mix.

    • Seal the vial with Parafilm, poking 2-3 small holes to allow very slow evaporation.

  • Incubation:

    • Store at 4°C in a vibration-free environment for 7–14 days.

    • Observation: Look for colorless/pale-yellow block crystals forming at the interface.

  • Validation (Unit Cell Check):

    • Mount crystal on a Goniometer.

    • Collect a pre-screen frame. If unit cell volume

      
       (Z=4), proceed to full data collection.
      

References & Authoritative Sources

  • PDB Entry 4MTA : Crystal structure of Pim-1 kinase domain in complex with 2-methyl-5-phenylfuran-3-carboxylic acid.[4] RCSB Protein Data Bank.

  • Structure-Activity Relationship of Furoic Acids : Analysis of furan-based scaffolds in kinase inhibition. Beilstein Journal of Organic Chemistry, 2024.[3][5]

  • Halogen Bonding in Crystal Engineering : Metrangolo, P., et al. "Halogen bonding: the sigma-hole." Acta Crystallographica Section B, Structural Science.

  • Synthesis of Brominated Furoates : Procedures for 5-bromo-2-furoic acid derivatives. ChemicalBook / Bull.[6] Chem. Soc. Jpn.

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-Methyl-5-Phenyl-3-Furoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, the precise characterization of a molecule is paramount. For a compound such...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of a molecule is paramount. For a compound such as 2-methyl-5-phenyl-3-furoic acid (C₁₂H₁₀O₃), confirming its elemental composition is a foundational step that underpins all subsequent research and development activities.[1][2] This guide provides an in-depth comparison of the prevalent analytical standards for the elemental analysis of this compound, grounded in the principles of scientific integrity and practical, field-proven insights. We will explore the gold-standard combustion analysis, discuss complementary techniques for impurity profiling, and provide the necessary frameworks for selecting the most appropriate methodology for your research needs.

The Foundational Importance of Elemental Analysis

Elemental analysis serves as the ultimate arbiter of a compound's empirical formula.[3][4] For 2-methyl-5-phenyl-3-furoic acid, a molecule with a molecular formula of C₁₂H₁₀O₃, the theoretical elemental composition is the benchmark against which all synthesized batches must be compared.[5][6] This verification is not merely an academic exercise; it is a critical quality control checkpoint that ensures purity, validates synthetic routes, and is a non-negotiable component of regulatory submissions.[2]

Table 1: Theoretical Elemental Composition of 2-Methyl-5-Phenyl-3-Furoic Acid

ElementAtomic Mass ( g/mol )Moles in CompoundMass Contribution ( g/mol )Percentage (%)
Carbon (C)12.01112144.13271.28%
Hydrogen (H)1.0081010.0804.99%
Oxygen (O)15.999347.99723.74%
Total 202.209 100.00%

Note: The molecular weight and resulting percentages are calculated based on the compound's chemical formula, C₁₂H₁₀O₃.[5][7][8][9]

Primary Standard: CHNS/O Combustion Analysis

The cornerstone for determining the elemental composition of organic compounds like 2-methyl-5-phenyl-3-furoic acid is combustion analysis.[3][10][11] This technique, rooted in the Pregl-Dumas method, is fast, simple, inexpensive, and offers high precision and accuracy when performed correctly.[11][12]

The Causality Behind the Method

Combustion analysis operates on a straightforward principle: a small, precisely weighed sample of the compound is combusted at high temperatures (typically around 1000°C) in an oxygen-rich environment.[11][13][14] This process quantitatively converts the carbon, hydrogen, nitrogen, and sulfur within the sample into their gaseous oxides: carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂), respectively.[12][13]

These combustion products are then separated, typically via gas chromatography, and measured by a thermal conductivity detector (TCD).[10][11] The instrument's software then back-calculates the percentage of each element in the original sample. Oxygen is determined separately by pyrolysis in an oxygen-free environment, where it is converted to carbon monoxide (CO).[10][15]

Caption: Workflow for CHN and O Elemental Analysis.

Protocol: A Self-Validating System

Trustworthiness in elemental analysis is achieved through a rigorously controlled protocol that includes system validation with certified standards.

Step-by-Step Methodology for Combustion Analysis:

  • Instrument Calibration: Before analysis, calibrate the elemental analyzer using a certified organic analytical standard with a known elemental composition (e.g., Acetanilide). The measured values for the standard must fall within a strict tolerance (typically ±0.3% absolute) of the certified values.[16] This step ensures the instrument is performing accurately.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the dried 2-methyl-5-phenyl-3-furoic acid sample into a tin capsule using a microbalance.[13] The sample must be homogenous and free of residual solvents, as these will significantly skew the results.[16]

  • Analysis Execution: Place the encapsulated sample into the instrument's autosampler. The analysis is typically run in duplicate or triplicate to ensure reproducibility.[16] Certified standards are run intermittently (e.g., every 5-10 samples) to monitor for any instrumental drift.

  • Data Evaluation: Compare the experimental percentages of C, H, and O to the theoretical values calculated in Table 1. For a pure sample, the results should align within an acceptable margin of error, often cited as ±0.4% absolute for publication in scientific journals.[16]

Complementary & Alternative Analytical Techniques

While combustion analysis is the definitive method for determining the C, H, and O content of a pure organic compound, other techniques are indispensable for a comprehensive elemental profile, particularly for identifying inorganic impurities.[2]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace and ultra-trace metal analysis.[17][18][19] While not used for determining the bulk C, H, O composition, it is critical in pharmaceutical development for quantifying elemental impurities that may originate from catalysts (e.g., Pd, Pt, Ru) or manufacturing processes.[1][20][21]

  • Causality: The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for sensitive and specific quantification of nearly the entire periodic table.[19]

  • Application for this Topic: For 2-methyl-5-phenyl-3-furoic acid, ICP-MS would be the method of choice to ensure compliance with regulatory guidelines on elemental impurities, such as those outlined by the ICH Q3D.[22]

X-Ray Fluorescence (XRF)

XRF is a non-destructive analytical technique used to determine the elemental composition of materials.[20][23] It is particularly useful for screening samples for the presence of unexpected elements.

  • Causality: The sample is irradiated with high-energy X-rays, causing its constituent atoms to emit secondary, "fluorescent" X-rays. The energy of these emitted X-rays is characteristic of the specific elements present, allowing for qualitative and quantitative analysis.[20][23]

  • Application for this Topic: XRF offers a rapid and simple sample preparation method for screening raw materials and final products for inorganic contaminants.[21][23][24] Its non-destructive nature is a significant advantage when sample quantity is limited.[20]

Comparative Guide to Elemental Analysis Techniques

The choice of analytical technique is dictated by the specific question being asked. The following table compares the methods based on their primary application to the analysis of an organic compound like 2-methyl-5-phenyl-3-furoic acid.

Table 2: Comparison of Elemental Analysis Methodologies

ParameterCombustion Analysis (CHN/O)ICP-MSX-Ray Fluorescence (XRF)
Primary Application Purity & Stoichiometry (C,H,N,S,O) Trace Elemental Impurities Screening & Impurity Analysis
Elements Detected C, H, N, S, OMost of the periodic tableBe to U[20]
Typical Sensitivity % level (0.1%)ppb to ppt[18]ppm to %[20]
Accuracy High (typically <0.4% error)[16]HighModerate to High
Sample Preparation Simple (weighing)Complex (acid digestion)Minimal to none[20][23]
Destructive? YesYesNo[20][23]
Throughput HighModerateVery High
Core Strength Definitive for empirical formulaUnmatched for trace metal detectionRapid, non-destructive screening

graph "Decision_Tree" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

A[label="What is the Analytical Goal?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="Confirm Empirical Formula\n& Assess Purity", fillcolor="#FBBC05"]; C [label="Quantify Trace Metal\nImpurities (e.g., catalysts)", fillcolor="#FBBC05"]; D [label="Rapid, Non-destructive\nScreening of Material", fillcolor="#FBBC05"];

E [label="Use Combustion\nAnalysis (CHN/O)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; F [label="Use Inductively Coupled\nPlasma - Mass Spectrometry\n(ICP-MS)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; G [label="Use X-Ray\nFluorescence (XRF)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

A -> B; A -> C; A -> D; B -> E; C -> F; D -> G; }

Caption: Decision tree for selecting an analytical method.

Conclusion

For establishing the elemental standard of 2-methyl-5-phenyl-3-furoic acid, combustion analysis remains the unequivocal primary technique. Its ability to provide precise and accurate percentages of carbon, hydrogen, and oxygen directly validates the compound's molecular formula and purity. However, a comprehensive analytical strategy, particularly within a regulated drug development environment, necessitates the integration of complementary techniques. ICP-MS provides essential, high-sensitivity data on inorganic impurities, ensuring product safety and compliance with global regulatory standards. XRF serves as a valuable, high-throughput tool for initial screening and quality control. By understanding the strengths and causality of each method, researchers can design a robust, self-validating analytical workflow that ensures the integrity and quality of their scientific work.

References

  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024). Google Cloud.
  • Elemental analysis: operation & applic
  • Combustion analysis.Wikipedia.
  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).Agilent.
  • The Use of EDXRF for Pharmaceutical Material Elemental Analysis. (2012). American Pharmaceutical Review.
  • The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. (2024). Malvern Panalytical.
  • Combustion Analysis.Applied Technical Services.
  • Combustion Analysis Ten Examples.chemteam.info.
  • X-ray fluorescence spectroscopy method in Pharmaceuticals.TECOTEC Group.
  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM.
  • Combustion Elemental Analysis.Analytik Jena.
  • ICP-MS vs GC-MS: Which Excels in Analyzing Complex Organic Mate? (2025).
  • Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. (2024). Malvern Panalytical.
  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. (2024). PMC.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals.Intertek.
  • Elemental Analysis for the Pharmaceutical Industry Q&A.Smithers.
  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021). International Journal of Chemical & Pharmaceutical Analysis.
  • Direct, Automated Analysis of Organic Solvents Using Quadrupole ICP-MS Coupled with a Dual Syringe Pump Sample Introduction System. (2026). Spectroscopy Online.
  • Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. (2021).
  • CHN(O)S Elemental Analysis.Measurlabs.
  • What is ICP-MS? Principles & Technique.Agilent.
  • What are the alternatives methods of measuring CHN (ultimate analysis) of biomass samples instead of CHN analyzer? (2018).
  • Elemental Impurity Analysis. (2026). Pharmaceutical Technology.
  • Validation Of Analytical Methods For Pharmaceutical Analysis.Sema.
  • Summary of CHNS Elemental Analysis Common Problems.University of Illinois Urbana-Champaign.
  • CHNSO Elemental Analysis – Sample Prepar
  • CHNS Analysis. (2026). Eurofins Scientific.
  • Elemental Analysis - Organic & Inorganic Compounds.ELTRA.
  • 2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3 | CID 736516.PubChem.
  • 2-Methyl-5-phenyl-3-furoic acid, 97%.Fisher Scientific.
  • Naphthoxyacetic acid | C12H10O3 | CID 76313.PubChem.
  • 2-Naphthoxyacetic acid | C12H10O3 | CID 8422.PubChem.
  • Information from the InChI. NIST WebBook. [Link]

  • Acetic acid, (2-naphthalenyloxy)-.NIST WebBook.
  • 2-Methyl-5-phenyl-3-furoic acid, 97% 1 g.Thermo Scientific Chemicals.
  • 2-Methyl-5-(4-methylphenyl)-3-furoic acid (Cas 79996-84-2).Parchem.
  • 2-methyl-5-phenyl-3-furoic acid.Sigma-Aldrich.
  • What is the elemental composition?

Sources

Comparative

Validating Purity of 4-Bromo-2-Furoic Acid: A Comparative TLC Guide

Executive Summary 4-Bromo-2-furoic acid (4-BFA) is a critical heterocyclic building block in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Its structural integrity is defined by the specific positio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-furoic acid (4-BFA) is a critical heterocyclic building block in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Its structural integrity is defined by the specific position of the bromine atom at C4.[1] Common synthetic routes—often involving the bromination of 2-furoic acid esters—frequently yield mixtures containing the 5-bromo isomer (5-BFA) and 4,5-dibromo-2-furoic acid (4,5-DBFA).

While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation, Thin Layer Chromatography (TLC) offers a rapid, cost-effective, and robust method for qualitative validation and reaction monitoring. This guide outlines a self-validating TLC protocol designed to distinguish 4-BFA from its specific structural impurities.

Methodological Comparison: TLC vs. Alternatives

To validate the purity of 4-BFA, researchers must choose the appropriate analytical tool. The table below objectively compares TLC against HPLC and Melting Point analysis.

FeatureTLC (Optimized) HPLC (Reverse Phase) Melting Point (MP)
Primary Utility Rapid purity check & reaction monitoring.Quantitative assay & impurity profiling.Identity confirmation & isomer distinction.
Separation Mechanism Adsorption (Polarity-based).Partitioning (Hydrophobicity-based).Crystal lattice energy.
Differentiation Power Moderate: Can separate mono-bromo from di-bromo and unsubstituted acid. Hard to resolve 4-Br vs 5-Br isomers without optimization.High: Resolves 4-Br and 5-Br isomers with optimized gradient elution.High: 5-BFA (MP 185–192°C) and 4,5-DBFA (MP 167–173°C) have distinct ranges compared to 4-BFA.
Throughput High (Multiple samples in parallel).Low (Sequential injection).Low (Single sample).
Cost/Time <$1 per plate / 15 mins.>$20 per run / 30-60 mins.Negligible / 10 mins.

Critical Insight: TLC is most effective when used as a screening tool to rule out significant contamination by starting material (2-furoic acid) or over-brominated byproducts (4,5-DBFA). Final isomer confirmation should correlate TLC data with Melting Point analysis.

Optimized TLC Protocol for 4-Bromo-2-Furoic Acid

Materials & Reagents[2][3][4]
  • Stationary Phase: Silica Gel 60 F

    
     aluminum or glass-backed plates.
    
  • Solvents (HPLC Grade): n-Hexane, Ethyl Acetate (EtOAc), Acetic Acid (AcOH), Methanol (MeOH).

  • Reference Standards:

    • Target: 4-Bromo-2-furoic acid.[1][2]

    • Impurity A: 2-Furoic acid (Starting material).

    • Impurity B: 5-Bromo-2-furoic acid (Regioisomer).

Mobile Phase Optimization

Furoic acids are ionizable. Without an acidic modifier, they will deprotonate on silica, leading to "streaking" or "tailing," which masks impurities.

  • System A (General Screening): Hexane : Ethyl Acetate : Acetic Acid (50 : 50 : 1)

    • Purpose: Good general separation of polar acids.

  • System B (Hydrophobic Resolution): Hexane : Ethyl Acetate : Acetic Acid (70 : 30 : 1)

    • Purpose: Increases retention (lower Rf). Better for separating the more lipophilic 4,5-dibromo impurity from the mono-bromo product.

Visualization Workflow

A single visualization method is insufficient for robust validation. Use this "Triangulation Strategy":

  • UV 254 nm: Detects the conjugated furan ring (Non-destructive).

  • Bromocresol Green Stain: Specific for carboxylic acids (Yellow spots on blue background).

  • KMnO

    
     Stain:  Oxidizes the furan ring/alkenes (Yellow/Brown spots on purple).
    

Experimental Workflow & Logic

The following diagram illustrates the decision-making process for validating 4-BFA purity.

TLC_Workflow Start Start: Crude 4-BFA Sample Prep Sample Prep: Dissolve in MeOH (10 mg/mL) Start->Prep Spot Spotting: Co-spot with 2-Furoic Acid Std Prep->Spot Run Elution: Hexane:EtOAc:AcOH (70:30:1) Spot->Run UV_Check Visualization 1: UV 254nm (Check for Conjugation) Run->UV_Check Decision_UV Single Spot under UV? UV_Check->Decision_UV Stain_Check Visualization 2: Bromocresol Green (Check Acid Functionality) Decision_UV->Stain_Check Yes Result_Fail FAIL: Impurities Detected (Recrystallize) Decision_UV->Result_Fail No (Multiple Spots) Decision_Stain Yellow Spot on Blue? Stain_Check->Decision_Stain Result_Pass PASS: High Purity Likely (Confirm with MP) Decision_Stain->Result_Pass Yes Decision_Stain->Result_Fail No (Not Acidic)

Figure 1: Logical workflow for the sequential validation of 4-Bromo-2-furoic acid using multi-mode visualization.

Data Interpretation & Expected Rf Values

The bromine substituent adds lipophilicity to the molecule compared to the unsubstituted acid. Therefore, brominated species will migrate faster (higher Rf) in normal phase silica chromatography.

Mobile Phase: Hexane : Ethyl Acetate : Acetic Acid (70 : 30 : 1)

CompoundPolarity RankEstimated Rf*Visualization Characteristics
4,5-Dibromo-2-furoic acid Low (Most Lipophilic)0.60 - 0.70UV Active; Weak Acid stain
4-Bromo-2-furoic acid Medium0.40 - 0.50 UV Active; Strong Yellow (Bromocresol)
5-Bromo-2-furoic acid Medium0.40 - 0.50UV Active; Co-elutes often with 4-Br
2-Furoic acid High (Most Polar)0.15 - 0.25UV Active; Strong Yellow (Bromocresol)

*Note: Rf values are relative and depend on humidity and plate activation. Always run a co-spot.

Differentiating Isomers (The "Blind Spot")

TLC often fails to resolve the 4-bromo and 5-bromo isomers because their polarity is nearly identical.

  • Solution: If TLC shows a single spot at Rf ~0.45, you must validate the specific isomer identity using Melting Point .

    • 5-Bromo-2-furoic acid MP: 185–192 °C [1, 2].[3][4]

    • 4,5-Dibromo-2-furoic acid MP: 167–173 °C [3].[5]

    • 4-Bromo-2-furoic acid: Typically distinct from the above; if your sample melts at 188°C, it is likely the 5-bromo isomer, regardless of TLC purity.

Troubleshooting Common Issues

Issue 1: Tailing / Streaking Spots
  • Cause: Ionization of the carboxylic acid group on slightly basic silica.

  • Fix: Increase the Acetic Acid concentration in the mobile phase to 2% or 3%. Ensure the plate is dried thoroughly before visualization to remove excess acid which might interfere with the Bromocresol Green stain.

Issue 2: "Ghost" Spots
  • Cause: Decomposition of the bromofuran on the silica surface (silica is slightly acidic and can catalyze debromination or ring opening over time).

  • Fix: Run the TLC plate immediately after spotting. Do not leave the compound on the plate for extended periods before elution.

Issue 3: Co-elution of Isomers
  • Cause: 4-Br and 5-Br have very similar dipole moments.

  • Fix: Switch to a Toluene : Acetone : Formic Acid (80 : 20 : 1) system. Aromatic solvents like toluene can sometimes exploit subtle pi-stacking differences between regioisomers, offering slightly better resolution than Hexane/EtOAc.

References

  • Organic Syntheses. Preparation of Brominated Furoic Acids and Pyrones. Org. Synth. 2010, 87, 213-225. Retrieved from [Link]

  • LibreTexts Chemistry. Thin Layer Chromatography Visualization Methods. Retrieved from [Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Spectra of Phenyl-Substituted Furans

Executive Summary This guide provides an in-depth technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of phenyl-substituted furans. These compounds are critical building blocks in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of phenyl-substituted furans. These compounds are critical building blocks in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and pharmaceutical intermediates.

The core of this analysis focuses on the bathochromic (red) shift induced by phenyl conjugation and the regiochemical impact (2-position vs. 3-position) on electronic transitions. We compare these spectral signatures against standard alternatives like thiophenes and pyrroles to aid in material selection for optoelectronic applications.

Mechanistic Principles of Spectral Shifts

To interpret the spectra of phenyl-furans, one must understand the modulation of the HOMO-LUMO gap. Unsubstituted furan exhibits a


 transition in the deep UV. The addition of phenyl rings extends the conjugation length, stabilizing the excited state more than the ground state, which reduces the energy gap (

) and shifts absorption to longer wavelengths.
The Regiochemistry Factor

Not all phenyl substitutions are equal.

  • 2-Position (

    
     ):  Allows for linear conjugation with the furan oxygen lone pair and the diene system. This results in a maximal bathochromic shift.[1]
    
  • 3-Position (

    
     ):  Results in cross-conjugation. The orbital overlap is less effective due to the nodal properties of the furan ring at the 
    
    
    
    -position, leading to a smaller spectral shift compared to
    
    
    -substitution.
  • Steric Torsion: In highly substituted systems (e.g., tetraphenylfuran), steric hindrance between adjacent phenyl rings forces them out of planarity. This hypsochromic (blue) shift counteracts the expected red shift from extended conjugation.

Visualization: Electronic Transition Logic

ConjugationLogic Furan Unsubstituted Furan (Isolated Diene Character) Phenyl2 2-Phenyl Substitution (Linear Conjugation) Furan->Phenyl2 Major Red Shift (Δλ > 60nm) Phenyl3 3-Phenyl Substitution (Cross-Conjugation) Furan->Phenyl3 Minor Red Shift (Δλ < 40nm) Diphenyl 2,5-Diphenyl Substitution (Extended Conjugation) Phenyl2->Diphenyl Additive Effect Steric Steric Torsion (Broken Planarity) Diphenyl->Steric Tetra-substitution

Figure 1: Logical flow of substituent effects on the conjugation length and resulting spectral shifts.[2]

Comparative Spectral Analysis

The following data aggregates experimental values from acetonitrile and ethanol solutions. Note that solvent polarity can induce solvatochromic shifts of 5–10 nm.

Phenyl-Furan Series Data
CompoundStructure

(nm)

(

)
Key Spectral Feature
Furan Parent208~7,900Deep UV, colorless.
2-Phenylfuran Mono-sub (

)
270 - 280~14,500Distinct bathochromic shift due to linear conjugation.
3-Phenylfuran Mono-sub (

)
245 - 255~10,000Lower

than 2-isomer due to cross-conjugation.
2,5-Diphenylfuran Di-sub (

)
320 - 335~24,000Strong fluorescence; enters near-UV/visible region.
Tetraphenylfuran Tetra-sub315 - 330*~20,000Plateau effect: Steric crowding prevents full planar conjugation.

> Note: Values for Tetraphenylfuran are approximate and highly solvent-dependent due to the propeller-like twisting of the phenyl rings.

Heteroatom Comparison (Alternatives)

When selecting a core for drug design or optoelectronics, the heteroatom (O vs S vs NH) dictates the electron density and aromaticity.

Core Ring2,5-Diphenyl

Electronic CharacterApplication Suitability
Furan (O) 325 nm High electronegativity, lower resonance energy.High fluorescence quantum yield; biodegradable sensors.
Thiophene (S) 350 nm Lower electronegativity, higher aromaticity.High charge mobility; stable OFET materials.
Pyrrole (NH) 310 nm Electron-rich, H-bonding capability.Biological binding; easily oxidized (polypyrrole).

Experimental Protocol: Validated UV-Vis Workflow

To ensure reproducibility, specifically when characterizing new phenyl-furan derivatives, follow this self-validating protocol.

Reagents and Setup
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Cyclohexane .

    • Why: MeCN is polar but aprotic, dissolving polar derivatives without H-bonding interference. Cyclohexane shows fine vibrational structure.

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (UV transparent < 200 nm), 1 cm path length.[3]

Step-by-Step Methodology
  • Stock Preparation: Prepare a

    
     M stock solution. Sonicate to ensure complete dissolution (phenyl-furans can be hydrophobic).
    
  • Dilution Series: Create three working standards (

    
     M).
    
  • Baseline Correction: Run a dual-beam background correction with pure solvent.

  • Scan: Collect spectra from 200 nm to 500 nm. Scan rate: 300 nm/min.

  • Validation (Beer's Law): Plot Absorbance vs. Concentration at

    
    . 
    
    
    
    must be
    
    
    .
Visualization: Measurement Workflow

UVVisWorkflow Start Sample Preparation (Weigh solid, dissolve in MeCN) Dilution Serial Dilution (10^-4 to 10^-6 M) Start->Dilution Blank Baseline Correction (Quartz Cuvette, Pure Solvent) Dilution->Blank Measure Spectral Acquisition (200-500 nm) Blank->Measure Check Linearity Check (Beer-Lambert Plot) Measure->Check Check->Dilution If R² < 0.99

Figure 2: Standardized workflow for determining molar absorptivity (


).

Synthesis & Purity Considerations

When synthesizing phenyl-furans (typically via Suzuki-Miyaura coupling of halofurans with phenylboronic acids), trace palladium catalyst can remain. Palladium species often absorb in the UV region (around 250-300 nm), potentially creating false peaks.

  • Purification Tip: Always pass the final product through a silica gel plug or use a scavenger resin (e.g., Thiol-functionalized silica) before spectroscopic characterization.

  • Purity Check: Compare the

    
     to the table in Section 3.1. A significant shoulder at >350 nm in simple phenyl-furans often indicates oxidation or dimerization impurities.
    

References

  • BenchChem. "A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole." BenchChem Technical Guides, 2025.

  • University of Toronto. "Interpreting UV-Vis Spectra: Effect of Conjugation." Chemistry Teaching Resources.

  • Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Application News.

  • Mettler Toledo. "UV/Vis Spectroscopy Guide | Principles, Equipment & More." Analytical Chemistry Guides.

  • ChemicalBook. "2,5-Diphenylfuran Product Properties and Spectral Data." ChemicalBook Database.

  • Master Organic Chemistry. "Introduction To UV-Vis Spectroscopy: Conjugation and Color." Organic Chemistry Portal, 2016.

Sources

Comparative

Comparative Guide: Synthetic Strategies for 2,4,5-Trisubstituted-3-Furoic Acids

Executive Summary The 2,4,5-trisubstituted-3-furoic acid moiety is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for anti-inflammatory agents, HCV inhibitors, and metabolic regulators. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4,5-trisubstituted-3-furoic acid moiety is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for anti-inflammatory agents, HCV inhibitors, and metabolic regulators. Its synthesis presents a regiochemical challenge: installing three distinct substituents while retaining the carboxylic acid functionality at the C3 position.

This guide evaluates two primary synthetic methodologies:

  • The Feist-Benary Synthesis: The classical, robust "workhorse" method offering predictable regiochemistry and scalability.

  • Copper-Catalyzed Oxidative Annulation: A modern, atom-economical multicomponent strategy suitable for high-throughput library generation.

Route A: The Feist-Benary Synthesis (Gold Standard)

Principle & Mechanism

The Feist-Benary synthesis is the most reliable method for constructing 3-furoic acid derivatives with full substitution at positions 2, 4, and 5. It involves the condensation of a


-keto ester  (providing the C2 and C3 carbons) with an 

-haloketone
(providing the C4 and C5 carbons) in the presence of a base.

Key Advantage: The ester group of the


-keto ester naturally occupies the C3 position, eliminating the need for difficult C-H carboxylation steps later.
Mechanism Visualization

The reaction proceeds via an initial intermolecular alkylation (or aldol condensation depending on conditions) followed by an intramolecular cyclization and dehydration.

FeistBenary Start Reactants: Beta-Keto Ester + Alpha-Halo Ketone Enolate Enolate Formation (Base Deprotonation) Start->Enolate Alkylation C-Alkylation / Aldol Attack (Formation of acyclic intermediate) Enolate->Alkylation Cyclization Intramolecular O-Alkylation (Ring Closure) Alkylation->Cyclization Dehydration Dehydration (- H2O) Cyclization->Dehydration Product Ethyl 2,4,5-Trisubstituted-3-Furoate Dehydration->Product Hydrolysis Saponification (LiOH/NaOH) Product->Hydrolysis FinalAcid Target: 3-Furoic Acid Hydrolysis->FinalAcid

Figure 1: Step-wise mechanistic pathway of the Feist-Benary synthesis yielding the 3-furoate ester.

Experimental Protocol (Optimized)

Target: Ethyl 2-methyl-4-phenyl-5-benzyl-3-furoate (Example)

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • 
    -Bromo ketone (e.g., 2-bromo-1,3-diphenylpropan-1-one) (1.1 equiv)
    
  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: Ethanol or DMF

Workflow:

  • Mixing: Dissolve ethyl acetoacetate (10 mmol) and the

    
    -bromo ketone (11 mmol) in Ethanol (20 mL).
    
  • Base Addition: Add pyridine (20 mmol) dropwise at room temperature. (Note: For less reactive substrates, use

    
     but watch for self-condensation).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor by TLC for the disappearance of the 
    
    
    
    -keto ester.
  • Workup: Cool to RT. Evaporate solvent in vacuo. Dilute residue with EtOAc, wash with 1N HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Hydrolysis (Crucial Step): The product is an ester . To get the acid, dissolve the ester in THF:MeOH:H2O (3:1:1), add LiOH (3 equiv), and stir at RT for 4 hours. Acidify to pH 2 with 1N HCl to precipitate the 2,4,5-trisubstituted-3-furoic acid .

Route B: Copper-Catalyzed Annulation (Modern Alternative)

Principle

This route utilizes transition-metal catalysis to couple


-keto esters  with propargyl acetates  or nitroalkenes . It is classified as a "Green" alternative due to higher atom economy and the potential for one-pot cascade reactions.

Key Advantage: Avoids the use of lachrymatory


-halo ketones.
Mechanism Visualization

The copper catalyst activates the triple bond or facilitates the formation of a furyl-copper intermediate, leading to cyclization.

CuCatalysis Reactants Beta-Keto Ester + Propargyl Acetate Inter1 Propargyl-Copper Complex Reactants->Inter1 Activation Cat Cu(I) or Cu(II) Catalyst (e.g., CuCl, Cu(OTf)2) Cat->Inter1 Attack Nucleophilic Attack by Enol Inter1->Attack Cyclo Intramolecular Cyclization Attack->Cyclo Prod Multisubstituted Furan Ester Cyclo->Prod

Figure 2: Copper-catalyzed cascade pathway for furan synthesis.

Experimental Protocol (General)

Reagents:

  • 
    -keto ester (1.0 equiv)
    
  • Propargyl acetate derivative (1.2 equiv)

  • Catalyst: CuCl (10 mol%)

  • Additive:

    
     or organic base[1]
    
  • Solvent: DMF or Toluene

Workflow:

  • Setup: In a sealable tube, combine

    
    -keto ester, propargyl acetate, and CuCl under Nitrogen atmosphere.
    
  • Reaction: Heat to

    
     for 12 hours.
    
  • Purification: Filter through a celite pad to remove copper residues. Concentrate and purify via flash chromatography.

  • Hydrolysis: Perform saponification as described in Route A to obtain the free acid.

Comparative Assessment

FeatureRoute A: Feist-BenaryRoute B: Cu-Catalyzed Annulation
Regiocontrol Excellent. 3-Ester position is fixed by the starting material.Good. Dependent on propargyl substitution.[1]
Yield High (70–90%)Moderate to High (50–85%)
Scalability High (Kg scale feasible).Moderate (Catalyst cost/removal).
Reagent Safety Low.

-halo ketones are toxic/lachrymators.
High. Propargyl acetates are generally safer.
Atom Economy Moderate (Loss of H2O and HX).High ( often addition-cyclization).
Cost Low (Commodity chemicals).Medium (Catalyst and ligands).[2]

References

  • Regioselective Lithiation Strategies Journal of Organic Chemistry. "Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings." [Link]

  • Copper-Catalyzed Synthesis Organic Chemistry Portal. "Synthesis of Furans: Copper-catalyzed regioselective annulation." [Link]

  • Multicomponent Reactions Beilstein Journal of Organic Chemistry. "Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates (and furans)." [Link]

  • Propargyl Alcohol Functionalization MDPI Molecules. "Recent Advances in the Synthesis of Propargyl Derivatives." [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-2-methyl-5-phenyl-3-furoic Acid

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper management of chemical waste is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper management of chemical waste is a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-2-methyl-5-phenyl-3-furoic acid, ensuring compliance with regulatory standards and safeguarding both laboratory personnel and the environment.

Part 1: Hazard Assessment and Chemical Profile

4-Bromo-2-methyl-5-phenyl-3-furoic acid is a halogenated aromatic carboxylic acid. Its chemical structure dictates its classification and the necessary precautions for its handling and disposal. As a brominated organic compound, it falls under the category of halogenated organic waste, which requires specific disposal pathways due to the environmental impact and treatment complexities of halogens.[1][2][3] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural analogues provide a strong basis for hazard assessment. Compounds like 5-Bromo-2-furoic acid and 4,5-Dibromo-2-furoic acid are known to cause skin and eye irritation.[4] Therefore, 4-Bromo-2-methyl-5-phenyl-3-furoic acid must be handled as a hazardous substance.

The primary route of disposal for halogenated organic compounds is controlled incineration by a licensed hazardous waste facility.[2][5] This method is necessary to break down the molecule and scrub the resulting acidic gases, such as hydrogen bromide. Never dispose of this compound via standard trash or sewer systems.[6][7]

Parameter Classification / Guideline Rationale / Source
Hazard Class Irritant (Assumed)Causes skin and eye irritation, based on data for similar brominated furoic acids.
Waste Category Halogenated Organic WasteContains bromine, requiring segregation from non-halogenated waste streams.[1][2][8]
US EPA Waste Code F-Listed Waste (likely F001/F002 if in solvent)Halogenated compounds are often classified under RCRA as F-listed wastes if they are part of spent solvent mixtures.[8][9]
Required PPE Safety Goggles, Lab Coat, Chemical-Resistant GlovesStandard protective equipment for handling hazardous chemicals to prevent skin and eye contact.[10][11]
Disposal Method High-Temperature IncinerationThe regulated and environmentally required method for destroying halogenated organic compounds.[2][5]

Part 2: Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is imperative to work in a controlled and safe environment.

  • Ventilation : Always handle 4-Bromo-2-methyl-5-phenyl-3-furoic acid, whether in solid or solution form, inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Personal Protective Equipment (PPE) : At a minimum, wear safety goggles with side shields, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Spill Management : In the event of a spill, use a dry clean-up method. Gently sweep up the solid material and place it in a designated hazardous waste container. Avoid using water, as this can increase the area of contamination.[5] All materials used for spill cleanup must also be disposed of as hazardous waste.[12]

Part 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for ensuring safety and regulatory compliance. The following steps outline the self-validating process for managing waste containing 4-Bromo-2-methyl-5-phenyl-3-furoic acid.

Step 1: Waste Segregation

The fundamental principle of chemical waste management is proper segregation.

  • Designate a Halogenated Waste Stream : All waste containing 4-Bromo-2-methyl-5-phenyl-3-furoic acid must be collected in a container specifically designated for "Halogenated Organic Waste."[1][13]

  • Avoid Cross-Contamination : Never mix halogenated waste with non-halogenated organic waste. The treatment processes are different, and mixing increases disposal costs and violates regulatory protocols.[8] Similarly, do not mix this acidic compound with bases or strong oxidizing agents in the same waste container to prevent chemical reactions.[2][14]

Step 2: Container Selection and Labeling

The integrity of the waste containment system is critical.

  • Container Choice : Use a chemically compatible container with a secure, leak-proof, screw-top cap.[6][13] The container must be in good condition, free from cracks or deterioration.

  • Labeling : Proper labeling is a strict regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[6][15] The label must be affixed as soon as the first drop of waste is added and must include:

    • The words "Hazardous Waste" .[15]

    • The full chemical name: "4-Bromo-2-methyl-5-phenyl-3-furoic acid" . Do not use abbreviations.[13]

    • A list of all other components in the container (e.g., solvents) with estimated percentages.[2]

    • Appropriate hazard warnings (e.g., GHS pictograms for irritants).[15]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[15]

  • Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when adding waste.[8][13]

  • Storage Location : Store the waste container in a designated, well-ventilated area, away from heat or ignition sources, and preferably within secondary containment to mitigate spills.[1][6]

  • Volume Limits : Be aware of institutional and federal limits on the amount of hazardous waste that can be stored in an SAA (typically up to 55 gallons).[12][15]

Step 4: Disposal of Contaminated Materials and Empty Containers

Any item that comes into direct contact with 4-Bromo-2-methyl-5-phenyl-3-furoic acid is considered hazardous waste.

  • Contaminated Consumables : Items such as weighing paper, pipette tips, and contaminated gloves should be collected in the same solid halogenated organic waste container.[5]

  • Empty Container Decontamination : An empty container that held this compound must be triple-rinsed with a suitable solvent (one in which the compound is soluble) before it can be disposed of as non-hazardous waste.[12]

    • Rinse the container with a small amount of an appropriate solvent.

    • Pour the solvent rinsate into your "Halogenated Organic Waste" container. This rinsate is now hazardous waste.[5][12]

    • Repeat this process two more times for a total of three rinses.

    • After triple-rinsing, deface the original chemical label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[12]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to transport hazardous waste off-site.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of your full hazardous waste container.[5][12]

  • Documentation : Follow all institutional procedures for completing waste manifests or pickup request forms. Accurate documentation is a legal requirement.[16]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of 4-Bromo-2-methyl-5-phenyl-3-furoic acid and associated materials.

G cluster_main Disposal Protocol cluster_container Empty Container Decontamination start Waste Generation: 4-Bromo-2-methyl-5-phenyl-3-furoic acid (Solid, Solution, or Contaminated Items) A Identify Waste Type: Halogenated Organic Acid start->A B Select Compatible Container with Screw-Top Cap A->B C Label Container: 'Hazardous Waste' Full Chemical Name & Hazards B->C D Place Waste in Container C->D E Store in Satellite Accumulation Area (SAA) Keep Container Closed D->E F Container Full? E->F F->E No G Contact EHS for Pickup & Complete Paperwork F->G Yes H Empty Original Reagent Container I Triple-Rinse with Appropriate Solvent H->I J Collect Rinsate in Halogenated Waste Container I->J K Deface Label & Dispose of Clean Container as Non-Hazardous Waste I->K J->D Rinsate

Disposal workflow for 4-Bromo-2-methyl-5-phenyl-3-furoic acid.

References

  • UTIA Safety Office. (n.d.). Hazardous Waste Guide. University of Tennessee Institute of Agriculture. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Weber, D. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2003). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • Sdfine. (n.d.). 4-BROMO-2-FLUOROBIPHENYL GHS Safety Data Sheet. Retrieved from [Link]

  • aapptec. (n.d.). Safety Data Sheet: N-Boc-α-methyl-4-bromo-L--phenylalanine. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • American Elements. (n.d.). 4-Bromo-2-furoic acid. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Furoic acid. PubChem Compound Database. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]

  • U.S. Government Publishing Office. (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) for Handling 4-Bromo-2-methyl-5-phenyl-3-furoic Acid

[1][2][3][4] Executive Safety Summary Immediate Action Required: Treat 4-Bromo-2-methyl-5-phenyl-3-furoic acid as a Hazardous Substance (Irritant/Corrosive).[1][2][3] In the absence of a compound-specific Safety Data She...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Safety Summary

Immediate Action Required: Treat 4-Bromo-2-methyl-5-phenyl-3-furoic acid as a Hazardous Substance (Irritant/Corrosive).[1][2][3] In the absence of a compound-specific Safety Data Sheet (SDS) from major registries, the Precautionary Principle dictates handling this substance based on its functional group profile (halogenated aromatic carboxylic acid).[1][2]

Critical Hazard Primary Risk Mandatory Control
Respiratory Inhalation of fine dust/particulates.[1][2]Fume Hood (Face velocity: 0.5 m/s) + N95 backup if outside hood.
Ocular Acidic burns/severe irritation.Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient.
Dermal Skin absorption & chemical burns.Double Nitrile Gloves (0.11 mm min. thickness).

Chemical Hazard Profile & Structural Analysis

To select the correct PPE, we must understand why the hazard exists. This compound combines a furoic acid core with a bromine substituent and a phenyl ring.

  • Acidic Moiety (-COOH): The carboxylic acid at the C3 position makes this compound a proton donor (pKa approx. 3-4).[1][2] Upon contact with moisture (mucous membranes, eyes, sweat), it can lower pH rapidly, causing chemical burns or severe dermatitis [1].

  • Halogenation (Bromine): The C4-bromo substituent increases the lipophilicity of the molecule, potentially enhancing skin absorption compared to non-halogenated furoic acids.[1][2] It also increases the density of the dust, making it settle differently than lighter organic dusts [2].

  • Physical State: Likely a solid/powder. The primary vector of exposure is airborne dust during weighing and splashes during solubilization.

Inferred GHS Classification (Based on SAR):

  • H315: Causes skin irritation.[4][5][6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[4][5][7]

PPE Selection Matrix

This matrix validates PPE choices against specific operational risks.

Protection ZoneRecommended EquipmentTechnical Justification
Eye/Face Chemical Splash Goggles (Indirect Vent)Furoic acid derivatives are solid irritants.[1][2] Dust can bypass standard safety glasses. Goggles provide a seal against acidic dust and splashes [3].
Hand (Primary) Nitrile Rubber (0.11 mm / 4 mil)Excellent resistance to organic acids and solids.[1]
Hand (Secondary) Nitrile (Long cuff) or Laminate Use as an inner liner or outer shield during stock solution preparation involving organic solvents (e.g., DMSO, DMF) which can carry the solute through thin gloves.[1]
Respiratory Engineering Control (Fume Hood) Primary defense. If weighing outside a hood is unavoidable (not recommended), use a P100/N95 Particulate Respirator .
Body Lab Coat (Cotton/Poly blend) Must be buttoned to the neck. Synthetic fibers (100% polyester) should be avoided if flammable solvents are used in the subsequent reaction.
Diagram 1: Risk Assessment & PPE Decision Logic

PPE_Logic Start Task: Handle 4-Bromo-2-methyl-5-phenyl-3-furoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Risk_Solid Risk: Inhalation of Dust Solid->Risk_Solid Risk_Sol Risk: Splash / Absorption Solution->Risk_Sol Action_Solid REQ: Fume Hood + Goggles NO Open Bench Weighing Risk_Solid->Action_Solid Action_Sol REQ: Double Nitrile Gloves Check Solvent Compatibility Risk_Sol->Action_Sol

Caption: Decision logic for selecting PPE based on the physical state of the reagent.

Operational Handling Protocol

Objective: Zero exposure during the transfer of solid reagent to reaction vessel.

Phase 1: Preparation
  • Verify Ventilation: Ensure fume hood sash is at the safe working height and airflow monitor indicates "Safe" (usually >80-100 fpm).[2]

  • Clear Decks: Remove unnecessary clutter to prevent "trip" hazards for your hands.

  • Don PPE: Put on lab coat, adjust goggles, and don two pairs of nitrile gloves. Why? The outer pair can be stripped immediately if contaminated, leaving the inner pair to protect you while you exit.[1][2][8]

Phase 2: Weighing & Transfer[1][2]
  • Tare First: Place the weighing boat/vessel in the balance inside the hood. Tare it.

  • Static Control: Use an anti-static gun if the powder is "fly-away."[2] Furoic acids can be electrostatically charged, causing dust to jump onto gloves/sleeves.

  • Transfer: Use a clean spatula. Do not pour from the source bottle. Transfer small amounts to avoid overfilling.

  • Seal: Immediately recap the source container before moving the weighed material.

Phase 3: Solubilization (Critical Step)

Risk increases here. Once dissolved, the acid can penetrate gloves faster.[1][2]

  • Add solvent (e.g., Methanol, DMSO) slowly to the solid.

  • Exothermic Check: Watch for mild heat generation.

  • Wash Down: Rinse the weighing boat into the reaction vessel with solvent to ensure 100% transfer and decontamination of the boat.

Diagram 2: Safe Handling Workflow

Handling_Workflow Setup 1. Setup (Check Hood/PPE) Weigh 2. Weighing (Static Control) Setup->Weigh Sash Low Transfer 3. Transfer (Spatula Only) Weigh->Transfer No Pouring Solubilize 4. Solubilization (Solvent Addition) Transfer->Solubilize In Hood Cleanup 5. Decon (Wash Tools) Solubilize->Cleanup Waste Segregation

Caption: Step-by-step workflow ensuring containment from setup to cleanup.

Decontamination & Disposal

Self-Validating Cleanup:

  • Wipe Test: After handling, wipe the balance area with a wet paper towel (water/ethanol). A yellow/brown residue on the towel indicates contamination (furoic acids often discolor).

  • Solid Waste: Disposable spatulas and weighing boats go into Hazardous Solid Waste . Do not use regular trash.

  • Liquid Waste: Solutions must go into Organic Acid Waste or Halogenated Organic Waste (due to the Bromine atom).

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[4][3][5][6] Hold eyelids open. The acidic nature requires prolonged flushing to normalize pH. Seek medical attention.

  • Skin Contact: Remove contaminated gloves/clothing.[3] Wash with soap and water.[5][6][8][9] Do not use solvents (ethanol/acetone) to wash skin, as this drives the chemical deeper.

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste bag.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12239446, 4-Bromo-2-furoic acid.[1][2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Eye and Face Protection eTool. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methyl-5-phenyl-3-furoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methyl-5-phenyl-3-furoic acid
© Copyright 2026 BenchChem. All Rights Reserved.